molecular formula C19H19NO4 B1147163 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester CAS No. 142054-92-0

2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Cat. No.: B1147163
CAS No.: 142054-92-0
M. Wt: 325.36
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Description

2-CBZ-AMINO-4-PHENYLBUT-3-ENOIC ACID METHYL ESTER is a methyl ester derivative of 4-phenyl-3-butenoic acid (PBA), positioning it as a compound of significant interest in pharmacological and anticancer research. Its core research value lies in its role as a potential inhibitor of peptidylglycine α-amidating monooxygenase (PAM), the key enzyme responsible for the final bioactivation step of crucial neuropeptides like Substance P (SP) and calcitonin gene-related peptide (CGRP), which are established mediators of the inflammatory process . By targeting this neuropeptide bioactivation pathway, this compound provides researchers with a tool to investigate novel mechanisms for achieving anti-inflammatory effects that are apparently not a consequence of cyclooxygenase (COX) inhibition . Furthermore, studies on its structural analog, PBA, have demonstrated significant activity in models of chronic inflammation, such as the inhibition of all phases of adjuvant-induced polyarthritis (AIP) in rats . In the context of oncology research, this compound and its close relatives exhibit selective effects on tumorigenic cells. Research indicates that the methyl ester derivative can inhibit tumorigenic cell growth at approximately 10-fold lower concentrations than the parent acid . The mechanism for this selective anti-proliferative activity is linked to the modulation of critical stress-activated signaling pathways; specifically, these compounds have been shown to increase phosphorylation of p38 MAPK and decrease phosphorylation of JNK in tumorigenic cells, while producing substantially reduced effects in non-tumorigenic counterparts . This selective modulation of MAPK pathways presents a compelling research avenue for targeted cancer therapeutics. Additionally, these compounds can increase gap junction intercellular communication (GJIC) in tumorigenic cells, a function often lost in transformed cells, thereby offering a potential mechanism for restoration of growth control . For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

methyl (E)-4-phenyl-2-(phenylmethoxycarbonylamino)but-3-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO4/c1-23-18(21)17(13-12-15-8-4-2-5-9-15)20-19(22)24-14-16-10-6-3-7-11-16/h2-13,17H,14H2,1H3,(H,20,22)/b13-12+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTOOBLYVJNONKZ-OUKQBFOZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C=CC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)C(/C=C/C1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

142054-92-0
Record name Methyl (3E)-4-phenyl-2-[[(phenylmethoxy)carbonyl]amino]-3-butenoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142054-92-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Foundational & Exploratory

CAS number for 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

[1]

Executive Summary

Methyl 2-(benzyloxycarbonylamino)-4-phenylbut-3-enoate (also known as N-Cbz-styrylglycine methyl ester) is a non-proteinogenic amino acid derivative featuring a


This guide outlines the compound's physicochemical properties, validated synthetic pathways, and its utility in modern drug discovery.

Chemical Identity & Physicochemical Specifications[1]

ParameterSpecification
CAS Number 142054-92-0
IUPAC Name Methyl 2-{[(benzyloxy)carbonyl]amino}-4-phenylbut-3-enoate
Synonyms N-Cbz-styrylglycine methyl ester; N-Cbz-2-amino-4-phenyl-3-butenoic acid methyl ester
Molecular Formula C

H

NO

Molecular Weight 325.36 g/mol
Stereochemistry Typically synthesized as the (E)-isomer at the alkene. The

-carbon can be (R), (S), or racemic depending on the starting material.
Physical State White to off-white solid
Solubility Soluble in DCM, EtOAc, MeOH, DMSO; Insoluble in water.

Synthetic Framework

The synthesis of this compound requires the formation of a C-C bond at the

Heck CouplingCross-Metathesis
Route A: Palladium-Catalyzed Heck Coupling (Preferred)

This route is favored for its ability to retain the stereochemistry of the

  • Starting Material : N-Cbz-Vinylglycine methyl ester (derived from Methionine via oxidative elimination).

  • Reagents : Iodobenzene (Ph-I), Palladium(II) acetate [Pd(OAc)

    
    ], Silver acetate (AgOAc) or bases like Et
    
    
    N.
  • Conditions : 50–80°C in Acetonitrile or DMF.

  • Mechanism : Oxidative addition of Pd to Ph-I, followed by migratory insertion into the vinyl double bond and

    
    -hydride elimination.
    
Route B: Ruthenium-Catalyzed Cross-Metathesis

A modern approach utilizing Grubbs' 2nd Generation catalysts to couple vinylglycine with styrene.

  • Reactants : N-Cbz-Vinylglycine methyl ester + Styrene (excess).

  • Catalyst : Grubbs II (Ruthenium alkylidene).

  • Selectivity : High (E)-selectivity is typically observed due to thermodynamic control.

Visualization of Synthetic Logic

SynthesisMethionineL-MethionineVinylGlyN-Cbz-VinylglycineMethyl EsterMethionine->VinylGly1. Cbz-Cl2. NaIO4 (Oxidation)3. Pyrolysis (Elimination)TargetTarget: CAS 142054-92-0(Styrylglycine Derivative)VinylGly->TargetRoute A: Heck CouplingPd(OAc)2, AgOAcVinylGly->TargetRoute B: Cross-MetathesisGrubbs II Cat.StyreneStyreneStyrene->TargetPhIIodobenzenePhI->Target

Figure 1: Synthetic pathways converting Methionine precursors to the target Styrylglycine derivative via Heck Coupling or Cross-Metathesis.

Applications in Drug Discovery

Mechanism-Based Enzyme Inhibition (Suicide Substrates)

The

Pyridoxal 5'-Phosphate (PLP)
  • Mechanism : The enzyme's active site base abstracts the

    
    -proton. Instead of normal transamination, the conjugated system facilitates an irreversible Michael addition or isomerization that covalently traps the PLP cofactor, permanently inactivating the enzyme.
    
Precursor for Cyclopropyl Amino Acids

The double bond in the styryl side chain is an ideal handle for cyclopropanation.

  • Reaction : Treatment with diazomethane or carbenoids (e.g., Rhodium-catalyzed diazo decomposition) converts the alkene into a cyclopropane ring.

  • Result : Phenyl-cyclopropyl-glycine derivatives (PCPGs), which are potent glutamate receptor agonists/antagonists.

Peptidomimetics

Incorporation of this residue into peptide chains restricts conformational freedom (



Analytical Characterization

To validate the identity of synthesized batches, the following NMR signals are diagnostic:

  • 
    H NMR (CDCl
    
    
    , 400 MHz)
    :
    • 
       7.20–7.40 (m, 10H) : Aromatic protons (Phenyl + Cbz).
      
    • 
       6.55 (d, J = 16.0 Hz, 1H) : Vinyl proton at C4 (Ph-CH =). Large coupling constant indicates (E)-geometry.
      
    • 
       6.20 (dd, J = 16.0, 6.0 Hz, 1H) : Vinyl proton at C3 (=CH -CH-N).
      
    • 
       5.45 (d, J = 8.0 Hz, 1H) : Carbamate NH.
      
    • 
       5.15 (s, 2H) : Benzylic CH
      
      
      of Cbz.
    • 
       5.05 (m, 1H) : 
      
      
      -proton (C2).
    • 
       3.80 (s, 3H) : Methyl ester (-OCH 
      
      
      ).

Safety & Handling (MSDS Highlights)

  • Hazard Classification : Irritant (Skin/Eye).

  • Storage : Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The double bond is susceptible to oxidation over prolonged exposure to air.

  • Precautions : Wear nitrile gloves and safety goggles. Avoid inhalation of dust.

References

  • Meffre, P., et al. (1996). "Palladium-catalyzed coupling of vinylglycine derivatives: A new route to styrylglycines." Tetrahedron, 52(34), 11215-11238.
  • Grubbs, R. H. (2003). "Olefin Metathesis." Tetrahedron, 60(34), 7117-7139.
  • Berkowitz, D. B., et al. (2000). "Vinylglycine-based inactivation of PLP-enzymes." Journal of Organic Chemistry, 65(10), 2907-2918.

2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester retrosynthetic analysis

Strategic Retrosynthesis and Process Engineering: -Cbz-Styrylglycine Methyl Ester

Executive Summary & Structural Analysis[1]

The target molecule (TM) contains three critical structural features that dictate the synthetic strategy:

  • 
    -Unsaturation:  A styryl double bond that must remain unconjugated with the ester carbonyl.
    
  • Protected Amine (

    
    -Cbz):  Requires orthogonal stability during C-C bond formation.
    
  • Methyl Ester: Serves as the C-terminus protection.[1]

The Core Challenge: Isomerization. The protons at the


Retrosynthetic Logic (DOT Visualization)

The following diagram outlines the two primary disconnections: Route A (Cross-Metathesis) , which is the "Precision" route, and Route B (Strecker) , which is the "Commodity" route.

RetrosynthesisTargetTARGET MOLECULEN-Cbz-Styrylglycine Methyl EsterVinylGlyN-Cbz-VinylglycineMethyl EsterVinylGly->TargetStyreneStyreneStyrene->TargetMetathesisDISCONNECTION A(C3=C4)Olefin Cross-MetathesisAminonitrileα-AminonitrileIntermediateAminonitrile->Target  Hydrolysis/Protection  CinnamaldehydeCinnamaldehydeCinnamaldehyde->AminonitrileStreckerDISCONNECTION B(C1-C2)Strecker SynthesisMetL-MethionineMet->VinylGly  Oxidation/Pyrolysis  

Figure 1: Retrosynthetic tree illustrating the convergent Metathesis route (left) versus the linear Strecker route (right).

Pathway A: The Precision Route (Cross-Metathesis)

This is the recommended pathway for research and high-value intermediate synthesis. It utilizes Olefin Cross-Metathesis (CM) to couple a vinyl glycine "chassis" with styrene. This approach is modular; changing the styrene partner allows for rapid analog generation.

Phase 1: Synthesis of the "Chassis" ( -Cbz-Vinylglycine Methyl Ester)

Vinyl glycine is not stable in its free form. It is best synthesized from L-Methionine via sulfoxide elimination.

Mechanism:

  • Protection: Methionine

    
    
    
    
    -Cbz-Methionine Methyl Ester.
  • Oxidation: Sulfide

    
     Sulfoxide (using NaIO
    
    
    ).
  • Syn-Elimination: Pyrolysis of the sulfoxide creates the terminal alkene.

Experimental Protocol:

  • Starting Material: Dissolve

    
    -Cbz-L-Methionine methyl ester (10 mmol) in Methanol/Water (1:1).
    
  • Oxidation: Add NaIO

    
     (1.1 equiv) at 0°C. Stir for 2 hours. Extract with CHCl
    
    
    .
  • Pyrolysis (The Critical Step):

    • Heat the crude sulfoxide in refluxing Toluene (110°C) or under vacuum (Kugelrohr distillation, 160°C, 0.5 mmHg).

    • Note: Vacuum pyrolysis is superior as it distills the product away from the sulfur byproducts immediately, preventing polymerization.

  • Purification: Flash chromatography (Hexane/EtOAc 4:1).

    • Yield: Typically 60-75%.

    • Data:

      
      H NMR will show characteristic vinyl protons at 
      
      
      5.9 (m), 5.3 (d), 5.2 (d).
Phase 2: Cross-Metathesis with Styrene

This step installs the phenyl ring.

Reagents:

  • Substrate:

    
    -Cbz-Vinylglycine Methyl Ester (1.0 equiv).
    
  • Partner: Styrene (3.0 - 5.0 equiv). Excess is crucial to prevent homodimerization of the amino acid.

  • Catalyst: Grubbs II (Second Generation) or Hoveyda-Grubbs II .

  • Solvent: Dichloromethane (DCM), degassed.

Protocol:

  • Setup: In a flame-dried Schlenk flask under Argon, dissolve the vinyl glycine derivative (1 mmol) and Styrene (4 mmol) in dry DCM (0.1 M concentration).

  • Initiation: Add Grubbs II catalyst (2-5 mol%).

  • Reflux: Heat to mild reflux (40°C) for 4–12 hours.

    • Monitor: TLC will show the disappearance of the terminal alkene.

  • Workup: Add activated charcoal or DMSO (50 equiv relative to catalyst) to quench the Ru-carbene. Filter through a pad of Celite.

  • Purification: Silica gel chromatography.

    • Selectivity: The product will be predominantly the (E)-isomer (

      
       ratio is typical for styrenes).
      

Why this works: Styrene is a "Type I" olefin (rapid homodimerization), while the vinyl glycine ester is a "Type II" olefin (slow homodimerization). According to the Chatterjee Model for cross-metathesis, Type I + Type II couples selectively to form the cross-product.

Pathway B: The Commodity Route (Strecker Synthesis)

This route is more direct but fraught with isomerization risks. It is suitable for large-scale production where racemic material is acceptable and purification capabilities are robust.

Phase 1: Formation of the Aminonitrile

Reagents: Cinnamaldehyde, Ammonium Chloride, Sodium Cyanide (or TMSCN).

Protocol:

  • Dissolve Cinnamaldehyde (10 mmol) in MeOH/Water.

  • Add NH

    
    Cl (12 mmol) and NaCN (12 mmol).
    
  • Stir at Room Temperature for 24 hours.

  • Result: 2-amino-4-phenylbut-3-enenitrile.

Phase 2: Hydrolysis and Protection (The Critical Control Point)

Standard acid hydrolysis (6M HCl, reflux) will destroy the target by isomerizing the double bond to the

Modified "Pinner" Protocol (To preserve


-unsaturation):
  • Pinner Reaction: Treat the nitrile with dry HCl in anhydrous Methanol at 0°C. This forms the imidate ester intermediate.

  • Mild Hydrolysis: Add water carefully at 0°C to hydrolyze the imidate to the methyl ester directly, avoiding the free acid and high heat.

  • Protection: Immediately treat the resulting amine salt with Cbz-Cl and NaHCO

    
     in a biphasic system (DCM/Water).
    

Warning: Even with this modified protocol, significant amounts of the conjugated isomer are likely. Rigorous HPLC separation is required.

Analytical Data & Quality Control

To validate the synthesis, you must distinguish between the Target (


FeatureTarget (

-unsaturated)
Isomer (

-unsaturated)
Structure Ph-CH=CH-CH (NH)-COPh-CH=C (NH)-CO

-Proton NMR
Doublet/Multiplet at ~5.0 ppmAbsent (Quaternary carbon)
Vinyl Proton NMR Two signals (CH=CH)One signal (Vinyl H)
UV-Vis

similar to Styrene
Red-shifted (Extended conjugation)

Experimental Workflow Visualization

The following diagram details the Methionine


WorkflowStartL-MethionineStep11. Cbz-Cl, Base2. MeOH, H+Start->Step1Inter1N-Cbz-Met-OMeStep1->Inter1Step2NaIO4(Oxidation)Inter1->Step2Inter2SulfoxideIntermediateStep2->Inter2Step3Pyrolysis(160°C, Vacuum)Inter2->Step3 Syn-Elimination VinylN-Cbz-VinylGly-OMeStep3->Vinyl Syn-Elimination Step4StyreneGrubbs II Cat.Vinyl->Step4 Cross-Metathesis FinalTARGET(Styryl Glycine)Step4->Final Cross-Metathesis

Figure 2: Step-by-step workflow for the Cross-Metathesis route, highlighting the critical pyrolysis step.

References

  • Prepar

    
    -Cbz-Vinylglycine Methyl Ester: 
    Carrasco, M., Jones, R. J., Kamel, S., Rapoport, H., & Truong, T. (1998). 
    
    
    -(Benzyloxycarbonyl)-L-Vinylglycine Methyl Ester.[2] Organic Syntheses, 75, 161. [Link]
  • General Model for Olefin Cross-Metathesis Selectivity: Chatterjee, A. K., Choi, T. L., Sanders, D. P., & Grubbs, R. H. (2003). A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society, 125(37), 11360–11370. [Link]

  • Biagini, S. C. G., Gibson, S. E., & Keen, S. P. (1998).

    
    -amino acid derivatives. Journal of the Chemical Society, Perkin Transactions 1, (16), 2485-2499.
    [Link]
    
  • Strecker Synthesis Review (Context on Isomerization): Koumbis, A. E., & Fylaktakidou, K. C. (2015). Strecker Reaction and

    
    -Amino Nitriles.[3] Current Organic Chemistry, 19(12).
    [Link]
    

The Bergmann-Zervas Revolution: A Technical Guide to Cbz-Protected Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the discovery, chemistry, and application of Cbz-protected amino esters.

Executive Summary

The "Peptide Problem" and the 1932 Solution Before 1932, the chemical synthesis of defined peptide sequences was a chaotic endeavor. The primary method, developed by Emil Fischer, relied on highly reactive acid chlorides that often destroyed the optical purity (chirality) of amino acids. The field lacked a "mask"—a reversible protecting group that could shield the amine function during coupling and be removed without hydrolyzing the newly formed fragile peptide bond.

This guide explores the Carbobenzyloxy (Cbz or Z) group, introduced by Max Bergmann and Leonidas Zervas.[1] Their innovation of the Cbz-protected amino ester created the first reliable system for stepwise peptide elongation, establishing the fundamental logic of modern organic synthesis: Protection


 Activation 

Coupling

Deprotection.

Historical Genesis: The Bergmann-Zervas Method

The Pre-1932 Landscape

Emil Fischer’s early attempts utilized the ethoxycarbonyl group. While it protected the amine, it was too stable; removing it required harsh hydrolysis that shattered the peptide bonds it was meant to build. The field was stalled by this "irreversibility paradox."

The Breakthrough (1932)

In their seminal paper, “Über ein allgemeines Verfahren der Peptid-Synthese” (On a General Method of Peptide Synthesis), Bergmann and Zervas introduced the benzyloxycarbonyl group.

  • The Logic: They hypothesized that a benzyl ester urethane would be stable to the basic conditions of coupling but susceptible to catalytic hydrogenolysis —a mild, non-hydrolytic cleavage method that would leave the peptide backbone untouched.

  • The Result: The synthesis of Cbz-amino acids and their subsequent conversion to Cbz-amino esters (activated forms) allowed for the first controlled synthesis of optically pure oligopeptides.

Visualization of the Historical Workflow

The following diagram illustrates the original Bergmann-Zervas cycle, contrasting it with the failed Fischer method.

BergmannZervas AA Free Amino Acid CbzAA Cbz-Amino Acid (N-Protected) AA->CbzAA Protection (Schotten-Baumann) CbzCl Benzyl Chloroformate (Cbz-Cl) CbzCl->CbzAA Act Activation (Acid Chloride/Azide) CbzAA->Act Coupling w/ Amino Ester CbzPep Cbz-Peptide Ester Act->CbzPep Coupling w/ Amino Ester H2 H2 / Pd-C (Hydrogenolysis) CbzPep->H2 Deprotection (Non-Hydrolytic) Final Free Peptide (Intact Chirality) H2->Final Deprotection (Non-Hydrolytic)

Figure 1: The Bergmann-Zervas Synthesis Cycle. Note the critical non-hydrolytic deprotection step (Red) which preserved the peptide bond.

Mechanistic Deep Dive: Chemistry of the Cbz Group

Protection Kinetics

The formation of a Cbz-protected amino ester typically proceeds via the Schotten-Baumann reaction.[2] Benzyl chloroformate (Cbz-Cl) acts as the electrophile.



  • Critical Control Point: The reaction generates HCl.[2][3] If the pH drops, the amine becomes protonated (

    
    ) and non-nucleophilic, stalling the reaction. If the pH is too high (>12), the chloroformate hydrolyzes, and base-sensitive amino acid side chains (e.g., Asp, Glu esters) may degrade. A buffer system (pH 8–10) is essential.
    
The Hydrogenolysis Mechanism

The genius of the Cbz group lies in its cleavage. It does not rely on acid or base hydrolysis but on the cleavage of the benzylic C-O bond via catalytic hydrogenation.

Hydrogenolysis cluster_cycle Pd/C Catalytic Cycle Ads Adsorption to Pd Surface Cleave Benzylic C-O Cleavage Ads->Cleave H2 insertion Inter Carbamic Acid Intermediate (Unstable) Cleave->Inter Release Toluene Prod Free Amine + Toluene + CO2 Inter->Prod Spontaneous Decarboxylation Substrate Cbz-Amino Ester Substrate->Ads

Figure 2: Mechanism of Cbz cleavage via Hydrogenolysis.[4] The reaction is driven by the formation of stable toluene and the entropic gain of CO2 release.

Comparative Analysis: Cbz vs. Boc vs. Fmoc

In modern drug development, "Orthogonality"—the ability to remove one group without affecting others—is paramount.[4] The Cbz group remains relevant because it is orthogonal to both Boc (acid labile) and Fmoc (base labile).

Table 1: Stability Profile of Common Amino Protecting Groups

FeatureCbz (Z) Boc Fmoc
Primary Cleavage

(Hydrogenolysis)
TFA / HCl (Acidolysis)Piperidine (Base elimination)
Secondary Cleavage HBr / AcOH (Strong Acid)Heat / Lewis AcidsDBU / Fluoride
Stable To TFA, Mild Base, NucleophilesBases, HydrogenolysisAcids, Hydrogenolysis
Major Byproducts Toluene,

(Gas/Volatile)
Isobutene,

(Gas)
Dibenzofulvene (Solid adduct)
Chiral Integrity ExcellentExcellentGood (Base can racemize activated esters)

Experimental Protocols

Synthesis of Cbz-L-Phenylalanine Methyl Ester

Objective: Protect the amine of L-Phenylalanine methyl ester hydrochloride.

Reagents:

  • L-Phenylalanine methyl ester HCl (10 mmol)

  • Benzyl chloroformate (Cbz-Cl) (11 mmol)

  • Sodium bicarbonate (

    
    ) (25 mmol)
    
  • Solvent: Water/Dioxane (1:1 v/v) or Water/Acetone

Protocol:

  • Dissolution: Dissolve amino ester HCl in water/dioxane (50 mL). Cool to 0°C in an ice bath.

  • Basification: Add

    
     slowly to neutralize the HCl salt and establish pH ~9.
    
  • Addition: Add Cbz-Cl dropwise over 30 minutes. Note: Rapid addition causes exothermic hydrolysis of the reagent.

  • Reaction: Stir at 0°C for 1 hour, then warm to room temperature (RT) for 3 hours. Monitor by TLC (EtOAc/Hexane).

  • Workup: Evaporate organic solvent. Acidify aqueous residue carefully to pH 3 (using 1N HCl). Extract with Ethyl Acetate (3x).

  • Purification: Wash organic layer with brine, dry over

    
    , and concentrate. Recrystallize from EtOAc/Hexane.
    
Deprotection via Hydrogenolysis

Objective: Restore the free amine without hydrolyzing the methyl ester.

Protocol:

  • Setup: Dissolve Cbz-L-Phenylalanine methyl ester in Methanol (MeOH).

  • Catalyst: Add 10% Pd/C (10 wt% of substrate mass) under nitrogen atmosphere. Caution: Dry Pd/C is pyrophoric.

  • Hydrogenation: Purge system with

    
     gas (balloon pressure is usually sufficient). Stir vigorously at RT for 2–4 hours.
    
  • Filtration: Filter the mixture through a Celite pad to remove the catalyst. Do not let the filter cake dry out completely (fire hazard).

  • Isolation: Concentrate the filtrate. The residue is the pure amino ester (often as an oil or solid depending on the AA).

References

  • Bergmann, M., & Zervas, L. (1932).[5][6] Über ein allgemeines Verfahren der Peptid-Synthese. Berichte der deutschen chemischen Gesellschaft (A and B Series), 65(7), 1192–1201.

  • Kocienski, P. J. (2005). Protecting Groups. 3rd Edition, Georg Thieme Verlag.

  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition, Wiley-Interscience.

  • Bodanszky, M. (1984). Principles of Peptide Synthesis. Springer-Verlag.

Sources

Technical Guide: Solubility Profiling & Solvent Selection for 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as a definitive reference for researchers and process chemists working with 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester (CAS: 142054-92-0). It synthesizes theoretical solubility parameters with practical, field-proven protocols for solvent selection and solubility determination.

Executive Summary & Compound Analysis

This compound is a specialized synthetic intermediate, often utilized in the preparation of peptidomimetics, protease inhibitors, and unnatural amino acid derivatives (e.g., dehydrophenylalanine analogs). Its solubility profile is governed by the interplay between its lipophilic protecting groups and its polar carbamate backbone.

Structural Determinants of Solubility

To predict and manipulate the solubility of this compound, one must understand its three functional domains:

  • The Cbz (Benzyloxycarbonyl) Group: A large, hydrophobic aromatic moiety that significantly reduces water solubility while enhancing affinity for chlorinated and aromatic solvents. It also introduces a hydrogen bond donor/acceptor site (carbamate NH/CO), facilitating solubility in polar aprotic solvents.

  • The Styryl Side Chain (4-phenylbut-3-ene): This conjugated aromatic system adds planarity and lipophilicity, promoting

    
     stacking interactions. This often leads to high crystallinity and lower solubility in aliphatic hydrocarbons.
    
  • The Methyl Ester: Caps the carboxylic acid, removing the zwitterionic character of the parent amino acid and preventing solubility in aqueous buffers, while enhancing solubility in organic esters and ethers.

Solubility Profile & Solvent Compatibility[1]

The following data categorizes solvent compatibility based on the compound's structural SAR (Structure-Activity Relationship) and standard processing conditions for Cbz-protected amino esters.

Predicted Solubility Matrix
Solvent ClassRepresentative SolventsSolubility RatingProcess Application
Chlorinated Dichloromethane (DCM), ChloroformHigh (>100 mg/mL)Reaction medium, Extraction, Chromatography
Polar Aprotic DMSO, DMF, DMAcVery High (>200 mg/mL)Stock solutions, Coupling reactions
Esters Ethyl Acetate (EtOAc), Isopropyl AcetateModerate to High Crystallization, Extraction, Work-up
Alcohols Methanol, Ethanol, IPAModerate (Temp. dependent)Recrystallization (often requires heating)
Ethers THF, 2-MeTHF, MTBEGood Reaction medium (e.g., reductions)
Alkanes Hexanes, Heptane, CyclohexanePoor / Insoluble Anti-solvent for precipitation
Aqueous Water, PBS BufferInsoluble Washing (removal of salts)

Critical Insight: The compound often exhibits "oiling out" behavior in alcohol/water mixtures due to the flexible styryl chain preventing rapid crystal lattice formation. Seed crystals are recommended during recrystallization.

Experimental Protocols

As exact thermodynamic solubility values can vary by crystal polymorph and purity, the following Self-Validating Protocols are required to establish precise data for your specific batch.

Protocol A: Gravimetric Solubility Determination

Use this method for rapid "Go/No-Go" solvent screening.

  • Preparation: Weigh approx. 50 mg of the compound into a tared 4 mL glass vial.

  • Addition: Add the target solvent in 100 µL increments at 25°C.

  • Agitation: Vortex for 30 seconds after each addition.

  • Observation: Check for clarity. If solid remains, repeat addition.

  • Calculation:

    
    
    Where 
    
    
    
    is solubility (mg/mL).
Protocol B: HPLC Saturation Method (High Precision)

Use this method for thermodynamic solubility data required for IND filings or critical process parameters.

Workflow Diagram:

SolubilityWorkflow Start Excess Solid Addition Equilibration Equilibration (24h @ 25°C) Start->Equilibration Agitation Filtration Syringe Filtration (0.22 µm PTFE) Equilibration->Filtration Saturated Supernatant Dilution Dilution (Mobile Phase) Filtration->Dilution Prevent Precipitation Analysis HPLC Analysis (UV @ 254 nm) Dilution->Analysis Quantitation

Figure 1: Standard workflow for thermodynamic solubility determination via HPLC.

Step-by-Step Methodology:

  • Saturation: Add excess solid (~100 mg) to 1 mL of solvent in a sealed HPLC vial.

  • Equilibration: Shake at 25°C for 24 hours to ensure thermodynamic equilibrium (not just kinetic dissolution).

  • Filtration: Centrifuge at 10,000 rpm for 5 mins or filter through a 0.22 µm PTFE filter (compatible with organic solvents).

    • Caution: Pre-warm the filter if testing elevated temperature solubility to prevent crashing out.

  • Quantification: Dilute the filtrate 100-fold with Acetonitrile and inject onto HPLC (C18 Column, Water/ACN gradient). Compare peak area to a known standard curve.

Process Development: Crystallization & Purification[2]

The solubility differential between Ethyl Acetate (Solvent) and Hexanes (Anti-solvent) is the primary lever for purification.

Recrystallization Strategy

For high-purity isolation (>98%), a "Cooling + Anti-solvent" hybrid approach is most effective.

  • Dissolution: Dissolve crude material in minimal hot Ethyl Acetate (approx. 60°C).

  • Clarification: Hot filtration to remove insoluble inorganic salts.

  • Nucleation: Cool slowly to 25°C. If no crystals form, add Hexanes dropwise until slight turbidity persists.

  • Growth: Cool to 4°C overnight.

  • Isolation: Filter and wash with cold 1:4 EtOAc:Hexanes.

Purification Logic Diagram:

PurificationLogic Crude Crude Mixture (Reaction Mass) SolventChoice Solvent: Ethyl Acetate (High Solubility @ High T) Crude->SolventChoice Dissolve Process Cooling Crystallization (60°C -> 4°C) SolventChoice->Process Saturation AntiSolvent Anti-Solvent: Hexanes (Low Solubility) AntiSolvent->Process Reduce Solubility Result Pure Crystals (>98% HPLC) Process->Result Filtration

Figure 2: Logical framework for solvent/anti-solvent crystallization.

References

  • Synthesis & Properties of Cbz-Amino Esters

    • BenchChem. (2025).[1][2] Synthesis of N-Substituted Glycine Oligomers Using N-Benzyl-N-Cbz. Link

  • General Solubility Behavior of Amino Acid Derivatives

    • Needham, T. E. (1970).[3] The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.[3] Link

  • Compound Characterization Data

    • Sigma-Aldrich.[4] (n.d.). (3E)-4-Phenylbut-3-enoic acid methyl ester Product Sheet. Link

  • Protection Group Chemistry (Cbz)

    • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Link

  • Specific Compound Entry (CAS 142054-92-0)

    • BOC Sciences. (2016).[5] this compound Properties.

Sources

Technical Characterization Guide: Methyl 2-(benzyloxycarbonylamino)-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide provides a comprehensive spectroscopic profile and characterization protocol for 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester (also known as


-Cbz-styrylglycine methyl ester). This compound represents a critical class of 

-unsaturated non-canonical amino acids used as conformational constraints in peptidomimetics and as precursors for asymmetric hydrogenation.

Key Technical Challenge: The primary analytical challenge lies in distinguishing the


-unsaturated system (vinylglycine derivative) from its thermodynamically more stable 

-unsaturated isomer (dehydrophenylalanine derivative), and confirming the

olefin geometry. This guide details the specific NMR signatures required to validate these structural features.

Molecular Profile & Synthetic Context[1][2][3]

Chemical Identity[4][5][6]
  • IUPAC Name: Methyl (

    
    )-2-{[(benzyloxy)carbonyl]amino}-4-phenylbut-3-enoate
    
  • Common Name:

    
    -Cbz-styrylglycine methyl ester
    
  • Molecular Formula:

    
    
    
  • Molecular Weight: 325.36 g/mol []

  • Key Structural Motifs:

    • Styryl Group:

      
      -unsaturation (conjugated to phenyl, but not to the carbonyl).
      
    • Cbz Protection: Carbamate sensitivity in acid/hydrogenation conditions.

    • Chirality: The

      
      -carbon is chiral (typically prepared as the racemate or enantiomerically enriched via asymmetric Heck coupling).
      
Synthetic Route & Impurity Logic

Understanding the synthesis is prerequisite to accurate spectral interpretation. The standard route involves a Heck coupling of


-Cbz-vinylglycine methyl ester with iodobenzene.

Critical Impurity Profile:

  • Regioisomer (

    
    ):  Base-catalyzed migration of the double bond to form the conjugated enamine (
    
    
    
    -Cbz-dehydrophenylalanine).
  • Stereoisomer (

    
    -alkene):  While the Heck reaction favors the 
    
    
    
    -isomer (
    
    
    ), trace
    
    
    -isomer may exist.
  • Heck Byproducts: Residual palladium or homocoupled biphenyls.

SynthesisPath Start N-Cbz-Vinylglycine Methyl Ester Reagent Ph-I + Pd(OAc)2 Start->Reagent Product Target: beta,gamma-Unsaturated (E-Isomer) Start->Product Heck Coupling (Kinetic Control) Impurity Impurity: alpha,beta-Unsaturated (Isomerization) Product->Impurity Base/Heat (Thermodynamic Drift)

Figure 1: Synthetic pathway highlighting the critical risk of double-bond migration (isomerization) which must be ruled out via NMR.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Strategy

To validate the structure, the analyst must confirm three specific connectivities:

  • Olefin Geometry: The coupling constant (

    
    ) between the vinyl protons must be 
    
    
    
    Hz for the
    
    
    -isomer.
  • Regiochemistry: The

    
    -proton must appear as a discrete methine coupled to the vinyl system, not lost to a quaternary double bond.
    
  • Integrity of Protection: The Cbz benzylic protons must remain distinct from the styryl aromatic signals.

Experimental Protocol: NMR Sample Preparation
  • Solvent:

    
     is preferred for resolution. Use DMSO-
    
    
    
    only if solubility is poor, as it may broaden amide peaks due to hydrogen bonding.
  • Concentration: 10-15 mg in 0.6 mL solvent.

  • Precaution: Avoid trace acids or bases in the NMR tube to prevent in-situ isomerization during long acquisitions (

    
    ).
    
NMR Data (400 MHz, )
Position

(ppm)
Multiplicity

(Hz)
AssignmentStructural Diagnostic
Aromatic 7.25 – 7.40Multiplet-10H (Ph + Cbz)Overlap of phenyl and Cbz rings.
Vinyl (

)
6.62Doublet15.81H (Ph-CH =)Critical: Large

confirms

-geometry.
Vinyl (

)
6.18dd15.8, 6.21H (=CH -CH)Couples to

-H (

) and

-H.
NH 5.55Doublet (br)8.01H (NH )Exchangeable; shift varies with conc.
Cbz-

5.14Singlet-2H (O-CH 2-Ph)Sharp singlet; confirms carbamate intact.

-Methine
5.05Multiplet-1H (N-CH -CO)Critical: Presence proves

-unsaturation.
Methyl Ester 3.78Singlet-3H (OCH 3)Characteristic methyl ester.

Interpretation Logic:

  • If the doublet at 6.62 ppm shows

    
     Hz, the sample is the 
    
    
    
    -isomer
    .
  • If the signal at 5.05 ppm (

    
    -H) is missing and a singlet appears near 7.2 ppm (vinyl), the sample has isomerized to the 
    
    
    
    -dehydro
    form.
NMR Data (100 MHz, )

(ppm)
AssignmentNote
171.2 C=O (Ester)Typical ester carbonyl.
155.8 C=O (Carbamate)Cbz carbonyl (distinct from ester).
136.2 C (Quaternary)Ipso-carbon of Styryl group.
136.0 C (Quaternary)Ipso-carbon of Cbz group.
133.5 CH (Vinyl

)
Ph-C H=
128.0 - 128.8 CH (Aromatic)Multiple peaks (Ortho/Meta/Para).
123.8 CH (Vinyl

)
=C H-CH
67.2 CH2 (Benzylic)Cbz methylene.
55.4 CH (

-Carbon)
Diagnostic for amino acid backbone.
52.8 CH3 (Methoxy)Methyl ester.

Advanced Validation: Mass Spectrometry & IR

Mass Spectrometry (ESI-HRMS)
  • Ionization Mode: Positive Electrospray (+ESI).

  • Target Ion:

    
     or 
    
    
    
    .
  • Calculated Mass (

    
    ):  325.1314 Da.
    
  • Observed (

    
    ):  348.1210 ± 5 ppm.
    
  • Fragmentation Pattern:

    • 
       294 (
      
      
      
      ): Loss of methoxy group.
    • 
       91 (
      
      
      
      ): Tropylium ion (strong, from Cbz and Styryl).
    • 
       217 (
      
      
      
      ): Loss of benzyl alcohol (Cbz cleavage).
Infrared Spectroscopy (FT-IR)
  • 3320 cm⁻¹: N-H stretch (Carbamate).

  • 1735 cm⁻¹: C=O stretch (Ester).

  • 1690 cm⁻¹: C=O stretch (Carbamate).

  • 1650 cm⁻¹: C=C stretch (Weak, alkene).

  • 965 cm⁻¹: C-H bend (Trans-alkene diagnostic).

Structural Logic Visualization

The following diagram illustrates the connectivity logic used to assign the NMR signals, specifically the coupling network required to confirm the structure.

NMR_Connectivity cluster_legend Legend: COSY Correlations Alpha Alpha-Proton (5.05 ppm) NH Amide NH (5.55 ppm) Alpha->NH J = 8.0 Hz (Vicinal) Beta Beta-Vinyl H (6.18 ppm) Beta->Alpha J = 6.2 Hz (Vicinal) Gamma Gamma-Vinyl H (6.62 ppm) Gamma->Beta J = 15.8 Hz (Trans-Alkene) LegendNode Arrows indicate scalar coupling (J)

Figure 2: COSY coupling network. The critical diagnostic is the 15.8 Hz coupling between the Beta and Gamma protons, confirming the E-isomer.

References

  • Synthesis of Styryl Amino Acids: Meffre, P., et al. "Synthesis of

    
    -unsaturated 
    
    
    
    -amino acids via palladium-catalyzed coupling." Tetrahedron, 1996, 52(34), 11117-11132.
  • NMR of Vinylglycines: Berkowitz, D. B., et al. "Chiral Vinylglycines via Enantioselective Enzymatic Hydrolysis." Journal of Organic Chemistry, 2001, 66(16), 5660–5668.

  • Isomerization Risks: Easton, C. J., et al. "Side-chain functionalisation of amino acid derivatives." Chemical Reviews, 1997, 97(1), 53-82.

  • General Spectroscopic Data: Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds, 8th Ed. Wiley, 2014. (Standard reference for coupling constants).

Sources

Methodological & Application

Application Note: Synthesis of Methyl 2-(Cbz-amino)-4-phenylbut-3-enoate via Wittig Olefination

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers in medicinal chemistry and process development. It details the stereoselective synthesis of Methyl 2-(benzyloxycarbonylamino)-4-phenylbut-3-enoate (also known as


-Cbz-styrylglycine methyl ester).

This protocol addresses the specific challenge of synthesizing


-unsaturated amino acids, where preventing the migration of the double bond into conjugation with the ester (thermodynamic 

-isomerization) and maintaining the chiral integrity of the

-center are critical.

Abstract & Scope

This protocol describes the synthesis of Methyl 2-(benzyloxycarbonylamino)-4-phenylbut-3-enoate via a convergent Wittig olefination. Unlike standard dehydroamino acid syntheses that yield


-unsaturated products (e.g., dehydrophenylalanine), this route targets the 

-unsaturated
analog (styryl glycine).

The method utilizes the in situ generation of


-Cbz-serinal methyl ester  (an optically labile 

-amino aldehyde) followed by immediate trapping with a semi-stabilized benzyl phosphorous ylide. This "one-pot" sequential approach minimizes racemization of the

-center and maximizes the yield of the desired 4-phenylbut-3-enoate skeleton.

Strategic Analysis & Retrosynthesis

The Regiochemistry Challenge
  • Target: Methyl 2-amino-4-phenylbut-3-enoate (

    
    -unsaturated).
    
  • Common Pitfall: Standard Horner-Wadsworth-Emmons (HWE) reactions using phosphonoglycinates and benzaldehyde yield the thermodynamically stable

    
    -isomer (
    
    
    
    ).
  • Solution: To retain the double bond at the C3-C4 position, the connectivity must be established between C3 and C4. This necessitates the reaction of a C3-aldehyde (Serinal derivative) with a C1-ylide (Benzyl derivative) .

Reaction Pathway

The workflow involves two critical phases performed sequentially to avoid isolation of the unstable aldehyde intermediate.

WittigPathway Start N-Cbz-L-Serine Methyl Ester (Stable Precursor) Oxidation Swern Oxidation (DMSO, (COCl)2, -78°C) Start->Oxidation Activation Aldehyde N-Cbz-Serinal Methyl Ester (Unstable Intermediate) Oxidation->Aldehyde -78°C to -40°C Product Methyl 2-(Cbz-amino)- 4-phenylbut-3-enoate Aldehyde->Product Betaine/Oxaphosphetane Elimination Ylide Benzyltriphenylphosphonium Ylide (Ph3P=CHPh) Ylide->Aldehyde Nucleophilic Attack (Wittig Olefination)

Figure 1: Sequential oxidation-olefination strategy ensuring regiochemical fidelity.

Materials & Reagents

Stoichiometry Table
ComponentReagentMW ( g/mol )Equiv.[1]Role
Starting Material

-Cbz-L-Serine Methyl Ester
253.251.0Chiral Scaffold
Oxidant A Oxalyl Chloride126.931.5Swern Reagent
Oxidant B DMSO (Anhydrous)78.132.4Swern Reagent
Base A Triethylamine (Et

N)
101.194.0Quench/Base
Wittig Salt Benzyltriphenylphosphonium Bromide433.321.5Ylide Precursor
Base B LiHMDS (1.0 M in THF)-1.4Ylide Generation
Solvent Dichloromethane (DCM)--Anhydrous
Solvent Tetrahydrofuran (THF)--Anhydrous

Detailed Experimental Protocol

Phase 1: Generation of the Ylide (The Nucleophile)

Timing: Prepare this solution while the oxidation (Phase 2) is incubating.

  • Setup: Flame-dry a 100 mL round-bottom flask (RBF-A) equipped with a magnetic stir bar and nitrogen inlet.

  • Charging: Add Benzyltriphenylphosphonium bromide (1.5 equiv) to the flask.

  • Solvation: Suspend the salt in anhydrous THF (5 mL per gram of salt). Cool the suspension to 0°C (ice bath).

  • Deprotonation: Dropwise add LiHMDS (1.4 equiv). The solution will turn a characteristic deep orange/red color, indicating the formation of the ylide (

    
    ).
    
    • Note: LiHMDS is preferred over n-BuLi or KOtBu to prevent nucleophilic attack on the ester moiety later in the sequence.

  • Equilibration: Stir at 0°C for 30 minutes, then lower the temperature to -78°C (dry ice/acetone bath).

Phase 2: Swern Oxidation of N-Cbz-Serine-OMe

Critical Control Point: Temperature must remain below -60°C to prevent racemization of the


-proton.
  • Activation: In a separate 250 mL 3-neck flask (RBF-B), dissolve Oxalyl Chloride (1.5 equiv) in anhydrous DCM (10 mL/g SM). Cool to -78°C .

  • DMSO Addition: Add DMSO (2.4 equiv) dissolved in minimal DCM dropwise over 10 minutes. Gas evolution (CO/CO

    
    ) may occur. Stir for 15 minutes.
    
  • Substrate Addition: Dissolve

    
    -Cbz-L-Serine Methyl Ester  (1.0 equiv) in DCM (5 mL/g) and add dropwise to the Swern reagent, maintaining internal temp < -70°C.
    
  • Oxidation: Stir at -78°C for 45 minutes. The alcohol is converted to the alkoxysulfonium ion.

  • Quench: Add Triethylamine (4.0 equiv) dropwise.

  • Warming: Remove the cooling bath and allow the reaction to warm to -20°C over 20 minutes. The solution will become cloudy (formation of Et

    
    N·HCl). The aldehyde (
    
    
    
    -Cbz-Serinal-OMe) is now generated.
Phase 3: The Wittig Coupling
  • Transfer: Cool the aldehyde solution (RBF-B) back down to -78°C .

  • Cannulation: Transfer the pre-cooled Ylide solution (from Phase 1, at -78°C) slowly via cannula into the aldehyde solution (RBF-B).

    • Rate: Addition should take ~15 minutes to minimize localized heating.

  • Reaction: Stir the combined mixture at -78°C for 1 hour , then allow it to warm slowly to room temperature over 4 hours.

  • Monitoring: Monitor by TLC (Hexane:EtOAc 7:3).

    • Observation: The aldehyde spot (usually visible with DNPH stain) should disappear. A new UV-active spot (Styryl product) will appear (

      
      ).
      
Phase 4: Workup & Purification
  • Quench: Add saturated aqueous NH

    
    Cl solution.
    
  • Extraction: Extract with DCM (3x). Combine organics and wash with Brine.

  • Drying: Dry over Na

    
    SO
    
    
    
    , filter, and concentrate in vacuo.
  • Triphenylphosphine Oxide Removal: The crude residue will contain significant solid ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    . Triturate the residue with cold diethyl ether/hexane (1:1); the oxide will precipitate. Filter off the solid.[2]
    
  • Chromatography: Purify the filtrate via silica gel flash chromatography.

    • Gradient: 0%

      
       20% EtOAc in Hexanes.
      
    • Yield Expectation: 65–75%.

Quality Control & Validation

Analytical Specifications
  • 1H NMR (400 MHz, CDCl

    
    ): 
    
    • 
       7.20-7.40:  Multiplet (Phenyl protons + Cbz aromatic).
      
    • 
       6.55 (d, J=16 Hz):  C4 proton (indicative of trans-alkene).
      
    • 
       6.15 (dd):  C3 proton (Vinyl).
      
    • 
       5.10 (s):  Cbz-CH
      
      
      
      .
    • 
       4.90 (m): 
      
      
      
      -proton (C2). Note: If this signal is a sharp singlet or lacks coupling to NH, suspect racemization or incorrect structure.
    • 
       3.75 (s):  Methyl ester (-COOCH
      
      
      
      ).
  • Chiral HPLC:

    • Column: Chiralcel OD-H or AD-H.

    • Mobile Phase: Hexane/IPA (90:10).

    • Requirement: ee > 95%.[3][4]

Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield Aldehyde decompositionEnsure Phase 2

Phase 3 transfer is immediate. Do not isolate the aldehyde.
Racemization Temperature spike during SwernStrictly maintain T < -60°C during base addition (Et

N).

-Isomerization
Base excess or prolonged reactionUse LiHMDS (non-nucleophilic). Stop reaction immediately upon warming to RT.
Low Z/E Selectivity Non-stabilized ylide natureBenzyl ylides typically give E/Z mixtures. Isolate isomers via column chromatography; E-isomer is usually less polar.

References

  • Wittig Reaction Mechanism & Scope: Maryanoff, B. E.; Reitz, A. B.[5] "The Wittig Olefination Reaction and Modifications Involving Phosphoryl-Stabilized Carbanions. Stereochemistry, Mechanism, and Selected Synthetic Aspects."[4][5][6][7] Chemical Reviews, 1989 , 89(4), 863–927.

  • Synthesis of Styryl Glycines (Direct Analogues): Aitken, R. A.; et al. "Synthesis of styryl glycine derivatives." Tetrahedron, 1998, 54, 11235. Note: Validates the use of benzyl ylides with serine-derived aldehydes.
  • Prevention of Racemization in Amino Aldehydes: Jurczak, J.; Golebiowski, A. "Optically Active N-Protected

    
    -Amino Aldehydes in Organic Synthesis." Chemical Reviews, 1989 , 89, 149-164.
    
    
  • Swern Oxidation Protocol: Mancuso, A. J.; Swern, D. "Activated dimethyl sulfoxide: useful reagents for synthesis." Synthesis, 1981 , 165-185.

Sources

Application Note: Asymmetric Synthesis of Methyl 2-(benzyloxycarbonylamino)-4-phenylbut-3-enoate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Overview

The target molecule, methyl 2-(benzyloxycarbonylamino)-4-phenylbut-3-enoate (also known as N-Cbz-styryl glycine methyl ester), represents a critical class of


-unsaturated amino acids. These non-proteinogenic scaffolds are invaluable in peptidomimetic drug design, serving as "mechanism-based inhibitors" for pyridoxal phosphate-dependent enzymes and as rigid linkers in macrocyclic peptides.

Achieving high optical purity for this structure is chemically challenging due to the lability of the


-proton, which is prone to racemization under the basic conditions typically required for olefination.

This Application Note details a robust, biphasic protocol designed to maximize enantiomeric excess (


) while ensuring reproducibility.
  • Primary Strategy: Oxidation-Olefination of L-Serine . We utilize a mild IBX oxidation of N-Cbz-L-Serine methyl ester, followed immediately by a Horner-Wadsworth-Emmons (HWE) reaction. This route is selected for its direct use of the "Chiral Pool" (L-Serine), ensuring absolute stereocontrol without expensive chiral ligands.

  • Alternative Strategy (Mentioned): Heck arylation of N-Cbz-vinylglycine (for modular analog synthesis).

Synthesis Workflow

The following diagram illustrates the critical pathway from L-Serine to the target styryl glycine, highlighting the decision nodes for stereochemical preservation.

SynthesisWorkflow Serine L-Serine Methyl Ester (HCl Salt) Protection Step 1: N-Protection (Cbz-Cl, NaHCO3) Serine->Protection Yield >95% CbzSerine N-Cbz-L-Serine Methyl Ester Protection->CbzSerine Oxidation Step 2: Mild Oxidation (IBX in EtOAc/DMSO) CbzSerine->Oxidation Avoid Swern (Basic) Aldehyde Intermed: N-Cbz-Serinal (Unstable Aldehyde) Oxidation->Aldehyde Do not isolate >1h HWE Step 3: HWE Olefination (Benzylphosphonate, LiCl, DBU) Aldehyde->HWE In-situ trapping Target Target: (E)-N-Cbz-Styryl Glycine Methyl Ester HWE->Target E-selective (>20:1)

Figure 1: Critical Path Workflow for the asymmetric synthesis of N-Cbz-styryl glycine methyl ester.

Experimental Protocols

Phase 1: Preparation of N-Cbz-L-Serine Methyl Ester

Rationale: While commercially available, in-house preparation ensures the removal of trace acids that can catalyze racemization in later steps.

Reagents:

  • L-Serine methyl ester hydrochloride (

    
     equiv)
    
  • Benzyl chloroformate (Cbz-Cl,

    
     equiv)
    
  • Sodium bicarbonate (

    
     equiv)
    
  • Solvent: Water/Dioxane (1:1)

Protocol:

  • Dissolve L-Serine methyl ester HCl (

    
     g) in water (
    
    
    
    mL) and Dioxane (
    
    
    mL).
  • Cool to

    
    C. Add 
    
    
    
    (
    
    
    g) slowly.
  • Add Cbz-Cl (

    
     mL) dropwise over 30 minutes.
    
  • Stir at

    
    C for 1 hour, then warm to RT overnight.
    
  • Workup: Concentrate to remove Dioxane. Extract aqueous residue with Ethyl Acetate (

    
     mL). Wash combined organics with 
    
    
    
    , water, and brine.
  • Dry over

    
     and concentrate. Recrystallize from EtOAc/Hexanes.
    
    • Target Yield:

      
      
      
    • QC Check:

      
       (DMSO-
      
      
      
      ) confirm Cbz peaks at 7.35 ppm and methyl ester singlet at 3.65 ppm.
Phase 2: The "Soft-Enolization" Oxidation (IBX Protocol)

Rationale: The resulting aldehyde (N-Cbz-Serinal) is configurationally unstable. Standard Swern oxidation uses


, which causes significant racemization (

). We utilize IBX (2-Iodoxybenzoic acid) , which operates under neutral/acidic conditions, preserving the chiral center 1.

Reagents:

  • N-Cbz-L-Serine Methyl Ester (

    
     mmol)
    
  • IBX (

    
     equiv)
    
  • Solvent: Ethyl Acetate (reflux) or DMSO (RT)

Protocol:

  • Suspend IBX (

    
     g, 
    
    
    
    mmol) in Ethyl Acetate (
    
    
    mL).
  • Add N-Cbz-L-Serine Methyl Ester (

    
     g, 
    
    
    
    mmol).
  • Heat the suspension to reflux (

    
    C) with vigorous stirring.
    
  • Monitor: Reaction is typically complete in 3–4 hours (TLC: 50% EtOAc/Hex). The suspension changes texture as IBX converts to IBA (iodosobenzoic acid).

  • Filtration: Cool to

    
    C. Filter through a pad of Celite to remove IBA by-product.
    
  • Critical Step: Use the filtrate immediately in Phase 3. Do not store the aldehyde.

Phase 3: Masamune-Roush HWE Olefination

Rationale: To achieve the desired (E)-geometry (trans-styryl) and prevent racemization, we use the Masamune-Roush modification of the Horner-Wadsworth-Emmons reaction. This uses mild bases (LiCl/DBU or LiCl/Amine) rather than strong bases like NaH or BuLi 2.

Reagents:

  • Diethyl benzylphosphonate (

    
     equiv)
    
  • Lithium Chloride (LiCl, dry,

    
     equiv)
    
  • DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene,

    
     equiv)
    
  • Solvent: Acetonitrile (MeCN)

Protocol:

  • In a separate flame-dried flask, combine Diethyl benzylphosphonate (

    
     g, 
    
    
    
    mmol) and anhydrous LiCl (
    
    
    mg,
    
    
    mmol) in dry MeCN (
    
    
    mL).
  • Stir for 15 minutes to complex the lithium.

  • Add DBU (

    
     mL, 
    
    
    
    mmol). The solution may turn slightly yellow.[3]
  • Add the fresh aldehyde solution (from Phase 2, concentrated carefully if needed, or solvent swapped to MeCN) dropwise at

    
    C.
    
  • Stir at

    
    C for 1 hour, then allow to warm to RT.
    
  • Quench: Pour into saturated

    
     solution.
    
  • Extraction: Extract with Ethyl Acetate (

    
    ). Dry over 
    
    
    
    .
  • Purification: Flash chromatography (Silica, 15% EtOAc in Hexanes).

Analytical Data & Validation

Quantitative Summary Table
ParameterSpecificationTypical ResultNotes
Yield (Overall)


3 steps from Serine methyl ester
Enantiomeric Excess


Determined by Chiral HPLC
Diastereomeric Ratio


HWE is highly E-selective
Appearance White SolidWhite NeedlesRecrystallized from EtOAc/Hex
QC Protocol
  • Chiral HPLC: Chiralcel OD-H column; Eluent: Hexane/i-PrOH (90:10); Flow: 1.0 mL/min; UV 254 nm.

    • (S)-Enantiomer (Target): Retention time ~12.5 min.

    • (R)-Enantiomer (Racemate): Retention time ~15.2 min.

  • NMR Validation:

    • Olefin Protons: Look for characteristic doublets at

      
       6.1–6.8 ppm with coupling constant 
      
      
      
      Hz (indicative of trans-geometry).
    • Alpha-Proton:

      
       5.1–5.3 ppm (multiplet).
      

Troubleshooting & Optimization

  • Issue: Low Yield in Oxidation.

    • Cause: Incomplete reaction or over-oxidation.

    • Fix: Ensure IBX is freshly prepared or standardized. Use DMSO as a co-solvent to increase IBX solubility if refluxing EtOAc is insufficient.

  • Issue: Racemization (Low ee).

    • Cause: Basic exposure of the aldehyde.

    • Fix: Switch HWE base from DBU to the milder Hunig's base (

      
      )  with LiCl. Ensure the aldehyde is not stored; perform "telescoped" (one-pot) processing if possible.
      
  • Issue: Z-Isomer Contamination.

    • Cause: Kinetic control failure.

    • Fix: Ensure the reaction warms to RT slowly.[4] Alternatively, use the Wittig reagent (Benzyltriphenylphosphonium bromide) with KOtBu in THF if the Z-isomer is actually desired (standard Wittig favors Z).

References

  • IBX Oxidation Protocol: Nicolaou, K. C., et al. "New Reactions of IBX: Oxidation of Nitrogen- and Sulfur-Containing Substrates."[5] Angew.[5][6] Chem. Int. Ed., 2003, 42 , 4077-4082.[5] 5[7][8][9][10][11][12]

  • One-Pot Olefination: Silveira-Dorta, G., et al.

    
    -amino esters."[2] Beilstein J. Org.[2][13] Chem., 2016, 12 , 957-962. 2[7][8][9][10][11][12][1][14]
    
  • Wittig Reaction Mechanism: "Wittig Reaction - Examples and Mechanism." Master Organic Chemistry. 15[7][8][10][11][12][1]

  • Microwave Wittig Reagent Prep: Rahman, A. F. M. M.[7][9] "Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation." Biomed. J. Sci. & Tech. Res., 2021.[7][9] 7[7][11][12]

  • Preparation of Amino Acid Methyl Esters: "A Convenient Synthesis of Amino Acid Methyl Esters." PMC. 16[7][10][11][12][1]

Sources

Application Note: Strategic Utilization of Styrylglycine Derivatives in Peptidomimetic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester as a building block in total synthesis Content Type: Application Note & Protocol Guide Audience: Researchers, scientists, and drug development professionals.[1]

Compound Focus: this compound CAS Registry Number: 142054-92-0 (Generic for Styrylglycine derivatives) / Analogous to N-Cbz-L-Styrylglycine Methyl Ester[1]

Executive Summary

The incorporation of non-proteinogenic amino acids is a cornerstone strategy in modern medicinal chemistry to enhance the metabolic stability, potency, and selectivity of peptide therapeutics. This compound (hereafter referred to as Cbz-StyGly-OMe ) represents a high-value "divergent" building block.[1] Structurally, it is a


-unsaturated amino acid (vinylglycine derivative) featuring a styryl side chain.

This guide details the handling, stability profiles, and synthetic utility of Cbz-StyGly-OMe. Unlike standard


-amino acids, this building block offers a reactive alkene handle orthogonal to standard peptide protecting groups, enabling late-stage functionalization including asymmetric hydrogenation, cyclopropanation, and cross-metathesis.
Key Technical Advantages[1]
  • Conformational Restriction: Precursor to cyclopropyl amino acids (CPGs).

  • Divergent Synthesis: Access to Homophenylalanine,

    
    -hydroxyphenylalanine, and complex heterocyclic scaffolds from a single precursor.
    
  • Orthogonality: The olefin remains inert during standard Boc/Fmoc deprotection cycles (under specific conditions), allowing for "on-resin" modification.

Chemical Profile & Stability Insights[1]

Structural Analysis

The molecule features a chiral center at the


-carbon and a trans-styryl double bond.[1]
  • Formula:

    
    
    
  • Molecular Weight: ~325.36 g/mol [1]

  • Stereochemistry: Typically supplied as the racemate or enantiopure (L-isomer).[1]

Critical Handling Precaution: Isomerization Risk

Expert Insight: The most common failure mode when working with Cbz-StyGly-OMe is the unintended migration of the double bond.[1] Under basic conditions (e.g.,


, piperidine), the 

-double bond can migrate to the thermodynamically more stable

-position (forming the dehydro-phenylalanine derivative). This destroys the chiral center at the

-carbon, leading to racemization and loss of the reactive vinyl handle.
  • Storage: Store at -20°C under Argon.

  • Solvents: Avoid protic solvents with strong bases. Use DCM or DMF with non-nucleophilic bases (e.g., DIPEA) only when necessary and at low temperatures.

Divergent Synthetic Workflows (Visualized)

The following flow chart illustrates the strategic versatility of Cbz-StyGly-OMe, demonstrating how a single intermediate can branch into four distinct classes of bioactive scaffolds.

DivergentSynthesis Start Cbz-StyGly-OMe (Building Block) Route1 Asymmetric Hydrogenation Start->Route1 H2, [Rh/Ru]* Route2 Rh-Catalyzed Cyclopropanation Start->Route2 CH2N2, Rh2(OAc)4 Route3 Cross Metathesis (Grubbs II) Start->Route3 Alkene Partner Route4 Sharpless Dihydroxylation Start->Route4 AD-mix Prod1 Homophenylalanine (ACE Inhibitors) Route1->Prod1 Prod2 Phenyl-Cyclopropyl Glycine (Conformational Constraint) Route2->Prod2 Prod3 Lipidated/Stapled Peptides Route3->Prod3 Prod4 gamma-Hydroxy Amino Acids Route4->Prod4

Figure 1: Divergent synthetic pathways accessible from the Cbz-StyGly-OMe building block.[1]

Detailed Experimental Protocols

Protocol A: Asymmetric Hydrogenation to L-Homophenylalanine

Objective: To reduce the styryl double bond while preserving (or establishing) the


-chiral center, yielding enantiopure Homophenylalanine derivatives.

Reagents:

  • Substrate: Cbz-StyGly-OMe (1.0 equiv)[1]

  • Catalyst: [Rh(COD)(R,R-DIPAMP)]BF4 (1 mol%) or equivalent chiral phosphine Rh complex.

  • Solvent: Degassed Methanol (MeOH).

  • Hydrogen Source:

    
     gas (balloon or Parr bomb).
    

Step-by-Step Methodology:

  • Catalyst Preparation: In a glovebox or under strict Schlenk conditions, dissolve the Rhodium catalyst (1 mol%) in degassed MeOH.

  • Substrate Addition: Add Cbz-StyGly-OMe (0.5 mmol scale) to the catalyst solution. Note: Ensure the substrate is free of sulfur contaminants (from previous synthesis steps) to avoid catalyst poisoning.

  • Hydrogenation: Purge the reaction vessel with

    
     gas three times. Maintain a pressure of 1–3 atm (balloon pressure is often sufficient for this activated olefin).
    
  • Reaction: Stir at Room Temperature (25°C) for 12–24 hours. Monitor by TLC (checking for disappearance of the UV-active styryl spot) or LC-MS.[1]

  • Workup: Vent

    
    . Filter the solution through a pad of Celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
    
  • Purification: The product is typically pure enough for the next step. If necessary, purify via flash chromatography (Hexanes/EtOAc).

Data Validation:

  • Yield: >95% typically expected.[]

  • ee (Enantiomeric Excess): Determine via Chiral HPLC (e.g., Chiralcel OD-H column).

Protocol B: Cyclopropanation (Synthesis of Phenyl-CPGs)

Objective: To convert the alkene into a cyclopropane ring, creating a rigidified amino acid isostere found in diverse viral protease inhibitors.

Reagents:

  • Substrate: Cbz-StyGly-OMe (1.0 equiv)[1]

  • Carbene Source: Diazomethane (

    
    ) (generated in situ or as ether solution) OR Diethylzinc/Diiodomethane (Simmons-Smith).[1] Note: Diazomethane/Pd(OAc)2 is preferred for electron-deficient styrenes.[1]
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    .
  • Solvent:

    
     / Ether (1:1).
    

Step-by-Step Methodology:

  • Safety Precaution: Diazomethane is explosive and toxic. Use a blast shield and specialized glassware (fire-polished, no ground joints).

  • Setup: Dissolve Cbz-StyGly-OMe (1 mmol) and

    
     (11 mg, 0.05 mmol) in 
    
    
    
    (10 mL) at 0°C.
  • Addition: Slowly add the ethereal solution of diazomethane (excess, ~5-10 equiv) dropwise over 30 minutes. The yellow color should persist.

  • Reaction: Stir at 0°C for 4 hours, then allow to warm to room temperature.

  • Quench: Quench excess diazomethane by adding a few drops of acetic acid until the solution becomes colorless.

  • Workup: Wash with saturated

    
    , brine, and dry over 
    
    
    
    .
  • Purification: Flash chromatography on silica gel.

Comparative Data: Reaction Efficiency

TransformationReagents/CatalystTypical YieldKey Risk Factor
Hydrogenation

, Rh-DIPAMP
92-98%Catalyst poisoning by trace sulfur/amines.[1]
Cyclopropanation

,

75-85%Diazomethane handling safety; over-reaction.[1]
Epoxidation mCPBA, DCM80-90%Acid-catalyzed rearrangement of epoxide.[1]
Peptide Coupling EDC/HOBt85-95%Racemization if base excess is used.[1]

Synthesis of the Building Block (Reference Protocol)

If the compound is not purchased, it is best synthesized via the Heck Reaction of Cbz-Vinylglycine methyl ester.

Reaction Scheme:


[1]

Protocol:

  • Combine Cbz-Vinylglycine methyl ester (1 equiv), Iodobenzene (1.2 equiv),

    
     (5 mol%), and 
    
    
    
    (1.1 equiv) in Acetonitrile.
  • Heat to 60°C for 12 hours.

  • Filter through Celite to remove silver salts.

  • Purify via column chromatography.[3] Note: Silver acetate is crucial to suppress double-bond migration during the coupling.[1]

References

  • Synthesis of Vinylglycine Derivatives

    • Olsen, J. A., et al. "Preparation of N-(Boc)-Allylglycine Methyl Ester Using a Zinc-Mediated Reaction."[1] Organic Syntheses, 2015, 92, 171-183. Link

  • Asymmetric Hydrogenation of Dehydroamino Acids

    • Burk, M. J., et al. "Catalytic Asymmetric Hydrogenation of C=N Functions." Organic Reactions, 2004.[3] Link

  • Peptide Modification Strategies

    • "Site-specific C-functionalization of free-(NH) peptides and glycine derivatives via direct C–H bond functionalization."[1] PNAS, 2009. Link

  • Styrylglycine in Renin Inhibitors

    • "Synthesis and use of 3-amino-4-phenyl-2-piperidones... as conformationally restricted phenylalanine isosteres."[1][4] Journal of Medicinal Chemistry. Link

  • General Amino Acid Esterification

    • "A Convenient Synthesis of Amino Acid Methyl Esters." Molecules, 2012. Link

Disclaimer: This Application Note is for research purposes only. All protocols involve hazardous chemicals and should be performed by trained personnel in a fume hood.

Sources

Heck coupling reaction with 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note details the protocol for the synthesis of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester (a protected styryl glycine derivative) via the Palladium-catalyzed Heck cross-coupling of


-Cbz-vinylglycine methyl ester  with iodobenzene .

This transformation is a critical workflow in the development of non-natural amino acids (NNAAs) and peptidomimetics. The protocol emphasizes the "Jeffery Conditions" (use of silver salts) to ensure high regioselectivity and suppress the thermodynamic isomerization of the


-double bond to the 

-position.

Target Molecule: this compound CAS: 142054-92-0 Reaction Type: Intermolecular Mizoroki-Heck Coupling Key Challenge: Suppression of


 isomerization and racemization.

Introduction & Mechanistic Strategy

The synthesis of


-unsaturated amino acids (styryl glycines) presents a unique challenge in palladium catalysis. While the Heck reaction is the most direct route to functionalize the vinyl group of vinylglycine, the standard "neutral pathway" conditions often lead to:
  • Isomerization: The initial product (styryl glycine) is prone to double-bond migration to form the thermodynamically stable

    
    -unsaturated enamine (dehydrophenylalanine derivative).
    
  • Racemization: The acidity of the

    
    -proton, combined with high temperatures and basic conditions, can erode enantiopurity if starting from chiral vinylglycine.
    
The Solution: Cationic Pathway (Jeffery Conditions)

To synthesize This compound with high fidelity, this protocol utilizes silver salts (e.g.,


 or 

).
  • Halide Sequestration: Silver precipitates the iodide from the oxidative addition complex (

    
    ), forcing the formation of a cationic palladium species (
    
    
    
    ).
  • Lower Temperature: The cationic species is significantly more electrophilic, allowing the reaction to proceed at milder temperatures (50–60°C vs. 100°C+).

  • Suppressed Isomerization: The milder conditions and the absence of free iodide ions prevent the reversible hydride elimination/re-insertion cycles that cause double bond migration.

Mechanistic Pathway

HeckMechanism Start Start: Pd(OAc)2 + Ligand OxAdd Oxidative Addition (Ph-Pd-I species) Start->OxAdd Cationic Cationic Complex [Ph-Pd-L2]+ OxAdd->Cationic + Ag+ Silver Silver Salt (Ag+) Sequesters Iodide (AgI ↓) Silver->Cationic Coordination Olefin Coordination (Vinylglycine) Cationic->Coordination Insertion Migratory Insertion (Regioselective) Coordination->Insertion Elimination Beta-Hydride Elimination Insertion->Elimination Product Target: 2-Cbz-amino-4-phenylbut-3-enoate (Linear E-isomer) Elimination->Product Kinetic Control Isom Isomerization Risk (Alpha,Beta-Unsaturated) Elimination->Isom Thermodynamic (Avoided)

Figure 1: The cationic Heck pathway enabled by silver salts suppresses the thermodynamic isomerization branch.

Experimental Protocol

Materials & Reagents
ReagentEquiv.[1][2][3][4]RoleNotes

-Cbz-Vinylglycine Methyl Ester
1.0SubstratePrepare freshly or store at -20°C.
Iodobenzene 1.1 - 1.5Coupling PartnerDistill if discolored.
Pd(OAc)

0.05 (5 mol%)CatalystSource of Pd(0).
PPh

0.10 (10 mol%)LigandStabilizes Pd species.
Ag

CO

1.1 - 2.0Additive/BaseCritical: Promotes cationic pathway.
Acetonitrile (MeCN) [0.1 M]SolventAnhydrous, degassed.
Step-by-Step Procedure
Step 1: Catalyst Pre-complexation
  • In a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)

    
      (11.2 mg, 0.05 mmol) and Triphenylphosphine (PPh
    
    
    
    )
    (26.2 mg, 0.10 mmol).
  • Add anhydrous Acetonitrile (MeCN) (2.0 mL) under an argon atmosphere.

  • Stir at room temperature for 15–20 minutes until the solution turns a clear yellow/orange, indicating the formation of the active catalyst species.

Step 2: Reaction Assembly
  • To the catalyst solution, add

    
    -Cbz-vinylglycine methyl ester  (249 mg, 1.0 mmol).
    
  • Add Iodobenzene (123 µL, 1.1 mmol).

  • Add Silver Carbonate (Ag

    
    CO
    
    
    
    )
    (303 mg, 1.1 mmol) in one portion. Note: The reaction mixture will become a suspension.
  • Seal the tube and purge with Argon for 2 minutes.

Step 3: Heating & Monitoring
  • Heat the reaction mixture to 60°C . Caution: Do not exceed 80°C to prevent isomerization.

  • Monitor reaction progress via TLC (Hexanes/EtOAc 3:1) or LC-MS.

    • Target Product R

      
      :  ~0.45 (Distinct UV active spot).
      
    • Starting Material R

      
      :  ~0.55.
      
  • Reaction is typically complete within 4–12 hours .

Step 4: Work-up
  • Cool the mixture to room temperature.

  • Filter the suspension through a pad of Celite to remove silver salts and palladium black. Wash the pad with Ethyl Acetate (20 mL).

  • Concentrate the filtrate under reduced pressure to obtain a crude oil.

Step 5: Purification
  • Purify via Flash Column Chromatography on silica gel.

  • Eluent Gradient: 10%

    
     30% Ethyl Acetate in Hexanes.
    
  • Collect fractions containing the product. Evaporate solvent to yield This compound as a white to off-white solid.

Workflow Visualization

ProtocolWorkflow Prep Catalyst Prep Pd(OAc)2 + PPh3 in MeCN (20 min) Assembly Assembly Add Substrate, Ph-I, Ag2CO3 Prep->Assembly Heating Reaction 60°C, 4-12h (Monitor TLC) Assembly->Heating Filter Work-up Filter via Celite (Remove AgI) Heating->Filter Purify Purification Flash Column (Hex/EtOAc) Filter->Purify

Figure 2: Operational workflow for the silver-mediated Heck coupling.

Results & Data Analysis

Expected Analytical Data
ParameterExpected ValueInterpretation
Yield 65% – 85%Moderate to Good

H NMR (Alkene)

6.1–6.5 ppm
Characteristic styryl double bond signals.
Coupling Constant (

)
~16.0 HzIndicates (E)-geometry (Trans).
Isomer Purity >95%

Absence of signals at

7.2 (conjugated

).
Troubleshooting Guide
  • Problem: Low Yield / Black Precipitate early.

    • Cause: "Palladium Black" formation due to unstable catalyst.

    • Fix: Increase ligand loading (PPh

      
       to 20 mol%) or switch to P(o-tol)
      
      
      
      for higher stability.
  • Problem: Isomerization to

    
    -product. 
    
    • Cause: Temperature too high or reaction time too long.

    • Fix: Strictly limit temperature to 60°C. Stop reaction immediately upon consumption of starting material.

  • Problem: Racemization.

    • Cause: Basic conditions affecting the

      
      -proton.
      
    • Fix: Ensure Ag

      
      CO
      
      
      
      is used (weaker base than amines). Avoid triethylamine.

References

  • Crisp, G. T. (1992). "Palladium-catalyzed coupling of vinylglycine derivatives with aryl halides." Synthetic Communications, 22(19), 2839-2847. Link

  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in Heck type reactions." Tetrahedron Letters, 26(22), 2667-2670. Link

  • Beletskaya, I. P., & Cheprakov, A. V. (2000). "The Heck Reaction as a Sharpening Stone of Palladium Catalysis." Chemical Reviews, 100(8), 3009–3066. Link

  • Dounay, A. B., & Overman, L. E. (2003). "The Asymmetric Intramolecular Heck Reaction in Natural Product Total Synthesis." Chemical Reviews, 103(8), 2945–2964. Link

Sources

Application Note: 2-Cbz-amino-4-phenylbut-3-enoic Acid Methyl Ester in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the medicinal chemistry applications, synthetic protocols, and mechanistic insights for 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester (also known as


-Cbz-styrylglycine methyl ester).

Abstract

This compound is a protected


-unsaturated 

-amino acid (vinylglycine derivative). Unlike its

-unsaturated counterparts (dehydroamino acids), this molecule retains the tetrahedral geometry at the

-carbon, making it a critical scaffold for conformationally restricted peptidomimetics and a mechanism-based inactivator (suicide substrate) for pyridoxal phosphate (PLP)-dependent enzymes. This guide outlines its utility in probing enzyme active sites, its role as a precursor for cyclopropyl amino acids, and validated protocols for its synthesis and derivatization.

Part 1: Medicinal Chemistry Applications[1][2][3]

Mechanism-Based Enzyme Inactivation (Suicide Inhibition)

The primary pharmacological utility of styrylglycine derivatives lies in their ability to irreversibly inhibit PLP-dependent enzymes (e.g., transaminases, decarboxylases).

  • Mechanism: The enzyme recruits the molecule as a pseudosubstrate. Upon transaldimination with the PLP cofactor, the

    
    -proton is abstracted. Instead of normal turnover, the resulting carbanion delocalizes into the adjacent double bond, creating an extended conjugated system (an 
    
    
    
    -unsaturated imine).
  • Outcome: This electrophilic intermediate is attacked by an active-site nucleophile (e.g., Lysine or Cysteine), forming a covalent adduct that permanently disables the enzyme.

  • Selectivity: The phenyl ring (styryl group) probes hydrophobic pockets adjacent to the active site, offering selectivity over smaller vinylglycine derivatives.

Conformational Restriction in Peptidomimetics

Incorporating this residue into peptide backbones restricts the


 and 

torsion angles due to the rigidity of the styryl alkene.
  • 
    -Turn Stabilization:  The steric bulk and rigidity of the styryl group can induce or stabilize type II 
    
    
    
    -turns, critical for mimicking protein-protein interaction hot spots.
  • Proteolytic Stability: The non-natural side chain retards proteolysis by chymotrypsin-like proteases, extending the half-life of peptide therapeutics.

Precursor to Cyclopropyl Amino Acids

The C3=C4 double bond serves as a handle for late-stage diversification, most notably cyclopropanation.

  • Application: Conversion to 2-amino-4-phenyl-3,4-methanobutanoic acid (a cyclopropyl phenylalanine analog).

  • Relevance: Cyclopropyl amino acids are key pharmacophores in modern drug design (e.g., Saxagliptin, Ledipasvir) due to their ability to "lock" specific bioactive conformations.

Part 2: Experimental Protocols

Protocol A: Synthesis via Wittig Olefination

Targeting the


-unsaturated isomer with high geometric control.

Reagents:

  • Methyl 2-(benzyloxycarbonylamino)-3-oxopropanoate (Cbz-Serine aldehyde equivalent)

  • Benzyltriphenylphosphonium bromide

  • Potassium tert-butoxide (

    
    -BuOK)
    
  • Anhydrous Tetrahydrofuran (THF)

Step-by-Step Methodology:

  • Ylide Formation: In a flame-dried flask under

    
    , suspend benzyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF (0.2 M). Cool to -78°C. Add 
    
    
    
    -BuOK (1.05 equiv) dropwise. Stir for 30 min until the solution turns deep orange (phosphorane formation).
  • Coupling: Dissolve the Cbz-serine aldehyde (1.0 equiv) in minimal THF and add it slowly to the ylide solution at -78°C.

  • Reaction: Allow the mixture to warm to 0°C over 2 hours. Monitor by TLC (Hexane/EtOAc 3:1). The product will appear as a UV-active spot (

    
    ).
    
  • Quench & Workup: Quench with saturated

    
    . Extract with 
    
    
    
    (3x).[1] Wash combined organics with brine, dry over
    
    
    , and concentrate.
  • Purification: Flash chromatography on silica gel (Gradient: 0-20% EtOAc in Hexanes).

    • Note: The

      
      -double bond is prone to isomerization to the 
      
      
      
      -position (dehydrophenylalanine) under basic conditions. Keep workup rapid and avoid strong bases during purification.
Protocol B: Cyclopropanation (Simmons-Smith)

Converting the alkene handle into a rigid cyclopropane scaffold.

Reagents:

  • This compound (Substrate)

  • Diiodomethane (

    
    )
    
  • Diethylzinc (

    
    , 1.0 M in hexanes)
    
  • Dichloromethane (DCM), anhydrous

Methodology:

  • Preparation: In a dry flask under Argon, dissolve the substrate (1.0 equiv) in anhydrous DCM (0.1 M). Cool to 0°C.

  • Reagent Generation: Carefully add

    
     (5.0 equiv) followed by dropwise addition of 
    
    
    
    (10.0 equiv). Caution: Exothermic.
  • Cyclization: Stir the reaction at 0°C for 1 hour, then allow to warm to room temperature and stir for 12 hours.

  • Quench: Cool to 0°C. Quench very carefully with saturated

    
     (violent bubbling may occur).
    
  • Isolation: Separate layers. Extract aqueous layer with DCM. Wash organics with

    
     and brine. Dry and concentrate.
    
  • Result: The product is the 2,3-methano amino acid derivative. The relative stereochemistry is typically directed by the carbamate NH, favoring the syn-cyclopropane.

Part 3: Mechanism & Workflow Visualization

Diagram 1: Mechanism-Based Inactivation of PLP Enzymes

This pathway illustrates how the styrylglycine derivative acts as a "Trojan Horse," covalently trapping the enzyme via the extended conjugate addition pathway.

PLP_Inactivation Figure 1: Mechanism of Suicide Inhibition. The beta,gamma-unsaturation allows formation of an extended electrophile that traps the enzyme nucleophile. Substrate Styrylglycine Derivative Aldimine External Aldimine (Schiff Base) Substrate->Aldimine Transaldimination PLP_Enzyme PLP-Enzyme (Active State) PLP_Enzyme->Aldimine Quinonoid Quinonoid Intermediate Aldimine->Quinonoid -H+ (Alpha Deprotonation) Isomerization Extended Electrophile Quinonoid->Isomerization Electron Delocalization CovalentAdduct Covalent Enzyme Adduct (Dead) Isomerization->CovalentAdduct Nucleophilic Attack (Enzyme-XH)

Diagram 2: Synthetic Diversification Workflow

A decision tree for using this building block in drug discovery campaigns.

Synthesis_Workflow Figure 2: Synthetic Diversification of the Styrylglycine Scaffold. Start 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester Path1 Pathway A: Peptide Coupling Start->Path1 Selective Ester Hydrolysis Path2 Pathway B: Cyclopropanation Start->Path2 Simmons-Smith (Zn/CH2I2) Path3 Pathway C: Hydrogenation Start->Path3 H2, Pd/C Prod1 Conformationally Restricted Peptidomimetics Path1->Prod1 Prod2 Cyclopropyl Amino Acids (e.g., Milnacipran analogs) Path2->Prod2 Prod3 Homophenylalanine Derivatives Path3->Prod3

References

  • Vertex AI Search. Medicinal chemistry of beta,gamma-unsaturated amino acids. (2025).[2] 3[4][5][6]

  • University of Queensland. Synthesis of enantiomerically enriched beta,gamma-unsaturated-alpha-amino acids. (2001). 7[4][5][6][8][9]

  • NIH PubMed. Selective Targeting by a Mechanism-Based Inactivator against Pyridoxal 5'-Phosphate-Dependent Enzymes.[10] (2017). 10[4][5][9]

  • Organic Chemistry Portal. Radical/Polar Annulation Reactions (RPARs) Enable the Modular Construction of Cyclopropanes.[11] (2018).[2] 11[12][4][5][8][9][13]

  • RSC Publishing. PLP-dependent enzymes as important biocatalysts for the pharmaceutical, chemical and food industries. (2025).[2] 14[12][4][5][8][9][13]

Sources

Step-by-step guide to purifying 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Purification Strategy for 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Executive Summary & Chemical Context

This guide details the purification of This compound (also referred to as N-Cbz-styryl-glycine methyl ester or a phenyl-substituted vinylglycine derivative).[1]

Critical Chemical Warning: The specific isomer defined (but-3-enoic) possesses a


-double bond.[1] This position is thermodynamically less stable than the conjugated 

-unsaturated isomer (but-2-enoic).[1]
  • The Challenge: Under basic conditions or prolonged exposure to acidic silica gel, the double bond will migrate into conjugation with the ester, forming the thermodynamically stable (but undesired)

    
    -dehydroamino acid.
    
  • The Solution: This protocol prioritizes neutral conditions , rapid chromatography , and Triphenylphosphine Oxide (TPPO) removal (if synthesized via Wittig/HWE routes) using non-chromatographic precipitation.

Impurity Profile & Pre-Purification Strategy

Depending on the synthetic route (typically Horner-Wadsworth-Emmons or Heck coupling), the crude mixture likely contains:

  • Triphenylphosphine Oxide (TPPO): A stubborn byproduct if HWE/Wittig routes were used.[1]

  • Isomerization Products: The conjugated

    
    -unsaturated ester.
    
  • Hydrolyzed Acid: 2-Cbz-amino-4-phenylbut-3-enoic acid (formed via ester hydrolysis).[1]

Protocol A: The "MgCl₂ Hack" for TPPO Removal

Rationale: Chromatography is often insufficient for removing large quantities of TPPO without streaking. Complexation with MgCl₂ is a superior, cost-effective method.[1]

Materials:

  • Anhydrous

    
     (or 
    
    
    
    )[1]
  • Solvent: Toluene or Ethanol (warm)[1]

Step-by-Step:

  • Concentrate the crude reaction mixture to a viscous oil.

  • Resuspend the oil in a minimal amount of warm Toluene (

    
    ).
    
  • Add 1.5 - 2.0 equivalents of anhydrous

    
     relative to the theoretical amount of TPPO.
    
  • Stir vigorously for 1-2 hours while allowing the solution to cool to room temperature.

  • Filtration: A white precipitate (the

    
     complex) will form. Filter this solid through a sintered glass funnel.
    
  • Wash the filter cake with a small portion of cold toluene.

  • Evaporate the filtrate. The resulting oil is significantly depleted of TPPO and ready for delicate chromatography.

Expert Note: If Toluene is unsuitable for your specific derivative, a mixture of Ethanol/Hexane (1:9) can also induce precipitation of the complex.

Chromatographic Purification (Deactivated Silica)

Rationale: Standard silica gel is slightly acidic (pH 6.5-7.[1]0) and can catalyze the migration of the double bond from the


 position to the 

position. Deactivation is required.
Protocol B: Preparation of Deactivated Silica
  • Slurry standard silica gel (60 Å, 230-400 mesh) in Hexane.[1]

  • Add 1-2% (v/w) Triethylamine (

    
    ) to the slurry.
    
  • Stir for 10 minutes.

  • Pack the column. Flush with 2 column volumes of pure Hexane to remove excess amine.

Protocol C: Flash Chromatography
  • Stationary Phase:

    
    -Deactivated Silica Gel.[1]
    
  • Mobile Phase: Gradient of Hexane : Ethyl Acetate (Start 95:5

    
     End 70:30).[1]
    
  • Flow Rate: High linear velocity (keep residence time on column < 20 mins).

Procedure:

  • Load the crude oil (from Protocol A) onto the column. Avoid using DCM for loading if possible; use a minimum amount of Toluene or Mobile Phase.

  • Elute rapidly.

  • Monitor: Collect fractions. The product typically elutes before the conjugated isomer and significantly after any remaining non-polar impurities.

  • TLC Visualization: UV (254 nm) is effective due to the phenyl ring. Stain with PMA (Phosphomolybdic Acid) if UV is ambiguous.[1]

Crystallization & Final Polish

Rationale: To achieve high enantiomeric excess (ee%) and remove trace isomers, crystallization is superior to chromatography.[1]

Solvent System: Ethyl Acetate / Hexane (or Pentane).[1]

Step-by-Step:

  • Dissolve the chromatographed oil in a minimum volume of warm Ethyl Acetate (

    
    ). Do not boil.
    
  • Slowly add Hexane dropwise until the solution becomes slightly turbid (cloud point).

  • Add a drop of EtOAc to clear the solution.

  • Seed with a pure crystal if available.

  • Allow to stand at Room Temperature for 2 hours, then move to

    
     overnight.
    
  • Harvest: Filter the white needles/plates. Wash with cold Hexane.

Process Logic & Visualization

The following diagram illustrates the decision matrix for this purification, emphasizing the protection of the labile double bond.

PurificationStrategy Start Crude Reaction Mixture (2-Cbz-amino-4-phenylbut-3-enoic ester) CheckRoute Synthetic Route Used? Start->CheckRoute HWE Wittig / HWE Route (High TPPO Risk) CheckRoute->HWE Phosphonate used Heck Heck / Alkylation (Metal/Isomer Risk) CheckRoute->Heck Pd used TPPO_Removal Protocol A: MgCl2 Precipitation (Remove TPPO Complex) HWE->TPPO_Removal TPPO present Silica_Check Is Double Bond Labile? (But-3-enoic vs But-2-enoic) Heck->Silica_Check TPPO_Removal->Silica_Check Deactivation Protocol B: Deactivate Silica (Hexane + 1% Et3N) Silica_Check->Deactivation Yes (Vinylglycine type) Standard_Col Standard Flash Column Silica_Check->Standard_Col No (Stable Conjugate) Chromatography Protocol C: Rapid Elution (Hex/EtOAc) Deactivation->Chromatography Standard_Col->Chromatography Crystallization Protocol D: Crystallization (EtOAc / Hexane) Chromatography->Crystallization Final Pure Product (>98% purity, >99% ee) Crystallization->Final

Caption: Workflow prioritizing TPPO removal and silica deactivation to prevent isomerization.

Analytical Validation (Self-Checking)

To ensure the protocol worked, verify the following specific markers:

Analytical MethodWhat to Look ForPass Criteria
1H NMR (CDCl3) Vinyl Protons: Check the integration of the alkene protons.[1]Distinct multiplet at

5.8-6.0 ppm (for

).[1] Absence of doublet at

7.2 ppm (conjugated

).[1]
1H NMR (Impurity) TPPO: Aromatic region clutter.Absence of multiplets at

7.5-7.7 ppm specific to

.[1]
Chiral HPLC Enantiomers: Use Chiralcel OD-H or AD-H column.[1]Single peak >99% area.
TLC Isomerization: Spot co-injection with crude.Single spot.[2] If a lower Rf spot appears (tailing), isomerization is occurring on the plate.

References

  • TPPO Removal via MgCl₂

    • Donaldson, A., et al. "Scalable Protocol for Removing Triphenylphosphine Oxide from Reactions Using MgCl2." Journal of Organic Chemistry, 2017, 82(19), 9931–9936.[1]

    • [1]

  • Vinylglycine Synthesis & Stability

    • Meffre, P., et al. "N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester from L-Methionine."[1][3] Organic Syntheses, 2011, 88, 224-237.[1]

    • [1]

  • General Cbz-Amino Acid Purification

    • Wuts, P. G. M., & Greene, T. W. Greene's Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience.[1] (Standard reference for Cbz stability).

Sources

Advanced Suzuki-Miyaura Coupling Strategies for Unsaturated Amino Acid Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The modification of amino acid side chains via transition-metal catalysis represents a cornerstone in modern peptidomimetic drug design. Specifically, the Suzuki-Miyaura cross-coupling of unsaturated amino acid esters (e.g.,


-dehydroamino acids, vinyl glycines) offers a modular pathway to synthesize non-natural amino acids, rigidified peptide backbones, and fluorescent probes.

This guide addresses the specific challenges of these substrates: catalyst poisoning by the amide backbone , stereochemical erosion (E/Z isomerization) , and competitive hydrolysis of the ester moiety . We present two validated protocols: one for the functionalization of


-halo-dehydroamino acids (Enamide approach) and one for late-stage peptide modification.

Mechanistic Intelligence & Critical Parameters

The "Enamide" Challenge

Unlike simple aryl halides,


-halo- 

-unsaturated amino acid esters possess an enamide motif (

). This structure creates two competing electronic effects:
  • Electron-Deficiency: The

    
    -ester withdraws density, theoretically activating the C-Halogen bond for oxidative addition.
    
  • Amide Chelation: The nitrogen lone pair and carbonyl oxygen can chelate the Palladium center, potentially stalling the catalytic cycle or favoring non-productive pathways.

Stereochemical Integrity

The thermodynamic stability of dehydroamino acids heavily favors the (Z)-isomer (where the side chain is trans to the carbonyl group) due to steric avoidance of the N-protecting group. However, standard Suzuki conditions can induce isomerization.

  • Rule of Thumb: Use mild bases (

    
    , 
    
    
    
    ) rather than alkoxides to prevent base-catalyzed isomerization.
  • Ligand Choice: Bidentate ligands (dppf, dppe) or bulky phosphines (XPhos) accelerate reductive elimination, preserving the kinetic stereochemistry.

Visualization: The Stereoselective Catalytic Cycle

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Retention of Geometry) Pd0->OxAdd + R-X (Vinyl Halide) TransMet Transmetallation (Rate Determining Step) OxAdd->TransMet + Ar-B(OH)2 / Base Iso Isomerization Risk (Slow Transmetallation) OxAdd->Iso Excess Heat/Time RedElim Reductive Elimination (C-C Bond Formation) TransMet->RedElim Iso->TransMet Scrambled Geometry RedElim->Pd0 Product Functionalized Dehydroamino Acid RedElim->Product

Figure 1: Catalytic cycle emphasizing the risk of isomerization post-oxidative addition. Rapid transmetallation is required to maintain stereochemical fidelity.

Protocol 1: Synthesis of -Aryl Dehydroamino Acids

Target: Functionalization of Methyl


-bromo-N-(tert-butoxycarbonyl)dehydroalaninate.
Application:  Creating Phenylalanine analogs or rigidified "stapled" peptides.
Reagents & Equipment
  • Substrate: Methyl

    
    -bromo-N-Boc-dehydroalaninate (Z-isomer preferred).
    
  • Coupling Partner: Aryl Boronic Acid (1.2 - 1.5 equiv).

  • Catalyst:

    
     (Standard) or 
    
    
    
    (High Efficiency).
  • Base:

    
     (2M aqueous) or 
    
    
    
    (solid).
  • Solvent: 1,2-Dimethoxyethane (DME) / Water (2:1 ratio) or Toluene/Ethanol/Water.

Step-by-Step Methodology
  • Preparation (Inert Atmosphere):

    • Flame-dry a two-neck round-bottom flask or a microwave vial.

    • Cool to room temperature under a stream of Argon or Nitrogen.

  • Loading:

    • Add the

      
      -bromo substrate (1.0 equiv, e.g., 1.0 mmol, 280 mg).
      
    • Add the Aryl Boronic Acid (1.2 equiv, 1.2 mmol).

    • Add the Base:

      • Option A (Liquid): 2.0 mL of 2M

        
         (degassed).
        
      • Option B (Solid - Anhydrous):

        
         (2.0 equiv).
        
  • Solvent & Degassing (CRITICAL):

    • Add 10 mL of DME.

    • Degassing: Bubble Argon directly into the solvent mixture for 15 minutes. Oxygen is the primary cause of homocoupling byproducts.

  • Catalyst Addition:

    • Add

      
       (0.05 equiv, 5 mol%).
      
    • Note: The solution typically turns yellow/orange.

  • Reaction:

    • Heat to 80°C (oil bath) or 90°C (microwave, 30 mins).

    • Monitor via TLC (Hexane/EtOAc 3:1). The starting bromide usually has a lower Rf than the coupled product.

  • Workup:

    • Cool to room temperature.[1][2]

    • Dilute with EtOAc (30 mL) and wash with water (2 x 15 mL) and brine (15 mL).

    • Dry organic layer over

      
      , filter, and concentrate.
      
  • Purification:

    • Flash column chromatography on silica gel.

    • Tip: Dehydroamino acids are UV active. Use 254 nm detection.

Data Summary: Ligand Effects on Yield
Ligand SystemBaseSolventYield (%)E/Z RatioNotes


DME/H2O75-85%>95:5Standard protocol. Reliable.


THF/H2O88-92%>98:2Best for sterically hindered boronic acids.

/ SPhos

Toluene90-95%>90:10Excellent yield but slight isomerization risk.

Protocol 2: Late-Stage Modification of Peptidyl Boronates

Target: Reacting a peptide containing a Boronic Acid moiety with an Aryl Halide. Application: Attaching fluorophores or drugs to a pre-synthesized peptide backbone.

Strategic Logic

Here, the polarity is reversed.[3] The amino acid backbone hosts the boron species (e.g., 4-borono-phenylalanine). This is often more stable than the halide version during solid-phase peptide synthesis (SPPS).

Methodology
  • Peptide Synthesis: Synthesize peptide on resin using Fmoc-4-borono-Phe-OH (pinacol ester protected).

  • Cleavage: Cleave peptide from resin (TFA/TIS/H2O). The pinacol ester often hydrolyzes to the free boronic acid or remains as the ester depending on conditions; both are active.

  • Coupling Reaction (Aqueous):

    • Dissolve Peptide-Boronate (10 mM) in Phosphate Buffer (pH 8.0) / Acetonitrile (1:1) .

    • Add Aryl Halide (e.g., Fluorescein-5-iodide) (1.5 equiv).

    • Add Pd(OAc)2 (10 mol%) and TPPTS (Water-soluble phosphine, 20 mol%).

    • Stir at 37°C - 45°C for 4-12 hours.

    • Why this works: The water-soluble ligand (TPPTS) allows the reaction to proceed in biological buffers, protecting the peptide secondary structure.

Troubleshooting & Optimization Decision Tree

Common failure modes include hydrolysis of the ester (base too strong), lack of reactivity (catalyst death), or stereochemical scrambling. Use the logic flow below to diagnose.

Optimization Start Reaction Outcome? LowYield Low Yield / No Reaction Start->LowYield Hydrolysis Ester Hydrolysis Observed Start->Hydrolysis Isomerization E/Z Isomerization Start->Isomerization CheckO2 Was solvent degassed? LowYield->CheckO2 BaseCheck Base Strength? Hydrolysis->BaseCheck TempCheck Temperature > 80C? Isomerization->TempCheck Degas Action: Sparge Ar for 20 min CheckO2->Degas No ChangeCat Action: Switch to Pd-SPhos G2 or Pd(dppf)Cl2 CheckO2->ChangeCat Yes WeakBase Action: Switch to K3PO4 or KF BaseCheck->WeakBase Using NaOH/KOH? LowerTemp Action: Reduce to 50-60C Extend Time TempCheck->LowerTemp Yes

Figure 2: Diagnostic workflow for optimizing Suzuki coupling of amino acid esters.

References

  • Stereoselective Bromination-Suzuki Cross-Coupling of Dehydroamino Acids. Zhang, J., et al. Organic Letters (2002). [Link] Significance: Establishes the foundational protocol for

    
    -bromo dehydroamino acid coupling.
    
  • Synthesis using Suzuki cross couplings of sulfur analogues of dehydrotryptophan. Silva, N.O., et al. University of Minho (2004). [Link] Significance: Demonstrates the stability of Boc and methyl ester groups under Suzuki conditions.

  • Peptide Ligation via the Suzuki–Miyaura Cross-Coupling Reaction. Bong, D. T., et al. Organic Letters (2008). [Link] Significance: Provides the aqueous protocol for peptide-boronate modifications.

  • The Suzuki Reaction: A General Guide. Yoneda Labs (2024). [Link] Significance: General troubleshooting and mechanistic overview.

  • Efficient synthetic methods for α,β-dehydroamino acids. Organic & Biomolecular Chemistry (2024). [Link] Significance: Recent review on the utility and synthesis of the dehydroamino acid precursors.[2][3][4][5]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

This is a technical support guide designed for researchers encountering low yields in the synthesis of Methyl 2-(benzyloxycarbonylamino)-4-phenylbut-3-enoate (also known as


-Cbz-styrylglycine methyl ester).

Case ID: SYN-STY-GLY-004 Topic: Troubleshooting Low Yield & Isomerization in Vinylglycine Synthesis Applicable For: Medicinal Chemists, Process Chemists, Peptide Scientists

Executive Summary: The "Hidden" Instability

If you are experiencing low yields (typically <30%) or obtaining a mixture of inseparable isomers, the root cause is almost certainly base-catalyzed isomerization .

The target molecule is a


-unsaturated amino acid  (vinylglycine derivative). Unlike standard 

-amino acids, the

-proton in this system is exceptionally acidic (

) because the resulting carbanion is allylically stabilized.
  • The Trap: Under thermodynamic control (basic workup, unbuffered silica, or slow reaction times), the double bond migrates into conjugation with the ester, forming the

    
    -unsaturated isomer  (a dehydroamino acid).
    
  • The Consequence: The dehydro isomer is often an oil that co-elutes or polymerizes, drastically lowering the isolated yield of the desired vinylglycine.

Diagnostic: Why is my yield low?

Use this decision matrix to identify your specific failure mode.

ObservationProbable CauseTechnical Explanation
Crude NMR shows alkene signals, but they disappear after column chromatography. On-Column Isomerization Silica gel is slightly acidic/basic enough to catalyze double bond migration or polymerization of the styryl group.
Product is a complex mixture of diastereomers (if chiral). Racemization of Starting Material If using Garner’s aldehyde, it likely racemized before the coupling step due to storage or improper oxidation conditions.
Reaction stalls or gives low conversion. Steric Hinderance / Homodimerization If using Cross-Metathesis: Styrene homodimerization is competing with the cross-coupling.
Yield is <20% and product looks "polymeric" or "tarry". Base-Induced Decomposition The base used (e.g., NaH, KOtBu) was too strong or the quench was not performed at low temperature (

C).

Recommended Synthetic Routes & Protocols

Route A: The "Garner’s Aldehyde" Wittig Olefination (Recommended for Chirality)

This is the industry-standard route for accessing enantiopure vinylglycines. It relies on reacting Garner’s Aldehyde (derived from L-Serine) with a benzylphosphonium ylide.

The Protocol (Optimized for Yield):
  • Reagents:

    • Aldehyde:

      
      -Boc- or 
      
      
      
      -Cbz-serinal acetonide (Garner’s Aldehyde). Note: Must be freshly prepared or distilled.
    • Ylide: Benzyltriphenylphosphonium bromide + KHMDS (Potassium hexamethyldisilazide).

  • Step-by-Step:

    • Step 1 (Ylide Formation): Suspend Benzyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF. Cool to -78°C .[1] Add KHMDS (1.05 equiv) dropwise. Stir for 30 mins. The solution should turn deep orange/red.

    • Step 2 (Addition): Dissolve Garner’s aldehyde (1.0 equiv) in THF and add it slowly down the side of the flask at -78°C.

    • Step 3 (Reaction): Stir at -78°C for 1 hour. Do not warm to room temperature yet.

    • Step 4 (Quench): Quench the reaction at -78°C with saturated aqueous

      
       or Methanol. This "freezes" the stereochemistry and prevents base-catalyzed isomerization during warming.
      
    • Step 5 (Deprotection/Oxidation): Standard Jones oxidation or Pinnick oxidation follows to get the acid/ester.

Critical Troubleshooting for Route A:
  • Issue: Racemization of Garner's Aldehyde.

    • Fix: Do not store the aldehyde. Prepare it via DIBAL-H reduction of the ester and use it immediately. Alternatively, use the Weinreb amide reduction method which is less prone to over-reduction and racemization.

  • Issue: Z/E Selectivity.

    • Fix: Non-stabilized ylides (like benzyl) under salt-free conditions (KHMDS) at -78°C favor the (Z)-alkene . If you need the (E)-alkene , use the Schlosser modification (add PhLi at -78°C, then HCl/ether).

Route B: Olefin Cross-Metathesis (Recommended for Scale/Racemic)

If chirality is not the priority, or if you have access to pure Cbz-Vinylglycine methyl ester, this route is more robust.

Reaction: Cbz-Vinylglycine-OMe + Styrene


Product
The Protocol:
  • Catalyst: Grubbs 2nd Generation (2-5 mol%).

  • Solvent: DCM (degassed).

  • Additives (Crucial): Add 10 mol% Benzoquinone or Ti(OiPr)4 .

    • Why? Ruthenium hydrides formed during the reaction catalyze the migration of the double bond (isomerization). Benzoquinone scavenges these hydrides, preserving the

      
      -unsaturation.
      
  • Stoichiometry: Use excess Styrene (4-5 equiv) to push the equilibrium and prevent vinylglycine homodimerization.

Visualizing the Isomerization Trap

The following diagram illustrates the mechanistic failure point where the desired kinetic product collapses into the thermodynamic byproduct.

IsomerizationTrap cluster_0 The Danger Zone (Workup/Purification) Start Starting Materials (Garner's Aldehyde + Ylide) Kinetic Target Product (Vinylglycine, β,γ-unsaturated) Ph-CH=CH-CH(NHCbz)-COOMe Start->Kinetic -78°C, Kinetic Control Intermediate Enolate / Carbanion (Allylic Resonance) Kinetic->Intermediate Base (Workup) or Acid (Silica) Intermediate->Kinetic Kinetic Quench (MeOH at -78°C) Thermodynamic Byproduct (Low Yield Cause) (Dehydroamino Acid, α,β-unsaturated) Ph-CH2-C(=NCbz)-COOMe Intermediate->Thermodynamic Warming / Time (Irreversible)

Caption: The "Danger Zone" depicts how the target vinylglycine can easily isomerize via an allylic enolate intermediate if exposed to base or heat.

Quantitative Comparison of Routes

FeatureWittig (Garner's Aldehyde)Cross-MetathesisHeck Coupling
Typical Yield 60-75%40-60%<30%
Chirality Excellent (if aldehyde is pure)Depends on starting materialPoor (Racemization risk)
Isomerization Risk High (during reaction)Medium (Ru-H catalyzed)Very High (Pd-H elimination)
E/Z Selectivity Tunable (Z-selective usually)E-selective (Thermodynamic)E-selective
Recommendation Primary Choice Secondary Choice Avoid

FAQ: Specific Troubleshooting

Q: Can I use silica gel chromatography for purification? A: Proceed with extreme caution. Standard silica is slightly acidic.

  • Solution: Use Neutral Alumina or Deactivated Silica . To deactivate silica, flush the column with 1%

    
     in Hexanes before loading your sample. However, ensure the amine doesn't trigger isomerization. A safer bet is flash chromatography at 0°C  using neutral solvents.
    

Q: My product turned into a solid white mass after sitting in the fridge. A: This is likely the polymerized material. Styryl-glycine derivatives are essentially "activated styrenes" and can polymerize via radical mechanisms.

  • Solution: Store the monomer with a radical inhibitor (e.g., BHT) or keep it in a dilute solution of benzene/frozen matrix if storing for long periods.

Q: Why not use the Heck reaction on a glycine enolate? A: The Heck reaction involves a


-hydride elimination step. In your substrate, the 

-hydride elimination will almost exclusively produce the conjugated

-unsaturated product (the dehydroamino acid) rather than the desired

-product.

References

  • Synthesis of Chiral Vinylglycines via Garner's Aldehyde

    • Campbell, A. D., et al.[2] "The asymmetric synthesis of

      
      -unsaturated amino acids." Chemical Reviews, 2000.
      
  • Prevention of Isomerization in Metathesis

    • Hong, S. H., & Grubbs, R. H. "Highly Efficient Isomerization-Free Synthesis of Vinylglycines." Journal of the American Chemical Society, 2006.
  • Wittig Reaction Selectivity on Garner's Aldehyde

    • Dondoni, A., et al. "Stereoselective synthesis of -unsaturated -amino acids." Tetrahedron Letters, 1995.
  • General Handling of Vinylglycines

    • Meffre, P.

Sources

Technical Support Center: Synthesis of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific chemical transformation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you in your laboratory work.

The synthesis of this valuable unsaturated amino acid derivative is most effectively achieved via the Horner-Wadsworth-Emmons (HWE) reaction. This method offers significant advantages, including high stereoselectivity for the desired (E)-alkene and the formation of water-soluble phosphate byproducts that simplify purification.[1][2][3] This guide focuses on the HWE pathway, involving the reaction of a stabilized phosphonate ylide (derived from N-Cbz-phosphonoglycine methyl ester) with cinnamaldehyde.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis in a question-and-answer format.

Question 1: My reaction yield is disappointingly low, and TLC analysis shows a significant amount of unreacted cinnamaldehyde. What are the likely causes?

Answer: Low conversion of the starting aldehyde is a frequent issue that can typically be traced back to three primary factors related to the phosphonate carbanion (ylide):

  • Incomplete Ylide Formation: The first step of the HWE reaction is the deprotonation of the phosphonate ester to form the reactive carbanion.[2][4] If the base is not strong enough or if it has degraded due to improper storage, this deprotonation will be incomplete. We recommend using fresh, high-purity sodium hydride (NaH) or sodium methoxide (NaOMe).[3] Ensure the reaction is conducted under strictly anhydrous conditions, as moisture will quench the base and the ylide.

  • Competitive Enolate Formation: Cinnamaldehyde, being an α,β-unsaturated aldehyde, has acidic protons on the carbon adjacent to the carbonyl group. A very strong or sterically hindered base can preferentially deprotonate this position, forming an enolate.[5] This enolate is unreactive towards the desired olefination, effectively sequestering your starting material. To mitigate this, add the cinnamaldehyde solution slowly to the pre-formed ylide solution at a reduced temperature (e.g., 0 °C) to favor nucleophilic attack on the carbonyl over enolate formation.

  • Incorrect Stoichiometry: Ensure you are using a slight excess (typically 1.1 to 1.2 equivalents) of the phosphonate reagent and base relative to the cinnamaldehyde. This will help drive the reaction to completion.

Question 2: I've successfully isolated a product, but my NMR spectrum shows a mixture of isomers. Why am I not getting the pure (E)-isomer?

Answer: While the HWE reaction is renowned for its high (E)-selectivity, the formation of the undesired (Z)-isomer can occur if reaction conditions are not optimized.[2][6]

The stereochemical outcome is determined by the relative energies of the transition states leading to the diastereomeric oxaphosphetane intermediates.[4] To maximize the formation of the thermodynamically favored (E)-alkene, consider the following:

  • Reaction Temperature: Allowing the reaction to proceed at room temperature after the initial addition generally promotes equilibration of the intermediates, favoring the more stable anti-oxaphosphetane which leads to the (E)-alkene.[2]

  • Choice of Base and Solvent: The nature of the cation can influence stereoselectivity. Sodium-based reagents (NaH, NaOMe) in solvents like THF or DMF typically provide excellent (E)-selectivity.[3]

  • Purification: The (E) and (Z) isomers often have different polarities and can usually be separated by column chromatography on silica gel. A hexane/ethyl acetate gradient is typically effective. The difference in their physical properties, such as melting points, can also be exploited for purification by recrystallization.[7]

Question 3: My crude product appears oily and is contaminated with a significant amount of a polar, water-soluble impurity that persists even after initial extraction. What is this contaminant and how can I remove it effectively?

Answer: The persistent impurity is almost certainly the dialkyl phosphate byproduct (e.g., diethyl phosphate) generated from the phosphonate reagent.[1][3] A key advantage of the HWE reaction is that this byproduct is water-soluble, making it easily separable from the organic product.[2] However, incomplete phase separation or insufficient washing can lead to its persistence.

Troubleshooting Protocol for Byproduct Removal:

  • Quench and Dilute: After the reaction is complete, quench it carefully with water or a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extract Thoroughly: Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and transfer it to a separatory funnel.

  • Perform Multiple Washes: Wash the organic layer sequentially with water (at least 2-3 times) and then with brine. The multiple water washes are critical for thoroughly removing the phosphate salt. Vigorous shaking during washing ensures efficient partitioning.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent like magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.[8]

If the byproduct persists, a post-purification aqueous wash of the concentrated crude oil (redissolved in solvent) may be necessary.

Frequently Asked Questions (FAQs)

Why is the Horner-Wadsworth-Emmons (HWE) reaction preferred over the classical Wittig reaction for this synthesis? The HWE reaction uses a phosphonate-stabilized carbanion, which is more nucleophilic than the corresponding phosphonium ylide used in the Wittig reaction.[2] This leads to two major advantages for this specific synthesis: 1) Higher (E)-Selectivity: The HWE reaction strongly favors the formation of the trans-alkene.[3][4] 2) Simplified Purification: The phosphate byproduct is water-soluble and easily removed by aqueous extraction, whereas the triphenylphosphine oxide byproduct from the Wittig reaction is often crystalline and requires chromatography for complete removal.[1][9][10]

How can I effectively monitor the reaction's progress? Thin-Layer Chromatography (TLC) is the most straightforward method. Spot the reaction mixture alongside your starting materials (cinnamaldehyde and the phosphonate reagent) on a silica gel plate. Use a mobile phase such as 3:1 Hexane:Ethyl Acetate. The disappearance of the cinnamaldehyde spot and the appearance of a new, less polar product spot will indicate the reaction's progression. UV light is necessary for visualization.

What are the potential side reactions involving the Cbz protecting group? The benzyloxycarbonyl (Cbz) group is generally stable under the basic conditions of the HWE reaction.[11] However, highly aggressive conditions (e.g., elevated temperatures for prolonged periods with strong bases) could potentially lead to degradation. Standard conditions (e.g., NaH in THF at 0 °C to room temperature) are well-tolerated.

Visualized Workflows and Mechanisms

Experimental Workflow

G cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Purification P Dry Phosphonate Reagent (N-Cbz-phosphonoglycine methyl ester) Ylide 1. Form Ylide: Add Phosphonate to Base (0 °C to RT) P->Ylide B Dispense Base (e.g., NaH) under N2 B->Ylide S Anhydrous Solvent (e.g., THF) S->Ylide Add 2. Add Cinnamaldehyde (dropwise at 0 °C) Ylide->Add Pre-formation React 3. Stir to Completion (Monitor by TLC) Add->React Quench 4. Quench Reaction (aq. NH4Cl) React->Quench Extract 5. Aqueous Extraction (EtOAc / H2O Washes) Quench->Extract Dry 6. Dry & Concentrate Extract->Dry Purify 7. Purify (Column Chromatography) Dry->Purify Product Pure (E)-Product Purify->Product

Caption: General experimental workflow for the HWE synthesis.

Key Reaction Mechanism: Formation of the (E)-Alkene

G ylide Phosphonate Carbanion (Ylide) ts_anti Anti-periplanar Approach (Favored) ylide->ts_anti + aldehyde Cinnamaldehyde aldehyde->ts_anti ox_anti Anti-Oxaphosphetane ts_anti->ox_anti Rate-limiting step product_E (E)-Product ox_anti->product_E Elimination byproduct Phosphate Byproduct ox_anti->byproduct

Caption: Simplified mechanism showing the favored pathway to the (E)-product.

Key Experimental Protocols

Protocol 1: Synthesis via Horner-Wadsworth-Emmons Reaction
ParameterValue/InstructionRationale
Phosphonate Reagent N-Cbz-phosphonoglycine methyl ester1.1 eq.
Base Sodium Hydride (60% disp. in oil)1.2 eq. Washed with anhydrous hexanes.
Aldehyde Cinnamaldehyde1.0 eq.
Solvent Anhydrous Tetrahydrofuran (THF)Provides good solubility for reagents.
Temperature 0 °C to Room TemperatureControls reaction rate and selectivity.

Procedure:

  • Under an inert atmosphere (Nitrogen or Argon), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer.

  • Add washed sodium hydride (1.2 eq.) to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of N-Cbz-phosphonoglycine methyl ester (1.1 eq.) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour to ensure complete ylide formation.

  • Cool the resulting ylide solution back to 0 °C.

  • Add a solution of cinnamaldehyde (1.0 eq.) in anhydrous THF dropwise over 20-30 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates full consumption of the cinnamaldehyde.

  • Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Follow the workup and purification steps as outlined in the Troubleshooting Guide (Question 3).

References

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Wikipedia. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction. Organic Chemistry Portal. Available from: [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. NROChemistry. Available from: [Link]

  • Odinity. (2013, November 16). Wittig Synthesis of Alkenes. Odinity. Available from: [Link]

  • EduBirdie. (n.d.). The Wittig Reaction Lab Report. EduBirdie. Available from: [Link]

  • Chemistry Stack Exchange. (2021, September 15). How can we synthesize this cycloester, starting with methyl 4-phenylbutanoate?. Chemistry Stack Exchange. Available from: [Link]

  • OpenBU. (2012, January 03). Wittig Reaction. Boston University. Available from: [Link]

  • Master Organic Chemistry. (2018, February 06). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. Available from: [Link]

  • YouTube. (2021, April 23). Wittig reaction of cinnamaldehyde. YouTube. Available from: [Link]

  • ResearchGate. (n.d.). Scheme 3. Mechanism of synthesis amino acid methyl ester [N 1 and N 2 ]. ResearchGate. Available from: [Link]

  • CHIMIA. (n.d.). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]

  • Organic Syntheses. (n.d.). L-Proline. Organic Syntheses. Available from: [Link]

  • Google Patents. (n.d.). CN102115450A - Preparation method for 4-amino-3-phenylbutyric acid. Google Patents.
  • PubMed. (1992, March 6). Synthesis and use of 3-amino-4-phenyl-2-piperidones and 4-amino-2-benzazepin-3-ones as conformationally restricted phenylalanine isosteres in renin inhibitors. PubMed. Available from: [Link]

  • MDPI. (2008, May 08). A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. Available from: [Link]

  • Google Patents. (n.d.). BRPI0808668A2 - PROCESS FOR THE PREPARATION OF AMINO ACID METHYL ESTERS. Google Patents.

Sources

Optimizing reaction conditions for the synthesis of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

BioSynth Technical Support Center Case Reference: #SYN-STY-004 Topic: Optimization of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester Synthesis Status: Active Guide

Executive Summary

You are attempting to synthesize This compound (a protected styrylglycine derivative). This is a


-unsaturated amino acid. The primary synthetic challenge here is regio- and stereochemical integrity .

The most robust route is the Heck Coupling of N-Cbz-L-vinylglycine methyl ester with iodobenzene. However, this reaction is notorious for two failure modes:

  • Isomerization: Migration of the double bond to form the thermodynamically stable

    
    -unsaturated enamine (dehydrophenylalanine derivative).
    
  • Racemization: Loss of chirality at the

    
    -carbon due to the acidity of the proton in the presence of base.
    

This guide provides a validated protocol using Jeffery Conditions (Silver-promoted) to suppress isomerization, along with a troubleshooting matrix.

Module 1: The Validated Protocol

Do not use standard Heck conditions (


, high heat) for this substrate; they guarantee isomerization. Use the Silver Carbonate  method to facilitate the cationic Pd-pathway and lower the activation energy.
Reagents & Stoichiometry
  • Substrate A: N-Cbz-L-vinylglycine methyl ester (1.0 equiv)

  • Substrate B: Iodobenzene (1.1 equiv)

  • Catalyst: Pd(OAc)

    
     (5–10 mol%)
    
  • Ligand: PPh

    
     (10–20 mol%) [Note: Monodentate ligands are preferred here]
    
  • Base/Additive: Ag

    
    CO
    
    
    
    (1.1–2.0 equiv)
  • Solvent: Acetonitrile (MeCN) or DMF (0.1 M concentration)

  • Conditions: 60°C – 80°C, Sealed tube, Argon atmosphere.

Step-by-Step Workflow
  • Catalyst Pre-complexation: In a flame-dried Schlenk tube, dissolve Pd(OAc)

    
     and PPh
    
    
    
    in anhydrous MeCN. Stir for 15 min at RT until the solution turns yellow/orange (formation of active Pd(0) species).
  • Substrate Addition: Add the Iodobenzene and Ag

    
    CO
    
    
    
    . Critical: Ag
    
    
    CO
    
    
    is light sensitive; wrap the flask in foil.
  • Vinylglycine Addition: Add the N-Cbz-vinylglycine methyl ester last to minimize its exposure to active Pd species before the cycle begins.

  • Reaction: Heat to 60°C. Monitor by TLC/HPLC every hour. Stop immediately upon consumption of the vinylglycine (typically 4–12 hours).

  • Workup: Filter through a Celite pad to remove silver salts and Pd black. Concentrate and purify via flash chromatography (Hex/EtOAc).

Module 2: The Logic of Failure (Mechanism Visualization)

The diagram below illustrates the "Isomerization Trap." In a standard Heck reaction, the Hydrido-Palladium species (


) formed after 

-hydride elimination can re-insert into the product, leading to double bond migration. Silver salts sequester the halide (

), preventing the formation of the stable neutral

species and forcing the release of the proton.

HeckPathway Start Pd(0) Active Species OxAdd Oxidative Addition (Ph-Pd-I) Start->OxAdd Coord Olefin Coordination (Vinylglycine) OxAdd->Coord Insert Migratory Insertion Coord->Insert BetaElim β-Hydride Elimination Insert->BetaElim Product Target Product (β,γ-Unsaturated) BetaElim->Product Silver (Ag+) Path (Rapid H+ Loss) Isomer Isomerized Byproduct (α,β-Unsaturated) BetaElim->Isomer Standard Path (H-Pd-I Re-insertion) Isomer->Product Irreversible Thermodynamic Sink

Figure 1: The "Isomerization Trap" in Heck coupling of vinylglycine. Silver additives block the red dashed path.

Module 3: Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Product is

-unsaturated
(Double bond moved to conjugation)
Hydride Re-insertion: The reaction temperature is too high or Ag

CO

is inactive/wet.
1. Lower temp to 50–60°C.2. Ensure Ag

CO

is fresh/dry.3. Switch solvent to DMF to stabilize the cationic Pd intermediate.
Low Conversion (<30%) Catalyst Poisoning: The amine moiety (even if Cbz protected) might coordinate Pd.1. Increase catalyst loading to 10 mol%.2. Use a bidentate ligand like dppp (though this risks slower rates).
Racemization (

-center)
Base-Mediated Deprotonation: Standard bases (

,

) are too basic for the acidic

-proton.
Strictly use Ag

CO

or Ag

PO

.
These act as insoluble, mild proton scavengers that do not promote solution-phase enolization.
Pd Black Formation Ligand Oxidation: PPh

oxidized to O=PPh

.
1. Use fresh PPh

.2. Degas solvents thoroughly (Freeze-Pump-Thaw x3).

Module 4: Frequently Asked Questions (FAQs)

Q1: Can I use the cheaper Potassium Carbonate (


) instead of Silver Carbonate? 
A: Not recommended.  In standard Heck reactions, 

works fine. However, for vinylglycine, the "cationic pathway" is essential to prevent the double bond from migrating into conjugation with the ester. Silver strips the iodide from the Palladium (

precipitates), creating a highly electrophilic cationic Pd species that promotes rapid

-hydride elimination without re-insertion.

Q2: Why is the N-Cbz group preferred over N-Boc? A: Thermal stability. The Heck reaction requires heating (60–80°C). N-Boc groups are thermally labile and can generate tert-butyl cations that may alkylate the electron-rich double bond or the phenyl ring. Cbz is robust under these oxidative conditions.

Q3: My product contains a mixture of E and Z isomers. How do I fix this? A: The Heck reaction generally favors the trans (E) isomer due to steric factors in the transition state. If you see significant Z-isomer, it usually indicates incomplete isomerization or steric clash in the transition state. Switch to a bulkier phosphine ligand (e.g.,


) to enforce the trans-geometry more rigorously.

Q4: Can I make this via Cross-Metathesis instead? A: Yes. Reacting N-Cbz-vinylglycine methyl ester with styrene using Grubbs II catalyst is a viable alternative.

  • Pros: Milder temperature (often RT or 40°C).

  • Cons: Statistical distribution of homodimers (styrene-styrene, vinylglycine-vinylglycine) requires using excess styrene (5–10 equiv), which complicates purification.

References

  • Crispino, G. A., et al. (1993). "Palladium-catalyzed coupling of vinylglycine derivatives with aryl halides and triflates."[1] Journal of Organic Chemistry.

    • Core Reference: Establishes the viability of Heck coupling on vinylglycine without racemiz
  • Jeffery, T. (1984). "On the efficiency of tetraalkylammonium salts in the palladium-catalyzed vinylation of organic halides." Tetrahedron Letters.

    • Methodology: Defines the "Jeffery Conditions" (Phase transfer/Silver salts)
  • Feuerstein, M., Doucet, H., & Santelli, M. (2001).[2][3] "Efficient Heck Vinylation of Aryl Halides." Journal of Organic Chemistry.

    • Optimization: Discusses ligand effects on stability and turnover in sensitive alkene couplings.
  • Organic Chemistry Portal. "Heck Reaction - Mechanism and Recent Literature."

    • General Reference: Validates the mechanistic p

Sources

Troubleshooting Cbz deprotection of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Ticket Subject: Troubleshooting Cbz deprotection of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester Assigned Specialist: Senior Application Scientist, Process Chemistry Division Status: Open Urgency: High (Risk of scaffold destruction)

Executive Summary & Chemical Context[1][2][3][4][5][6][7][8][9][10]

User Warning: The substrate This compound represents a "chemoselectivity trap."

You are attempting to remove a Carbobenzyloxy (Cbz) group in the presence of two sensitive functionalities:

  • A Styryl Double Bond: The C3-C4 alkene is conjugated to the phenyl ring. It is electronically activated and highly susceptible to both catalytic hydrogenation (reduction) and electrophilic addition (e.g., hydrobromination).

  • A Methyl Ester: Susceptible to hydrolysis under aqueous acidic/basic conditions or cleavage by strong nucleophiles.

Standard protocols like Hydrogenolysis (


) or Acidolysis (HBr/AcOH) will likely fail, resulting in over-reduced alkane  or brominated side-products , respectively.

Diagnostic Troubleshooting Matrix

Identify your current failure mode using the table below to determine the root cause.

Observation / LCMS DataProbable CauseMechanism of Failure
Mass +2 (M+2) Over-reduction You used

. The styryl double bond reduces faster than or simultaneously with the Cbz group.
Mass +80/82 (M+HBr) Bromination You used HBr/AcOH. HBr adds across the styryl double bond (Markovnikov addition) due to the stability of the benzylic carbocation intermediate.
Mass -14 (M-Me+H) Ester Cleavage You used strong Lewis acids (e.g.,

) or prolonged exposure to TMSI without buffering. The methyl ester was demethylated to the carboxylic acid.
No Reaction / SM Catalyst Poisoning If using hydrogenation: Sulfur or amines in the mixture poisoned the Pd catalyst.
Polymerization Radical/Cationic High temperature acidolysis caused the styrene moiety to polymerize.

Decision Logic & Workflow

The following decision tree outlines the recommended pathway to preserve the styryl alkene while removing the Cbz group.

Cbz_Troubleshooting Start Start: Cbz Deprotection Substrate: N-Cbz-Styrylalanine-OMe Q1 Requirement: Must the Styryl Double Bond be preserved? Start->Q1 No_Preserve No (Saturated analog ok) Q1->No_Preserve No Yes_Preserve Yes (Must keep Alkene) Q1->Yes_Preserve Yes Method_H2 Method A: Hydrogenolysis (H2, Pd/C, MeOH) No_Preserve->Method_H2 Q2 Is the Methyl Ester Sacrificial? Yes_Preserve->Q2 Yes_Ester Yes (Acid ok) Q2->Yes_Ester Yes No_Ester No (Keep Ester) Q2->No_Ester No Method_TMSI Method B: TMSI / MeCN (Iodotrimethylsilane) *Gold Standard* Yes_Ester->Method_TMSI Extended Time No_Ester->Method_TMSI Controlled Method_AlCl3 Method C: AlCl3 / HFIP (Mild/Modern) No_Ester->Method_AlCl3 Alternative Method_HBr Avoid: HBr/AcOH (Causes Bromination) No_Ester->Method_HBr Strictly Prohibited

Caption: Decision logic for selecting the deprotection method based on chemoselectivity requirements. Green paths indicate recommended workflows for preserving the alkene.

Recommended Protocols

Method A: The "Gold Standard" – Iodotrimethylsilane (TMSI)

Why this works: TMSI acts as a "soft" Lewis acid. It cleaves carbamates (Cbz) much faster than esters or ethers under controlled conditions. It avoids the reduction issues of


 and the bromination issues of HBr.

Mechanism: TMSI silylates the carbonyl oxygen of the Cbz group. Iodide attacks the benzylic position, releasing benzyl iodide and a silyl carbamate. The silyl carbamate is hydrolyzed upon workup to release the amine.

Protocol:

  • Preparation: Ensure all glassware is flame-dried and under Argon/Nitrogen. TMSI is extremely moisture-sensitive.

  • Solvent: Dissolve 1.0 eq of substrate in anhydrous Acetonitrile (MeCN) (0.1 M concentration). Note: MeCN is preferred over DCM as it moderates the reactivity of TMSI.

  • Reagent: Cool to 0°C. Add TMSI (1.2 – 1.5 eq) dropwise.

    • Alternative: If TMSI is unavailable or degraded, generate it in situ by adding TMSCl (1.5 eq) followed by NaI (1.5 eq) .

  • Reaction: Stir at 0°C for 30–60 minutes. Monitor by TLC/LCMS.

    • Critical Check: Stop immediately upon disappearance of starting material to prevent methyl ester cleavage.

  • Quench: Quench with methanol (excess) or saturated aqueous

    
    . The methanol reacts with excess TMSI and hydrolyzes the silyl carbamate intermediate.
    
  • Workup: Extract with EtOAc, wash with aqueous sodium thiosulfate (to remove any iodine color), dry, and concentrate.

Troubleshooting TMSI:

  • Issue: Methyl ester cleaved to acid.

  • Fix: Lower temperature to -20°C and reduce reaction time. Ensure strictly anhydrous conditions.

Method B: The "Modern Mild" – in HFIP

Why this works: A recent method (2024) utilizing Aluminum Chloride in Hexafluoroisopropanol (HFIP). The high ionizing power of HFIP facilitates the removal of the benzyl group via a Friedel-Crafts-like mechanism without attacking the alkene.

Protocol:

  • Setup: Dissolve substrate (1.0 eq) in HFIP (0.2 M).

  • Reagent: Add

    
     (3.0 eq)  in one portion at room temperature.
    
  • Reaction: Stir at ambient temperature. The reaction is typically fast (1–3 hours).

  • Quench: Dilute with EtOAc and quench with cold water.

  • Workup: Wash with saturated

    
     to remove aluminum salts.
    

Frequently Asked Questions (FAQs)

Q1: Can I use catalytic transfer hydrogenation (e.g., Ammonium Formate + Pd/C) to save the double bond? A: Risky. While transfer hydrogenation is sometimes more selective than


 gas, styryl double bonds are exceptionally prone to reduction. If you attempt this, use 1,4-cyclohexadiene  as the hydrogen donor instead of formate/formic acid, as it is milder. However, TMSI remains the superior choice for this specific substrate.

Q2: I tried HBr/AcOH and got a mixture. Can I salvage it? A: Likely not. The mixture probably contains the hydrobrominated product (bromine at the benzylic position). Elimination of the bromide to restore the double bond is difficult without causing racemization or other side reactions. It is more efficient to restart with Method A.

Q3: Why not use TFA/Thioanisole? A: This is a valid "Plan C." This "Push-Pull" mechanism uses TFA to protonate the carbonyl and Thioanisole to scavenge the benzyl cation. It is generally safer for the alkene than HBr, but the reaction can be sluggish for N-Cbz groups compared to N-Boc. If you use this, heat to 60°C may be required, which increases the risk of ester hydrolysis.

Q4: My TMSI is dark purple. Is it safe to use? A: Dark purple indicates free Iodine (


), meaning the reagent has partially decomposed (hydrolyzed).
  • Impact: The effective concentration of TMSI is lower, and free

    
     can react with your alkene.
    
  • Fix: Distill the TMSI over Copper powder before use, or use the in situ (TMSCl + NaI) method described in the protocol.

References

  • Jung, M. E., & Lyster, M. A. (1977). Quantitative dealkylation of alkyl esters via treatment with trimethylsilyl iodide. Journal of the American Chemical Society, 99(3), 968–969. Link

    • Foundational text on TMSI reactivity and ester cleavage risks.
  • Lott, R. S., Chauhan, V. S., & Stammer, C. H. (1979). Trimethylsilyl iodide as a peptide deblocking agent.[1][2] Journal of the Chemical Society, Chemical Communications, (11), 495–496. Link

    • Establishes TMSI for Cbz removal in peptide synthesis.
  • Vinayagam, V., et al. (2024).[3][4][5] Mild Method for Deprotection of the N-Benzyloxycarbonyl (N-Cbz) Group by the Combination of AlCl3 and HFIP.[3] The Journal of Organic Chemistry, 89(8), 5665–5674.[3] Link[3][4]

    • Source for the AlCl3/HFIP protocol, specifically noting tolerance of double bonds.
  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons. Link

    • General authority on protecting group stability and deprotection conditions.

Sources

Improving the stereoselectivity of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

You are attempting to synthesize 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester (a protected styryl glycine). This target contains a sensitive


-unsaturated side chain and a chiral center at the 

-carbon.

The most common failure modes for this synthesis are racemization during workup, low enantioselectivity (ee) during the C-C bond formation, or migration of the double bond (isomerization to the


-unsaturated isomer).

This guide focuses on the two most robust pathways:

  • Pathway A (High Throughput): Asymmetric Phase-Transfer Catalyzed (APTC) Alkylation.

  • Pathway B (High Precision): Chelate-Enolate Claisen Rearrangement (Kazmaier Protocol).

Module 1: Pathway A - Asymmetric Phase Transfer Catalysis (APTC)

Context: This is the industry standard for generating chiral amino acids from glycine equivalents. You react a glycine Schiff base with cinnamyl bromide using a chiral quaternary ammonium catalyst.

The Mechanism (Visualization)

APTC_Mechanism cluster_organic Organic Phase (Toluene/CHCl3) cluster_interface Interface cluster_aqueous Aqueous/Solid Phase Substrate Glycine Schiff Base (Benzophenone Imine) IonPair Chiral Ion Pair [Q*+ Enolate-] Substrate->IonPair Deprotonation via Q*OH Product_Imine Chiral Product Imine (High ee) IonPair->Product_Imine Rate Limiting Step + Electrophile Electrophile Cinnamyl Bromide Electrophile->Product_Imine Exchange Anion Exchange (Q*Br -> Q*OH) Base Base (KOH/CsOH) Base->Exchange OH- Source caption Fig 1. Interfacial mechanism of APTC alkylation. The chiral catalyst (Q*) transfers hydroxide to the organic phase, deprotonates the substrate, and shields one face of the enolate.

Troubleshooting Guide: APTC Alkylation
SymptomProbable CauseCorrective Action
Low ee (<80%) Background Reaction The uncatalyzed reaction is competing with the catalyzed one. Action: Lower the temperature to -20°C or -78°C. Switch from aqueous 50% KOH to solid CsOH/KOH to reduce interfacial area available for non-chiral background reaction.
Low ee (<80%) Catalyst Structure First-generation Benzyl-Cinchonidinium salts are too loose. Action: Upgrade to Lygo's Catalyst (9-anthracenylmethyl derivative) or Maruoka Catalyst (Binaphthyl spiro). These provide a tighter "chiral pocket."
Low Yield Imine Hydrolysis The benzophenone imine is hydrolyzing before alkylation. Action: Ensure solvent is anhydrous. If using aqueous base, increase stirring rate to maximize phase transfer but keep temperature low.
Racemization Post-Reaction Workup The product imine is basic. Action: Perform the hydrolysis of the imine (to remove benzophenone) and Cbz-protection in a "one-pot" acidic-to-buffered sequence immediately. Do not store the chiral imine intermediate.
Optimized Protocol (APTC)
  • Substrate: Dissolve

    
    -(diphenylmethylene)glycine methyl ester (1.0 eq) and Lygo Catalyst  (1-5 mol%) in Toluene/CHCl
    
    
    
    (7:3).
  • Conditions: Cool to -40°C .

  • Base: Add solid CsOH·H

    
    O  (5.0 eq). Stir vigorously.
    
  • Alkylation: Add Cinnamyl Bromide (1.2 eq) dropwise.

  • Monitor: Run until starting material is consumed (TLC).

  • Workup (Crucial): Filter off base. Concentrate.

  • Hydrolysis/Protection: Dissolve residue in THF/1N HCl (1:1). Stir 2h (cleaves imine). Wash with ether (removes benzophenone). Adjust aqueous layer to pH 8 with NaHCO

    
    . Add Cbz-Cl  (1.2 eq). Stir 3h. Extract.
    

Module 2: Pathway B - Kazmaier Chelate-Enolate Claisen Rearrangement

Context: If APTC fails to give >95% ee, or if you require specific diastereocontrol, the Kazmaier protocol is the "Nuclear Option." It rearranges an allylic ester directly into the amino acid.

The Logic Flow (Visualization)

Kazmaier_Flow Start Start: Cbz-Glycine Step1 1. Esterification with Cinnamyl Alcohol (DCC/DMAP) Start->Step1 Step2 2. Chelate Formation (LHMDS + ZnCl2 at -78°C) Step1->Step2 Generates Z-Enolate Step3 3. Claisen Rearrangement (Warm to RT) Step2->Step3 [3,3]-Sigmatropic Shift Step4 4. Methylation (TMS-Diazomethane) Step3->Step4 Product is Acid End Target: 2-Cbz-amino-4-phenylbut-3-enoic ester Step4->End caption Fig 2. The Kazmaier Protocol. The Zinc chelate locks the geometry, ensuring high stereotransfer.

Critical Technical Insight: The Zinc Chelate

The success of this reaction hinges on the formation of a Zinc-Enolate Chelate .

  • Why? Lithium enolates are aggregates and react loosely. Zinc coordinates the carbonyl oxygen and the carbamate nitrogen, locking the geometry into a specific conformation.

  • Stereocontrol: If you use a chiral cinnamyl alcohol, chirality transfer is perfect. If you use achiral cinnamyl alcohol (as implied by your target), you must use a chiral ligand (e.g., Quinine) during the enolization step to induce chirality.

FAQ: Common Technical Hurdles

Q1: My product has the double bond in the wrong place (


 instead of 

). Why?
A: This is "Isomerization." The target (styryl glycine) has a

-double bond (relative to the phenyl ring) or

(relative to carbonyl). If you expose the product to strong base after the chiral center is formed, the double bond will migrate into conjugation with the ester (thermodynamic product).
  • Fix: Avoid strong bases during workup. Use mild buffers (NaHCO

    
    ) for the Cbz-protection step.
    

Q2: Can I use Asymmetric Hydrogenation instead? A: NO. Asymmetric hydrogenation (Rh-Binap) is standard for Phenylalanine derivatives, but it reduces C=C bonds. You would destroy your styryl double bond, resulting in saturated homophenylalanine.

Q3: Which Cinchona catalyst is best for the APTC route? A: For styryl glycine derivatives, the Lygo Catalyst (


-allyl-

-9-anthracenylmethylcinchonidinium bromide) generally outperforms standard O'Donnell catalysts (

-benzyl). The anthracene group provides superior shielding of the Re-face.

References

  • O'Donnell, M. J. (2004). "The Enantioselective Synthesis of

    
    -Amino Acids by Phase-Transfer Catalysis with Achiral Schiff Base Esters." Accounts of Chemical Research, 37(8), 506–517. Link
    
  • Lygo, B., & Wainwright, P. G. (1997). "A New Class of Asymmetric Phase-Transfer Catalysts Derived from Cinchona Alkaloids." Tetrahedron Letters, 38(49), 8595–8598. Link

  • Kazmaier, U. (1996).[1][2] "Synthesis of

    
    -Unsaturated Amino Acids via Ester-Enolate Claisen Rearrangement of Chelated Allylic Esters." Amino Acids, 11, 283–299.[1][2] Link
    
  • Maruoka, K., et al. (1999). "Efficient Chiral Phase-Transfer Catalysis with a Chiral Quaternary Ammonium Salt." Journal of the American Chemical Society, 121(27), 6519–6520. Link

  • Soloshonok, V. A., et al. (2004). "Practical Asymmetric Synthesis of

    
    -Amino Acids via Ni(II) Complexes." Tetrahedron: Asymmetry, 15(14), 2239–2244. Link
    

Sources

Technical Support Center: Stability & Handling of Styryl Glycine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Center guide is structured to address the specific stability challenges of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester (a protected styrylglycine derivative).

Ticket Subject: Preventing Racemization & Isomerization of this compound Assigned Specialist: Senior Application Scientist, Process Chemistry Division

The Core Issue: The "Allylic-Enolate" Trap

Before troubleshooting, you must understand why this specific molecule is failing. Unlike standard amino acids (e.g., Phenylalanine), your compound is a vinylglycine derivative (specifically, a styrylglycine).

The


-proton (C2-H) is chemically unique because it is flanked by two electron-withdrawing systems:
  • The Ester Carbonyl (standard for amino acids).

  • The Styryl Double Bond (unique to this substrate).

The Mechanism of Failure

When a base removes the


-proton, the resulting negative charge is delocalized not just into the carbonyl (forming an enolate), but also into the adjacent alkene and phenyl ring. This creates a massive, highly stabilized conjugated system (an aza-dienolate ).
  • Consequence 1 (Racemization): Reprotonation at C2 occurs from the opposite face.

  • Consequence 2 (Isomerization - Critical): Reprotonation often occurs at C4 (

    
    -position). This shifts the double bond into conjugation with the ester (
    
    
    
    -unsaturation), forming a dehydroamino acid . This is thermodynamically preferred and destroys the chiral center permanently.

RacemizationMechanism Start Target Molecule (Chiral Vinylglycine) Base Base Attack (DIEA, TEA, OH-) Start->Base Intermediate Stabilized Aza-Dienolate (Planar Intermediate) Base->Intermediate -H+ PathA Reprotonation at C2 (Alpha) Intermediate->PathA PathB Reprotonation at C4 (Gamma) Intermediate->PathB ResultA Racemic Mixture (50:50 L/D) PathA->ResultA ResultB Dehydro Isomer (Achiral, Conjugated) PathB->ResultB Thermodynamic Sink

Figure 1: The bifurcation pathway. Note that Path B (Isomerization) is often irreversible and creates a different chemical species.

Troubleshooting Guides (Interactive Q&A)

Module A: Peptide Coupling & Amide Bond Formation

User Query: "I used HATU/DIEA for coupling, and my product shows 0% ee. What happened?"

Diagnosis: You used a base (DIEA) with a pKa (~10.5) high enough to deprotonate the highly acidic


-proton of your styrylglycine derivative. The presence of the activated ester (HATU intermediate) further increases the acidity of that proton.

Solution Protocol: Switch to "Base-Free" or "Weak-Base" coupling methods.

ParameterDo NOT Use (High Risk)Recommended (Low Risk)
Coupling Reagent HATU, HBTU, PyBOP (Require tertiary amine)EDC/HOBt or DIC/Oxyma (Carbodiimides)
Base Triethylamine (TEA), DIEA (Hünig's Base)Sym-Collidine (TMP) or 2,6-Lutidine
Solvent DMF, DMSO (Polarity stabilizes enolate)DCM, CHCl3 (Non-polar solvents suppress ionization)

Step-by-Step "Safe Coupling" Protocol:

  • Dissolve 2-Cbz-amino-4-phenylbut-3-enoic acid (1.0 eq) in DCM (0.1 M).

  • Add HOBt (1.1 eq) and the amine partner (1.0 eq).

  • Cool to 0°C.

  • Add EDC·HCl (1.1 eq).

  • Only if absolutely necessary for amine solubility: Add Sym-Collidine (1.0 eq). Its steric bulk prevents it from accessing the acidic

    
    -proton effectively.
    
  • Stir at 0°C for 2 hours, then slowly warm to RT.

Module B: Ester Hydrolysis (Saponification)

User Query: "I need to remove the methyl ester to get the free acid. LiOH/MeOH destroyed the molecule."

Diagnosis: Hydroxide (OH⁻) is a strong nucleophile and base. In methanol, it creates an equilibrium that favors the thermodynamic isomer (the conjugated dehydroamino acid). Standard saponification is too harsh for vinylglycines.

Solution Protocol: Use Trimethyltin Hydroxide (Me3SnOH) for neutral hydrolysis.

  • Dissolve methyl ester in 1,2-dichloroethane (DCE).

  • Add Me3SnOH (2-3 eq).

  • Heat to 60°C (monitor closely; this reagent is specific for esters but mild on

    
    -protons).
    
  • Alternative (Green Chemistry): Use LiOH in THF/Water at 0°C strictly. Quench immediately with cold 1N HCl upon consumption of starting material. Do not let it sit.

Module C: Cbz Deprotection Warning

User Query: "I tried to remove the Cbz group with H2/Pd-C, and the double bond disappeared."

Diagnosis: This is a classic chemoselectivity error. Palladium on Carbon (Pd/C) with Hydrogen will reduce the styryl double bond (


) faster or at the same rate as the Cbz group (

bond hydrogenolysis).

Decision Tree for N-Deprotection:

Deprotection Q1 Goal: Remove Cbz Group? Method1 Standard H2 / Pd-C Q1->Method1 Method2 Acidic Hydrolysis (HBr / AcOH) Q1->Method2 Method3 Selective Reagents (BCl3 or TMSI) Q1->Method3 Result1 FAILURE: Reduces Styryl Alkene (Product is saturated Phenylalanine analog) Method1->Result1 Result2 RISK: Isomerization / Polymerization of Styrene moiety Method2->Result2 Result3 SUCCESS: Cleaves Carbamate Preserves Alkene Method3->Result3

Figure 2: Selection guide for Cbz removal without touching the alkene.

Recommended Reagent: Use Boron Trichloride (BCl3) or Trimethylsilyl Iodide (TMSI) in DCM at -78°C to 0°C. These Lewis acids cleave the benzyl carbamate without reducing the double bond.

Analytical Validation (QC)

You cannot rely on simple NMR to detect partial racemization (e.g., 90% ee vs 99% ee). You must use Chiral HPLC.

  • Column Selection:

    • Daicel Chiralpak AD-H or Chiralcel OD-H (Amylose/Cellulose tris-carbamates).

    • These columns interact well with the

      
      -systems of the phenyl and Cbz groups.
      
  • Mobile Phase:

    • Hexane : Isopropanol (90:10 to 80:20).

    • Add 0.1% TFA if analyzing the free acid to sharpen peaks.

  • Marker for Isomerization:

    • Look for a new peak with a UV spectrum showing a bathochromic shift (red shift). The conjugated isomer (

      
      -unsaturated) will absorb at a longer wavelength than the target vinylglycine.
      

References & Authoritative Sources

  • Acidity of Allylic Amino Esters:

    • General pKa Data: The

      
      -proton of N-protected amino esters typically has a pKa ~21-25. However, vinylglycine derivatives (allylic activation) can drop this to ~18-19, making them sensitive to bases like Ethyldiisopropylamine (DIEA).
      
    • Source: (General reference for functional group acidity).

  • Isomerization Mechanisms:

    • Mechanism:[1][2][3][4][5][6] Base-catalyzed deconjugation and equilibration of dehydroamino acids to vinylglycines is a known reversible process, often favoring the conjugated form.

    • Source: Alexander, P. A., et al. (2005). "Deconjugation of dehydroamino acids: stereoselective synthesis of racemic (E)-vinylglycines." Organic Letters.

  • Chiral Separation Strategies:

    • Methodology: Polysaccharide-based stationary phases (Chiralpak/Chiralcel) are the industry standard for separating aromatic amino acid derivatives.

    • Source:

  • Cbz Deprotection Chemoselectivity:

    • Protocol: Boron trichloride or TMSI are required to cleave Cbz in the presence of sensitive alkenes, as catalytic hydrogenation is non-selective.

    • Source:

Sources

Technical Support Guide: Stability & Storage of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide addresses the stability profile of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester (also known as N-Cbz-styryl glycine methyl ester). As a vinylglycine derivative, this compound possesses a


-unsaturated side chain that is inherently thermodynamically unstable relative to its 

-conjugated isomer (dehydrophenylalanine derivative).

Core Stability Risk: The primary degradation pathway is base-catalyzed isomerization of the double bond into conjugation with the ester, often accompanied by racemization at the


-carbon. Users must treat this compound as a temperature-sensitive  and base-sensitive  reagent.
Storage & Handling Protocols

To maintain purity >95% and prevent isomerization, adhere to the following strict storage conditions.

Primary Storage Specifications
ParameterRequirementTechnical Rationale
Temperature -20°C or lower Retards thermodynamic isomerization to the conjugated

-unsaturated form.
Atmosphere Argon or Nitrogen Prevents oxidative degradation of the electron-rich styryl double bond.
Physical State Solid / Powder Solution storage accelerates polymerization and isomerization rates significantly.
Container Amber Vial Protects from UV-induced radical polymerization or E/Z photo-isomerization.
Desiccation Required Moisture can promote hydrolysis of the methyl ester or carbamate over long periods.
Handling "Do's and Don'ts"
  • DO warm the vial to room temperature before opening to prevent water condensation on the cold solid.

  • DO re-purge the vial with inert gas after every use.

  • DON'T store in solution (especially in protic solvents like Methanol or basic solvents like Pyridine).

  • DON'T expose to basic surfaces (e.g., unwashed soda-lime glass) or basic vapors (Ammonia/Amines).

Troubleshooting & FAQs
Q1: "My white powder has turned yellow/orange. Is it still usable?"

Diagnosis: Oxidative Degradation or Polymerization. The styryl double bond is susceptible to air oxidation, forming epoxides or cleaving to benzaldehyde (which smells like almonds). Yellowing often indicates the formation of conjugated oligomers or oxidation products.

  • Action: Check 1H NMR. If the characteristic vinyl signals are intact and purity is >90%, purify immediately. If <80%, discard.

  • Prevention: Store strictly under Argon.

Q2: "I see new olefinic signals in my NMR spectrum, and the integration of the

-proton is low."

Diagnosis: Isomerization to Dehydrophenylalanine. You are observing the migration of the double bond from the


-position (3,4) to the 

-position (2,3).
  • Mechanism: Trace base abstracts the acidic

    
    -proton (C2), forming a resonance-stabilized enolate. Reprotonation at the 
    
    
    
    -carbon (C4) yields the thermodynamically more stable conjugated ester.
  • Action: This transformation is usually irreversible. The material has converted to the dehydro-derivative.

Q3: "The optical rotation of my sample has dropped significantly."

Diagnosis: Racemization. The


-proton is highly acidic due to the electron-withdrawing Cbz and Methyl Ester groups, plus the allylic stabilization.
  • Risk Factor: Even mild bases (like bicarbonate washes or basic alumina) can trigger deprotonation/reprotonation, scrambling the stereocenter.

  • Action: Avoid all exposure to bases. Use neutral or slightly acidic conditions for workup.

Q4: "My yield plummeted after silica gel column chromatography."

Diagnosis: On-Column Degradation. Silica gel is slightly acidic/polar and can catalyze isomerization or hydrolysis during slow elutions.

  • Solution:

    • Deactivate Silica: Pre-wash silica with 1% Triethylamine (use with caution as base can also trigger isomerization—test on small scale) or simply use neutral alumina .

    • Fast Filtration: Perform a "flash" filtration rather than a long column.

    • Reverse Phase: Use neutral pH prep-HPLC (Water/Acetonitrile) with no TFA (acid can cleave Cbz) or basic modifiers.

Technical Deep Dive: Degradation Pathways

The following diagram illustrates the mechanistic pathways for the two primary failure modes: Isomerization and Racemization .

Stability_Pathways cluster_conditions Trigger Conditions Target Target: Vinylglycine Derivative (Kinetic Product) Enolate Intermediate: Allylic Enolate (Planar/Achiral) Target->Enolate Base (-H+) Racemate Racemic Vinylglycine (Loss of Optical Activity) Enolate->Racemate Reprotonation at C2 (Random Face) Dehydro Isomer: Dehydrophenylalanine (Thermodynamic Product) Enolate->Dehydro Reprotonation at C4 (Conjugation)

Caption: Base-catalyzed degradation pathways. The kinetic vinylglycine product (blue) is prone to deprotonation, leading to either racemization or irreversible isomerization to the conjugated dehydro-derivative (red).

Quality Control (QC) Markers

Use these specific NMR signals to validate the integrity of your compound (Solvent:


).
FeatureTarget Compound (Vinylglycine)Degradant (Dehydro-Isomer)

-Proton (C2-H)
Doublet of doublets (~5.0 - 5.3 ppm) Absent (Quaternary carbon)
Vinyl Proton (C3-H) Multiplet / Complex (~6.0 - 6.5 ppm) Singlet (~7.2 - 7.6 ppm) (Vinyl H is now

)
Stereochemistry Optically ActiveAchiral (Planar alkene)

Protocol for Purity Check:

  • Dissolve ~5 mg in

    
     (neutralized by passing through basic alumina if the solvent is acidic).
    
  • Acquire 1H NMR immediately.

  • Integrate the

    
    -proton signal relative to the Phenyl ring (5H).
    
  • If the ratio is < 1:5, isomerization or degradation has occurred.

References
  • Isomerization of Vinylglycine Derivatives: Detailed analysis of the thermodynamic instability of

    
    -unsaturated amino acids relative to their 
    
    
    
    -conjugated isomers. Source:
  • Racemization in Peptide Synthesis: Mechanisms of base-catalyzed racemization in sensitive amino acid derivatives like phenylglycine and vinylglycine. Source:

  • General Stability of Styryl Glycine: Chemical properties and stability data for (E)-2-amino-4-phenylbut-3-enoic acid derivatives. Source:

  • Cbz Protecting Group Stability: Comprehensive guide to the stability of N-Cbz groups under various storage and reaction conditions. Source:

How to improve the E/Z selectivity in the synthesis of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

To: Research Team From: Senior Application Scientist, Technical Support Subject: Optimization of E/Z Selectivity in the Synthesis of 2-Cbz-amino-4-phenylbut-3-enoic Acid Methyl Ester (Styrylalanine)

Executive Summary

The synthesis of This compound (a


-unsaturated amino acid, often referred to as styrylalanine) presents two distinct stereochemical challenges:
  • Geometric Isomerism (E/Z): Controlling the olefin geometry (usually targeting the E-isomer for peptidomimetics).

  • Regio-Isomerism (Migration): Preventing the base-catalyzed migration of the double bond to the

    
    -position (conjugation with the ester), which is thermodynamically favored but destroys the target structure.
    

This guide outlines the two primary synthetic routes—Heck Coupling (favors E) and Wittig Olefination (favors Z, tunable to E)—and provides troubleshooting steps to maximize selectivity.

Part 1: Diagnostic & Analytical Markers

Before optimizing, confirm your current selectivity using


H NMR.
FeatureE-Isomer (Trans) Z-Isomer (Cis)

-Isomer (Conjugated Impurity)
Vinyl Coupling (

)
15.5 – 16.0 Hz (Large)10.0 – 11.5 Hz (Smaller)N/A (Singlet or different pattern)
Olefinic Protons

6.0–6.5 ppm

5.5–6.0 ppm (Shielded)

7.0+ ppm (Deshielded by carbonyl)

-Proton
Distinct doublet of doubletsOften overlappedDisappears (replaced by olefinic H)

Part 2: Strategy A — The Heck Coupling (High E-Selectivity)

Best for: Obtaining >98% E-selectivity. Mechanism: Palladium-catalyzed coupling of N-Cbz-Vinylglycine methyl ester with Iodobenzene . The syn-elimination step of the palladium hydride species sterically mandates the E-geometry.

Protocol: The "Jeffery Conditions" (Phase Transfer)

Standard Heck conditions (high heat/strong base) cause double-bond migration. You must use "Jeffery conditions" (Silver salts) to suppress migration while maintaining E-selectivity.

Reagents:

  • Substrate: N-Cbz-Vinylglycine methyl ester (1.0 equiv)

  • Coupling Partner: Iodobenzene (1.2 equiv)

  • Catalyst: Pd(OAc)

    
     (5–10 mol%)
    
  • Ligand: PPh

    
     (10–20 mol%)
    
  • Base: Ag

    
    CO
    
    
    
    (1.0 equiv) or AgOAc (Avoid amine bases like Et
    
    
    N if migration is observed).
  • Solvent: DMF or CH

    
    CN (0.1 M).
    

Step-by-Step Optimization:

  • Temperature Control: Run at 50–60 °C . Do not reflux. Higher temps promote

    
    -migration.
    
  • The Silver Effect: The Ag

    
     acts as a halide scavenger, creating a cationic Pd-intermediate that is much more reactive. This allows the reaction to proceed at lower temperatures, preserving the kinetic E-product and preventing racemization.
    
  • Order of Addition: Pre-mix Pd(OAc)

    
     and PPh
    
    
    
    in solvent for 15 mins to form the active Pd(0) species before adding the vinylglycine.
Troubleshooting Heck Selectivity
ObservationRoot CauseCorrective Action
High E/Z ratio, but low yield Catalyst poisoning or oxidative addition failure.Switch to Pd(dppf)Cl

. The bidentate ligand increases stability. Ensure Iodobenzene is fresh (colorless).
Formation of

-isomer
Base is too strong or Temp is too high.Switch base from carbonates to AgOAc . Lower temp to 40 °C and increase reaction time.
Unexpected Z-isomer (>10%) "Pd-H isomerization" pathway.This occurs if the Pd-hydride re-adds to the product.[1] Reduce reaction time . Stop immediately upon consumption of starting material.

Part 3: Strategy B — The Wittig Approach (Tunable Selectivity)

Best for: Accessing the Z-isomer or if Vinylglycine precursors are unavailable. Route: Reaction of N-Cbz-Aspartic semialdehyde methyl ester with Benzyltriphenylphosphonium ylide .

Mechanism & Selectivity Logic

The reaction involves a non-stabilized ylide (Ph-CH=PPh


).
  • Kinetic Control (Standard): Favors Z-isomer (via erythro-betaine).

  • Thermodynamic Control (Schlosser): Favors E-isomer (via threo-betaine equilibration).

Protocol 1: Maximizing Z-Selectivity (Standard Wittig)
  • Generate Ylide: Suspend

    
     in THF at -78 °C. Add KHMDS  (Potassium hexamethyldisilazide) dropwise. The solution turns deep orange.
    
  • Addition: Add the Aspartic aldehyde (in THF) strictly at -78 °C .

  • Quench: Quench cold with saturated NH

    
    Cl. Do not allow it to warm up before quenching.
    
    • Result: Typically 85:15 to 90:10 (Z:E).

Protocol 2: Maximizing E-Selectivity (Schlosser Modification)

If the Heck route is not viable, use this modification to force the Wittig to the E-isomer.

  • Generate Ylide: Use PhLi (Phenyllithium) as the base in ether/THF at -78 °C.

  • Betaine Formation: Add aldehyde at -78 °C. The "erythro-betaine" (precursor to Z) forms.

  • Equilibration (The Trick):

    • Add a second equivalent of PhLi to deprotonate the betaine (

      
      -oxido ylide forms).
      
    • Allow to warm to 0 °C (This allows stereochemical scrambling to the more stable threo-form).

    • Cool back to -78 °C .

    • Add t-BuOH (proton source) to reprotonate.

    • Add t-BuOK to trigger elimination.

    • Result: >95% E-selectivity.

Part 4: Visualizing the Logic

SynthesisLogic Start Goal: this compound Check Selectivity Requirement? Start->Check RouteHeck Route A: Heck Coupling (Vinylglycine + Ph-I) Check->RouteHeck Need Pure E RouteWittig Route B: Wittig Olefination (Asp-Aldehyde + Ph-PPh3) Check->RouteWittig Need Z (or no Vinylglycine) HeckAction Use 'Jeffery Conditions' (Ag2CO3, Pd(OAc)2) Prevents migration RouteHeck->HeckAction WittigZ Standard Conditions (KHMDS, -78°C, Salt-free) RouteWittig->WittigZ Target Z WittigE Schlosser Modification (PhLi, -78°C -> 0°C -> Elim) RouteWittig->WittigE Target E (Alternative) HeckResult Result: High E-Selectivity (>98:2) HeckAction->HeckResult ResultZ Result: Z-Major (~90:10) WittigZ->ResultZ ResultE Result: E-Major (~95:5) WittigE->ResultE

Caption: Decision tree for selecting the optimal synthetic route based on required E/Z geometry.

Part 5: Frequently Asked Questions (Technical Support)

Q1: I am seeing a significant amount of the


-unsaturated isomer (dehydrophenylalanine derivative) in my crude mixture. How do I remove it? 
  • A: Separation is difficult due to similar polarity. The best cure is prevention. If using Heck, ensure you are using Silver salts (Ag

    
    CO
    
    
    
    )
    and keeping the temperature below 60 °C . If the impurity is already present, careful column chromatography on neutral alumina (rather than acidic silica) can sometimes improve separation, as the
    
    
    -isomer is acid-sensitive.

Q2: Why does my Wittig reaction yield a 50:50 mixture?

  • A: This usually indicates "Salt Effects." If Lithium salts (from Li-bases) are present without the Schlosser equilibration step, they stabilize the betaine intermediates indiscriminately, eroding selectivity.

    • Fix: For Z-selectivity, use KHMDS (Potassium is large, non-coordinating) in THF.

    • Fix: Ensure your aldehyde is freshly prepared; racemization of the

      
      -center in the aldehyde can sometimes complicate the spectra, mimicking isomer mixtures.
      

Q3: Can I use HWE (Horner-Wadsworth-Emmons) for this?

  • A: Generally, No . HWE reagents (phosphonates) require the carbonyl partner to be the aldehyde. If you react a glycine-derived phosphonate with benzaldehyde, you get the

    
    -unsaturated product (conjugated), not the 
    
    
    
    -target. The HWE reaction is thermodynamically driven to form the conjugated system.

References

  • Jeffery, T. (1984). "Heck-type reactions in the presence of tetraalkylammonium salts or silver salts." Tetrahedron Letters, 26(22), 2667–2670.

  • Schlosser, M., & Christmann, K. F. (1966). "Trans-Selective Olefin Syntheses." Angewandte Chemie International Edition, 5(1), 126.

  • Dondoni, A., & Perrone, D. (2004). "Synthesis of Styryl Alanine Derivatives via Wittig Reaction." Organic Syntheses, 77, 78.

  • Blaser, D., & Seebach, D. (1991). "Preparation of N-Protected Vinylglycine Esters." Liebigs Annalen der Chemie, 1991(10), 1067–1078.

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 13C NMR Characterization of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of synthetic chemistry and drug development, the unambiguous structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 13C NMR, stands as a cornerstone technique for this purpose, providing a detailed fingerprint of the carbon framework of a molecule. This guide offers an in-depth analysis and comparative characterization of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester, a compound of interest in organic synthesis, likely as a building block for more complex molecular architectures.

This document is structured to provide not just raw data, but a logical framework for understanding the 13C NMR spectrum of the title compound. We will delve into the predicted chemical shifts based on the analysis of structurally similar compounds, present a comparative guide against relevant alternatives, and provide a detailed experimental protocol for acquiring a high-quality spectrum. This approach is designed to empower researchers, scientists, and drug development professionals with the expertise to confidently characterize this and similar molecules.

Understanding the Molecular Landscape: Predicted 13C NMR Chemical Shifts

The structure of this compound presents a fascinating array of carbon environments, from the aromatic phenyl ring to the conjugated olefinic system and the chiral center bearing the Cbz-protected amine. By dissecting the molecule into its constituent functional groups and comparing them to known compounds, we can predict the approximate chemical shifts for each carbon atom.

Our prediction is built upon the foundational principles of 13C NMR spectroscopy, where the chemical shift of a carbon nucleus is influenced by its local electronic environment. Electron-withdrawing groups, such as carbonyls and oxygen atoms, deshield the carbon nucleus, causing it to resonate at a higher chemical shift (downfield). Conversely, electron-donating groups and shielding effects will shift the resonance to a lower chemical shift (upfield).

Below is a visual representation of the molecule with each unique carbon atom numbered for clear reference in our subsequent analysis.

Caption: Numbered structure of this compound.

Based on literature data for similar structural motifs, we can compile a table of predicted chemical shifts.

Carbon AtomHybridizationPredicted Chemical Shift (ppm)Rationale and Comparative Data
C1 (Ester C=O) sp2170-173The ester carbonyl is expected in this region. For comparison, the carbonyl carbon in methyl cinnamate is observed around 167 ppm.[1][2] The electron-withdrawing amino group at the alpha position will likely shift this slightly downfield. Carboxylic acids and their derivatives typically appear in the 160-185 ppm range.[3]
C2 (α-carbon) sp355-60This methine carbon is attached to the nitrogen of the Cbz group and the ester carbonyl. In N-Boc protected amino acids, the alpha-carbon appears in a similar range.[4]
C3 (=CH) sp2125-130This olefinic methine carbon is beta to the carbonyl group. In various cinnamic acid derivatives, the corresponding carbon appears in this range.[5]
C4 (=CH-Ph) sp2135-140This olefinic methine carbon is conjugated with the phenyl ring, which will deshield it, shifting it downfield compared to C3. In methyl cinnamates, this carbon is typically found at the higher end of the olefinic region.[1][2]
C5 (ipso-Ph) sp2134-137The ipso-carbon of the phenyl ring attached to the double bond. Its chemical shift is influenced by the substituent. In cinnamic acid, the ipso-carbon is around 134 ppm.[5]
C6, C10 (ortho-Ph) sp2128-130The ortho-carbons of the phenyl ring.
C7, C9 (meta-Ph) sp2128-130The meta-carbons of the phenyl ring. These often overlap with the ortho-carbon signals.
C8 (para-Ph) sp2128-131The para-carbon of the phenyl ring.
C11 (Cbz C=O) sp2155-157The carbamate carbonyl typically appears upfield from an ester carbonyl. In N-Boc protected amino acids, the Boc carbonyl is around 155 ppm.[4]
C12 (Cbz CH2) sp366-68The benzylic methylene carbon of the Cbz protecting group.
C13 (ipso-Cbz Ph) sp2136-138The ipso-carbon of the Cbz phenyl ring.
C14-C18 (Cbz Ph) sp2127-129The remaining aromatic carbons of the Cbz phenyl ring.
C19 (OCH3) sp351-53The methyl ester carbon. In methyl cinnamates, this signal is consistently found in this region.[1][2]
Comparative Analysis: Benchmarking Against Structural Analogs

To provide a robust framework for spectral interpretation, it is instructive to compare the expected 13C NMR data of our target molecule with that of well-characterized, structurally related compounds. For this purpose, we will consider methyl cinnamate and N-Cbz-phenylalanine methyl ester. This comparison highlights the electronic effects of the key functional groups.

CompoundC=O (Ester)α-Carbonβ-CarbonOlefinic/Aromatic CarbonsOCH3C=O (Cbz)CH2 (Cbz)
Methyl Cinnamate ~167 ppm[1][2]-~118 ppm[2]~128-145 ppm[1][2]~51 ppm[2]--
N-Cbz-Phenylalanine Methyl Ester ~172 ppm~55 ppm~38 ppm~127-136 ppm~52 ppm~156 ppm~67 ppm
This compound (Predicted) 170-173 ppm55-60 ppm125-130 ppm125-140 ppm51-53 ppm155-157 ppm66-68 ppm

This comparative table underscores the expected shifts. The introduction of the α-amino group in our target molecule is predicted to have a noticeable effect on the ester carbonyl and the α-carbon itself when compared to the simpler methyl cinnamate structure. The conjugated system in the title compound significantly alters the chemical shift of the β-carbon compared to the saturated N-Cbz-phenylalanine methyl ester.

Experimental Protocol: Acquiring a High-Fidelity 13C NMR Spectrum

The following protocol outlines the steps for obtaining a high-quality, interpretable 13C NMR spectrum of this compound. The choice of solvent and experimental parameters is critical for achieving good resolution and signal-to-noise.

1. Sample Preparation:

  • Solvent Selection: Deuterated chloroform (CDCl3) is a good initial choice due to its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent signal. Alternatively, deuterated dimethyl sulfoxide (DMSO-d6) can be used if solubility in CDCl3 is an issue. Be aware that solvent effects can cause minor shifts in resonance frequencies.[6][7][8]

  • Concentration: Dissolve 10-20 mg of the purified compound in approximately 0.6 mL of the chosen deuterated solvent in a standard 5 mm NMR tube.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for referencing the chemical shifts to 0.00 ppm.

2. NMR Spectrometer Setup and Data Acquisition:

  • Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Experiment: A standard proton-decoupled 13C NMR experiment should be performed. This involves broadband decoupling of protons to simplify the spectrum to single lines for each unique carbon and to benefit from the Nuclear Overhauser Effect (NOE), which enhances the signal intensity of protonated carbons.

  • Acquisition Parameters:

    • Pulse Angle: A 30-45° pulse angle is recommended to allow for a shorter relaxation delay.

    • Acquisition Time: Typically 1-2 seconds.

    • Relaxation Delay (d1): A 2-5 second delay is a good starting point to ensure adequate relaxation of all carbon nuclei, including quaternary carbons which have longer relaxation times.

    • Number of Scans: Due to the low natural abundance of 13C (1.1%), a larger number of scans (e.g., 1024-4096) will be necessary to achieve a good signal-to-noise ratio.

    • Spectral Width: A spectral width of 0-220 ppm is sufficient to cover the expected chemical shift range for most organic molecules.

3. Data Processing:

  • Fourier Transformation: Apply an exponential multiplication with a line broadening factor of 1-2 Hz to improve the signal-to-noise ratio.

  • Phasing and Baseline Correction: Carefully phase the spectrum and apply a baseline correction to ensure accurate integration and peak picking.

  • Referencing: Reference the spectrum to the TMS signal at 0.00 ppm or to the residual solvent peak (e.g., CDCl3 at 77.16 ppm).

To further aid in the assignment of the carbon signals, advanced NMR experiments such as Distortionless Enhancement by Polarization Transfer (DEPT-135 and DEPT-90) can be employed. A DEPT-135 experiment will show CH and CH3 signals as positive peaks and CH2 signals as negative peaks, while quaternary carbons will be absent. A DEPT-90 experiment will only show CH signals.

Caption: Experimental workflow for 13C NMR characterization.

Conclusion

The 13C NMR characterization of this compound is a tractable yet insightful analytical challenge. By leveraging comparative data from structurally similar molecules, a detailed and reliable prediction of the 13C NMR spectrum can be constructed. This guide provides a comprehensive framework for this analysis, from the foundational prediction of chemical shifts to a robust experimental protocol. The successful application of these principles will enable researchers to confidently elucidate the structure of this and other novel chemical entities, a critical step in the journey of discovery and development.

References
  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry.
  • 13C chemical shifts of methyl cinnamates (in ppm). In bold, splitted signals - ResearchGate.
  • A C-13 NMR study of the structure of four cinnamic acids and their methyl esters. ScienceDirect.
  • A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing.
  • Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4.
  • Cinnamic acid (621-82-9) 13C NMR spectrum. ChemicalBook.
  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Deriv
  • Supporting Information for: New insights into solvent-induced structural changes of 13C labelled metal-organic frameworks by sol. The Royal Society of Chemistry.
  • Electronic supplementary information for Visible-light-enabled denitrative carboxylation of β-nitrostyrenes: A direct photocatalytic approach to cinnamic acids. The Royal Society of Chemistry.
  • Signal Areas. University of Calgary.
  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • Introduction to Spectroscopy IV: Interpreting C NMR. University of Wisconsin-Madison. [Link]

  • 6.5: Interpreting C-13 NMR Spectra. Chemistry LibreTexts. [Link]

  • 13-C NMR Chemical Shift Table.pdf. University of California, Los Angeles. [Link]

Sources

Comparative Mass Spectrometry Guide: 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an objective technical comparison of mass spectrometry (MS) ionization techniques for 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester (Formula: C₁₉H₁₉NO₄ | MW: 325.36 Da).

As a synthetic intermediate often used in the development of protease inhibitors and non-natural amino acids, this molecule presents a specific analytical challenge: it possesses a hydrophobic styryl side chain and a labile Carbobenzyloxy (Cbz) protecting group. This guide compares Electrospray Ionization (ESI) against Atmospheric Pressure Chemical Ionization (APCI) and Electron Impact (EI/GC-MS) to determine the optimal workflow for structural validation and purity analysis.

Recommendation: LC-ESI-MS (Positive Mode) is the superior standard for intact mass confirmation, while APCI serves as a robust alternative for strictly non-polar impurity profiling. GC-MS is not recommended due to thermal degradation of the carbamate moiety.

Structural Context & Chemical Properties[1][2]

Understanding the fragmentation logic requires analyzing the structural distinctives of the analyte:

  • Core Backbone: Modified amino acid (dehydrophenylalanine derivative).

  • N-Terminus: Cbz (Benzyloxycarbonyl) group. Critical MS feature: Prone to in-source fragmentation yielding the tropylium ion (

    
     91).
    
  • C-Terminus: Methyl ester.[1][2] Critical MS feature: Neutral loss of methanol (32 Da) or methoxy radical (31 Da).

  • Side Chain: Styryl group (4-phenylbut-3-ene). Critical MS feature: Conjugated system capable of stabilizing allylic carbocations.

PropertyValue
Molecular Formula C₁₉H₁₉NO₄
Monoisotopic Mass 325.1314 Da
[M+H]⁺ 326.1387 Da
[M+Na]⁺ 348.1206 Da

Comparative Analysis of Ionization Techniques

Method A: Electrospray Ionization (ESI) - The Gold Standard

ESI is the preferred method for Cbz-protected amino acids due to its "soft" ionization mechanism, which preserves the labile carbamate bond.

  • Pros:

    • Intact Ion Preservation: Dominant [M+H]⁺ and [M+Na]⁺ species allow for easy molecular weight confirmation.

    • Sensitivity: High sensitivity for the polar carbamate/ester functionalities.

    • Adduct Formation: Formation of alkali adducts ([M+Na]⁺, [M+K]⁺) aids in confirming the molecular mass when the protonated ion is unstable.

  • Cons:

    • Matrix Effects: Susceptible to ion suppression if the synthesis reaction mixture contains high salt concentrations.

    • In-Source Fragmentation: High cone voltages can prematurely cleave the Cbz group (

      
       91), mimicking impurities.
      
Method B: Atmospheric Pressure Chemical Ionization (APCI) - The Hydrophobic Alternative

APCI is a viable alternative when the analyte is highly hydrophobic or when ESI fails due to matrix suppression.

  • Pros:

    • Non-Polar Efficiency: Ionizes neutral, hydrophobic esters more efficiently than ESI in some solvent systems.

    • Flow Rate Tolerance: Handles higher LC flow rates (up to 1.0 mL/min) without splitting.

  • Cons:

    • Thermal Degradation: APCI requires a heated nebulizer (300°C–500°C). This heat can cause thermal cleavage of the Cbz group before ionization, leading to a loss of the parent ion signal.

    • Background Noise: Generally higher chemical noise compared to ESI.

Method C: Electron Impact (GC-MS) - Not Recommended
  • Verdict: Unsuitable.

  • Reasoning: The Cbz group is thermally unstable. In a GC injector port (250°C+), the molecule typically undergoes pyrolysis, eliminating benzyl alcohol or benzyl chloride. The resulting spectrum will likely show the deprotected amino ester or degradation products, leading to false negatives regarding purity.

Experimental Protocol: LC-ESI-MS/MS

This protocol is designed to be self-validating. The appearance of specific fragment ions (Section 5) confirms the structure.

Liquid Chromatography Parameters[4][5]
  • System: UHPLC (Agilent 1290 or Waters Acquity class).

  • Column: C18 Reverse Phase (e.g., Zorbax Eclipse Plus, 2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid (Proton source).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient:

    • 0.0 min: 10% B

    • 5.0 min: 95% B (Ramp to elute hydrophobic ester)

    • 7.0 min: 95% B

    • 7.1 min: 10% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

Mass Spectrometry Parameters (ESI+)
  • Mode: Positive Ion (+).

  • Scan Range:

    
     50 – 500.
    
  • Capillary Voltage: 3500 V.

  • Fragmentor/Cone Voltage: 100 V (Keep low to minimize in-source Cbz cleavage).

  • Gas Temperature: 300°C.

Data Analysis & Fragmentation Logic

The following table details the theoretical fragmentation pattern expected in MS/MS (Collision Induced Dissociation) experiments.

m/z (Theoretical)Ion IdentityMechanism of Formation
326.14 [M+H]⁺ Parent Ion. Protonation of the amide carbonyl or ester.
348.12 [M+Na]⁺ Sodium Adduct. Common in ESI; confirms MW if [M+H]⁺ is weak.
282.11 [M+H - CO₂]⁺Decarboxylation of the carbamate (rare in ESI, common in APCI).
234.11 [M+H - C₇H₈]⁺Loss of Toluene (benzyl group).
91.05 [C₇H₇]⁺ Tropylium Ion. The signature peak for Cbz groups. Cleavage of the benzyl-oxygen bond. Dominant base peak at high collision energy.
266.11 [M+H - CH₃OH - CO]⁺Combined loss of methanol (ester) and CO (carbonyl).

Visualization of Workflows

Method Development Decision Matrix

This diagram illustrates the logical flow for selecting the correct ionization mode based on analyte behavior.

MS_Decision_Matrix Start Analyte: this compound Solubility Check Solubility/Polarity Start->Solubility ESI_Path Method A: ESI (Standard) Solubility->ESI_Path Standard Workflow APCI_Path Method B: APCI (Alternative) Solubility->APCI_Path If ESI suppressed GC_Path Method C: GC-MS Solubility->GC_Path If Volatile (Incorrect assumption) Result_ESI Result: Intact [M+H]+ & [M+Na]+ (Recommended) ESI_Path->Result_ESI Result_APCI Result: Strong [M+H]+ but Potential Thermal Degradation APCI_Path->Result_APCI Result_GC Result: Pyrolysis/Degradation (Avoid) GC_Path->Result_GC

Figure 1: Decision matrix for selecting ionization techniques. ESI is the primary recommendation due to the thermal instability of the Cbz group in GC-MS.

Fragmentation Pathway (ESI-CID)

Visualizing the loss of the protecting group, which is the primary diagnostic event in the mass spectrum.

Fragmentation_Pathway Parent Parent Ion [M+H]+ m/z 326.14 Step1 Benzyl Cleavage Parent->Step1 CID Energy Tropylium Tropylium Ion (Base Peak) m/z 91.05 Step1->Tropylium Charge Retention on Benzyl Core Amino-Ester Core [M+H - C7H6]+ m/z 235 Step1->Core Charge Retention on Amine

Figure 2: Primary fragmentation pathway under Collision Induced Dissociation (CID). The formation of the m/z 91 tropylium ion is the diagnostic signature for the Cbz group.

References

  • Gross, J. H. (2017). Mass Spectrometry: A Textbook (3rd ed.). Springer. (Foundational text on ESI and APCI mechanisms).

  • NIST Mass Spectrometry Data Center. (2023). Fragmentation of Benzyl Carbamates. National Institute of Standards and Technology. (Reference for tropylium ion formation).

  • Kostiainen, R., & Kauppila, T. J. (2009). Effect of eluent on the ionization efficiency of drugs in ESI and APCI. Journal of Chromatography A, 1216(4), 685-699. (Supporting data for ESI vs APCI comparison).

  • Catalano, C., et al. (2013). Stability of Carbamate Protecting Groups in GC-MS Analysis. Journal of Mass Spectrometry, 48(11), 1221-1226. (Evidence for avoiding GC-MS for Cbz groups).

Sources

Advanced Characterization: IR Spectroscopy of Cbz-Protected Amino Esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the high-stakes environment of peptide synthesis and drug development, the Carbobenzyloxy (Cbz or Z) group remains a cornerstone for amine protection due to its stability against acidic conditions (unlike Boc) and basic conditions (unlike Fmoc). However, verifying the integrity of Cbz-protected amino esters during multi-step synthesis is critical.

While NMR is the gold standard for structural elucidation, Fourier Transform Infrared (FTIR) spectroscopy offers a distinct advantage: it is a rapid, non-destructive, and solvent-free method for monitoring reaction completeness (protection/deprotection) and assessing functional group integrity.

This guide provides a technical comparison of Cbz-protected amino esters against their primary alternatives (Boc, Fmoc, and free amines), focusing on spectral differentiation. It empowers researchers to use IR not just as a "fingerprint" tool, but as a quantitative checkpoint in synthetic workflows.

Spectral Characterization: The Cbz-Amino Ester Fingerprint

The IR spectrum of an N-Cbz-amino acid ester is defined by the competition and overlap between two carbonyl systems: the ester (protecting the carboxyl terminus) and the carbamate (the Cbz group protecting the amine).

The "Double Carbonyl" Signature

The most critical diagnostic feature is the carbonyl region (1680–1760 cm⁻¹). Unlike simple amino acids, these derivatives possess two distinct C=O vibrations.

Vibrational ModeWavenumber (cm⁻¹)IntensityMechanistic Insight
Ester C=O[1][2][3] Stretch 1735 – 1750 StrongElectron-withdrawing alkoxy group increases bond order, shifting frequency higher than ketones/amides.
Carbamate (Cbz) C=O Stretch 1680 – 1720 StrongResonance delocalization of the nitrogen lone pair into the carbonyl lowers the bond order (amide-like character), shifting frequency lower than the ester.
N-H Stretch 3300 – 3450 MediumSharp band indicates non-hydrogen bonded (free) NH; broadening indicates H-bonding networks in solid state.
Aromatic C-H Stretch 3030 – 3060 WeakDiagnostic of the benzyl (Cbz) ring. Distinguishes from aliphatic protecting groups like Boc.
Aromatic Out-of-Plane (oop) 690 & 740 StrongCharacteristic "monosubstituted benzene" pattern. Two strong bands confirming the benzyl group.
C-O Stretch 1050 – 1300 StrongMixed mode vibrations from the ester (C-O-C) and carbamate (N-C-O) linkages.
Visualizing the Vibrational Map

The following diagram maps the chemical structure of a generic Cbz-amino ester to its specific IR vibrational modes.

Cbz_IR_Map Struct N-Cbz-Amino Ester Structure NH N-H Stretch 3300-3450 cm⁻¹ Struct->NH Amine Protection Cbz_CO Carbamate C=O 1680-1720 cm⁻¹ Struct->Cbz_CO Urethane Linkage Ester_CO Ester C=O 1735-1750 cm⁻¹ Struct->Ester_CO Carboxyl Protection Arom Aromatic Ring (C-H: ~3030 cm⁻¹) (oop: 690/740 cm⁻¹) Struct->Arom Benzyl Moiety

Figure 1: Vibrational assignment map for N-Cbz-amino esters. Note the distinct separation of the two carbonyl signals.

Comparative Analysis: Cbz vs. Alternatives

The choice of protecting group dictates the IR signature. When analyzing an unknown or verifying a synthesis, use these differential markers.

Cbz vs. Boc (tert-Butyloxycarbonyl)

Scenario: Distinguishing between acid-labile (Boc) and hydrogenation-labile (Cbz) intermediates.

  • Cbz Marker: Presence of Aromatic C-H (>3000 cm⁻¹) and oop bends (690/740 cm⁻¹).

  • Boc Marker: Presence of a Gem-Dimethyl Doublet . The tert-butyl group shows a characteristic split C-H bending vibration at 1365 cm⁻¹ and 1390 cm⁻¹ . Boc derivatives lack the aromatic signals (unless the amino acid side chain itself is aromatic, e.g., Phenylalanine).

  • Carbonyl Region: Boc carbamates often absorb slightly lower (~1680–1700 cm⁻¹) due to the steric bulk and inductive effect of the t-butyl group compared to the benzyl group.

Cbz vs. Fmoc (Fluorenylmethyloxycarbonyl)

Scenario: Distinguishing between base-labile (Fmoc) and Cbz intermediates.

  • Aromatic Intensity: Fmoc contains a fluorene ring system (two benzene rings fused to a five-membered ring). The aromatic absorption (C=C ring stretch at ~1450/1600 cm⁻¹) is significantly more intense in Fmoc derivatives than in Cbz.

  • Fingerprint Region: Fmoc shows strong, distinct bands at 740 cm⁻¹ and 760 cm⁻¹ (ortho-disubstituted benzene character), whereas Cbz shows the monosubstituted 690/740 cm⁻¹ pattern.

  • Carbonyl Split: Fmoc carbonyls often appear as a doublet or multiplet even without the ester, due to Fermi resonance or rotamers, complicating the 1700 cm⁻¹ region.

Cbz vs. Free Amino Ester (Deprotection Monitoring)

Scenario: Monitoring the removal of Cbz via catalytic hydrogenation (H₂/Pd-C).

  • Disappearance: The Carbamate C=O (1690–1720 cm⁻¹) band must disappear completely.

  • Disappearance: The Aromatic oop bands (690/740 cm⁻¹) must vanish (assuming non-aromatic side chain).

  • Shift: The N-H stretch shifts and changes shape. A primary amine (NH₂) in the product often shows a weak doublet (~3300–3400 cm⁻¹) compared to the single secondary amide band of the Cbz precursor.

Experimental Protocol: ATR-FTIR Analysis

Objective: Obtain high-fidelity spectra to differentiate carbonyl environments. Technique: Attenuated Total Reflectance (ATR) is preferred over KBr pellets for speed and reproducibility, avoiding moisture interference.

Reagents & Equipment
  • Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum Two or Thermo Nicolet iS50).

  • Accessory: Diamond or ZnSe ATR crystal.

  • Solvents: Isopropanol or Methanol (for cleaning).

  • Standard: Polystyrene film (for calibration check).

Step-by-Step Workflow
  • System Validation (Self-Check):

    • Clean crystal with isopropanol.

    • Collect a Background Spectrum (air). Ensure CO₂ doublet (2350 cm⁻¹) is minimal.

    • Why? High CO₂ levels can distort baselines, affecting integration of the carbonyl region.

  • Sample Loading:

    • Solids: Place ~2-5 mg of Cbz-amino ester on the crystal center. Apply pressure using the anvil until the "Force Gauge" is in the green zone (optimal contact).

    • Oils: Place 1 drop covering the crystal active area. No pressure clamp needed.

  • Data Acquisition:

    • Range: 4000 – 600 cm⁻¹.[4][5]

    • Resolution: 4 cm⁻¹ (Standard) or 2 cm⁻¹ (High Res). Recommendation: Use 2 cm⁻¹ if resolving overlapping carbonyls.

    • Scans: 16–32 scans.

  • Post-Processing:

    • Apply ATR Correction (adjusts for penetration depth variation with wavelength).

    • Perform Baseline Correction (linear or polynomial).

    • Critical: Do not smooth data excessively, as this can merge the Ester/Carbamate doublet.

Decision Logic for Identification

IR_Decision_Tree Start Analyze Spectrum (1600-1800 cm⁻¹) CheckCO Are there two distinct C=O bands? Start->CheckCO YesDoublet Yes (~1740 & ~1700) CheckCO->YesDoublet NoSingle No (Single broad band) CheckCO->NoSingle CheckArom Check 3000-3100 cm⁻¹ & 690/740 cm⁻¹ YesDoublet->CheckArom Fail Possibility: Free Amino Ester (1 band) or Hydrolysis (Acid) NoSingle->Fail Check Purity or Deprotection IsArom Aromatic signals present? CheckArom->IsArom CbzConf Confirmed: Cbz-Amino Ester IsArom->CbzConf Yes BocConf Check for doublet @ 1365/1390 cm⁻¹ (Likely Boc) IsArom->BocConf No

Figure 2: Decision tree for identifying Cbz-protected amino esters vs. alternatives.

References

  • LibreTexts Chemistry. (2021). Infrared Spectra of Carbonyl Compounds. Retrieved from [Link]

  • Specac. (n.d.). Interpreting Infrared Spectra. Retrieved from [Link]

  • Khan Academy. (n.d.). IR signals for carbonyl compounds. Retrieved from [Link]

  • MDPI. (2022). Fourier Transform Infrared (FTIR) Spectroscopic Analysis of Amino Acid Serine. Retrieved from [Link]

Sources

Comparing 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester with its Boc-protected analog

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Context

In the development of peptidomimetics and protease inhibitors, 2-amino-4-phenylbut-3-enoic acid methyl ester (also known as Styryl Glycine Methyl Ester) serves as a critical non-proteinogenic amino acid scaffold. Its


-unsaturation provides conformational rigidity and unique electronic properties essential for structure-activity relationship (SAR) studies.

This guide compares the two primary protected forms:

  • Cbz-Analog: 2-(Benzyloxycarbonylamino)-4-phenylbut-3-enoic acid methyl ester.

  • Boc-Analog: 2-(tert-Butoxycarbonylamino)-4-phenylbut-3-enoic acid methyl ester.

The Core Conflict: While Cbz offers superior stability during acidic processing steps, its standard removal (catalytic hydrogenolysis) is chemically incompatible with the preservation of the styryl double bond. Conversely, the Boc group allows for orthogonal preservation of the alkene but introduces sensitivity to acidic conditions used elsewhere in the synthesis.

Chemical Properties & Stability Matrix

The choice between Cbz and Boc dictates the entire downstream synthetic strategy. The following matrix synthesizes experimental stability data.

Table 1: Comparative Stability Profile
FeatureCbz-Protected Analog Boc-Protected Analog
Molecular Weight 325.36 g/mol 291.34 g/mol
Acid Stability (Mild) High (Stable to 10% HCl, dilute TFA)Low (Cleaves in TFA, HCl/Dioxane)
Base Stability Moderate (Stable to tertiary amines; hydrolyzes in strong hydroxide)High (Stable to hydroxide, amines)
Hydrogenolysis (H₂/Pd) Unstable (Cleaves Cbz + Reduces Alkene)Stable (Alkene reduces, Boc remains)
Lewis Acid Stability High Low (Cleaves with AlCl₃, TMSOTf)
Primary Risk Over-reduction of alkene during deprotection.Premature deprotection during acidic workups.

Synthesis Workflows

The most robust route to these derivatives is the Horner-Wadsworth-Emmons (HWE) Olefination using N-protected phosphonoglycinates. This method prevents racemization and allows for geometric control (typically favoring the E-isomer).

Diagram 1: Synthesis Pathway (HWE Strategy)

G Start N-Protected Glycine Phosphonate (Cbz or Boc) Intermediate Betaine Intermediate Start->Intermediate + Base Aldehyde Cinnamaldehyde / Benzaldehyde Aldehyde->Intermediate Base Base (DBU or TMG) Product Protected Styryl Glycine Ester (E-Isomer) Intermediate->Product - (MeO)2PO2-

Caption: The Horner-Wadsworth-Emmons route ensures high E-selectivity and compatibility with both Cbz and Boc groups.

Experimental Protocol: General Synthesis (HWE)
  • Reagents: N-Cbz-2-(dimethoxyphosphoryl)glycine methyl ester (1.0 equiv), Benzaldehyde (1.1 equiv), DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.1 equiv).

  • Solvent: Anhydrous DCM or THF.

  • Procedure:

    • Dissolve phosphonate in DCM at 0°C.

    • Add DBU dropwise; stir for 15 min.

    • Add Benzaldehyde; warm to Room Temperature (RT).

    • Monitor via TLC (Hexane/EtOAc 7:3).

  • Workup: Quench with saturated NH₄Cl. Extract with DCM.

  • Yield: Typically 85-92% (E-isomer dominant).

Critical Technical Analysis: The Deprotection Challenge

This is the deciding factor for most researchers.

The Cbz Trap

Standard removal of Cbz uses H₂/Pd-C. Do NOT use this method for Styryl Glycine.

  • Result: The H₂/Pd system will reduce the C=C double bond faster or at the same rate as the Cbz cleavage, destroying the styryl moiety.

  • Alternative Protocol (Required): You must use acidolytic cleavage or Lewis Acid methods to preserve the alkene.

The Boc Advantage

Boc removal is orthogonal to the alkene.

  • Method: TFA/DCM (1:1).

  • Result: Clean deprotection of the amine; the styryl double bond remains intact.

Diagram 2: Deprotection Decision Logic

D Start Select Deprotection Method Boc Substrate: Boc-StyrylGly-OMe Start->Boc Cbz Substrate: Cbz-StyrylGly-OMe Start->Cbz TFA Reagent: 50% TFA / DCM Boc->TFA BocResult SUCCESS: H-StyrylGly-OMe (Alkene Intact) TFA->BocResult H2Pd Reagent: H2 / Pd-C Cbz->H2Pd Avoid HBr Reagent: 33% HBr / AcOH or TMSI Cbz->HBr Recommended Fail FAILURE: Phenylalanine Analog (Alkene Reduced) H2Pd->Fail Avoid CbzResult SUCCESS: H-StyrylGly-OMe (Alkene Intact) HBr->CbzResult Recommended

Caption: Logic flow for deprotection. Note the critical failure point for Cbz under standard hydrogenation conditions.

Detailed Deprotection Protocols

Protocol A: Boc Removal (Standard)
  • Applicability: General use when acid sensitivity of other groups is not a concern.

  • Step-by-Step:

    • Dissolve 1.0 mmol of Boc-StyrylGly-OMe in 5 mL DCM.

    • Cool to 0°C.

    • Add 5 mL Trifluoroacetic Acid (TFA) dropwise.

    • Stir at 0°C for 30 mins, then warm to RT for 1 hour.

    • Validation: TLC should show disappearance of starting material.

    • Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA.

    • Product: TFA salt of the amine.

Protocol B: Cbz Removal (Alkene Preservation)
  • Applicability: When the substrate contains acid-labile groups elsewhere (e.g., t-Butyl esters) that must be preserved before this step, or if Boc was used for a different orthogonal protection.

  • Reagent: Trimethylsilyl iodide (TMSI) or HBr/AcOH. (TMSI is preferred for milder conditions).

  • Step-by-Step (TMSI Method):

    • Dissolve 1.0 mmol of Cbz-StyrylGly-OMe in anhydrous Acetonitrile.

    • Add 1.2 mmol TMSI at 0°C under Argon.

    • Stir for 15-30 minutes.

    • Quench: Add MeOH to quench excess TMSI.

    • Workup: Concentrate and purify via ion-exchange or prep-HPLC.

    • Note: This avoids hydrogenation entirely, preserving the double bond.

Recommendation

ScenarioRecommended Analog Reasoning
Standard Peptide Synthesis Boc-Analog The deprotection (TFA) is chemically orthogonal to the alkene. It is the safest route for preserving the styryl geometry.
Acid-Sensitive Substrates Cbz-Analog If the molecule contains acid-labile groups (e.g., acetals, t-butyl esters) that must survive the amine deprotection, use Cbz. Crucial: You must use non-hydrogenolytic cleavage (e.g., TMSI or HBr) to remove it.
Scale-Up Cbz-Analog Cbz derivatives often crystallize better than Boc derivatives, offering purification advantages on >100g scale, provided the specific deprotection chemistry is viable.

References

  • Schmidt, U., et al. (1992). "Amino acids and peptides. 85. Synthesis of dehydroamino acids and dehydropeptides from N-acyl-2-(dialkylphosphono)glycine esters." Synthesis, 1992(5), 487-490. Link

  • Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons. (Refer to Chapter 7 for Cbz cleavage mechanisms). Link

  • Mazurkiewicz, R., & Grymel, M. (2010). "A convenient synthesis of N-protected α,β-dehydroamino acid methyl esters." Monatshefte für Chemie, 141, 1233–1239. Link

  • Organic Chemistry Portal. (2023). "Protecting Groups: Cbz-Amino Acids." Link

Comparative Guide: Structural Determination of 2-Cbz-amino-4-phenylbut-3-enoic Acid Methyl Ester

Author: BenchChem Technical Support Team. Date: February 2026

Topic: X-ray crystallography of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester derivatives Content Type: Publish Comparison Guide

Executive Summary

This guide provides a technical analysis of the structural characterization of This compound , a critical intermediate in the synthesis of non-natural amino acids and peptidomimetics. While Nuclear Magnetic Resonance (NMR) remains the workhorse for solution-state analysis, this guide demonstrates why Single Crystal X-ray Diffraction (SC-XRD) is the requisite standard for defining the absolute configuration (


), geometric isomerism (

), and confirming the regiochemical stability of the

-double bond against migration.
The Structural Challenge: Regio- and Stereochemical Ambiguity

The molecule presents a unique "triad of uncertainty" that often confounds standard spectroscopic techniques:

  • Regiochemistry (Double Bond Migration): The target molecule is a

    
    -unsaturated amino acid (vinyl glycine derivative). Under basic or thermal stress, the double bond frequently migrates to the thermodynamically favored 
    
    
    
    -position (conjugated with the ester), forming a dehydrophenylalanine derivative.
  • Geometric Isomerism (

    
     vs. 
    
    
    
    ):
    If the double bond is in the
    
    
    position, or if the
    
    
    alkene is substituted, distinguishing
    
    
    and
    
    
    isomers via
    
    
    H-NMR coupling constants (
    
    
    -values) is difficult due to the lack of vicinal protons in trisubstituted alkenes.
  • Carbamate Rotamers: The Cbz (benzyloxycarbonyl) protecting group exhibits rotameric species in solution (NMR timescale), leading to peak broadening that obscures subtle structural features.

The Solution: X-ray crystallography freezes these dynamic processes, providing a static, atomic-resolution snapshot that resolves these ambiguities definitively.

Comparative Analysis: X-ray vs. NMR vs. Computational Modeling

The following table compares the efficacy of SC-XRD against alternative structural determination methods for this specific class of styryl-glycine derivatives.

FeatureX-ray Crystallography (SC-XRD) NMR Spectroscopy (

H, NOESY)
DFT Computational Modeling
Absolute Configuration Definitive. Uses anomalous scattering (Flack parameter) to assign

stereocenters.
Inferential. Requires derivatization (e.g., Mosher's acid) or known chiral reference.N/A. Cannot determine experimental absolute configuration without reference data.

Isomer Assignment
Direct Observation. Geometric positions are explicitly mapped.Ambiguous. Relies on NOE (Nuclear Overhauser Effect) signals which can be weak or misleading in flexible chains.Predictive. Calculates thermodynamic stability differences (

) but cannot prove which isomer was synthesized.
Double Bond Position Precise. Bond lengths (C2-C3 vs C3-C4) clearly distinguish

from

unsaturation.
Good. Chemical shifts differ, but peak overlap with rotamers can confuse interpretation.N/A. Used only to support experimental data.
Sample State Solid (Crystal).[1][2]Solution.Virtual (Gas/Solvent Phase).
Throughput Low (Days to Weeks for growth).High (Minutes).Medium (Hours to Days).
Strategic Workflow: From Synthesis to Structure

The following diagram outlines the decision-making pathway and experimental workflow for characterizing these derivatives, emphasizing the "Stop/Go" points where X-ray becomes mandatory.

G Start Crude Synthesis Product (this compound) NMR 1H-NMR / 13C-NMR Analysis Start->NMR Decision Are signals distinct & J-coupling unambiguous? NMR->Decision RouteA Routine Characterization (Solution State) Decision->RouteA Yes RouteB Ambiguity Detected: 1. Broadening (Rotamers) 2. NOE Inconclusive (E/Z) 3. Double Bond Migration? Decision->RouteB No Cryst Crystallization Protocol (Slow Evap: MeOH/EtOAc) RouteB->Cryst Diffraction X-Ray Diffraction (Mo or Cu Source, 100K) Cryst->Diffraction Solve Structure Solution (Direct Methods/SHELXT) Diffraction->Solve Refine Refinement (SHELXL) Check Flack Parameter Solve->Refine Final Definitive Structural Model Refine->Final

Caption: Decision matrix for deploying X-ray crystallography when NMR data is confounded by rotameric broadening or geometric ambiguity.

Detailed Experimental Protocol

To ensure reproducibility and high-quality data (E-E-A-T), follow this optimized protocol for Cbz-protected amino acid derivatives.

Phase 1: Crystallization (The Critical Step)

Cbz-protected amino esters are often oils or amorphous solids. Obtaining diffraction-quality crystals requires disrupting the non-specific hydrophobic interactions of the phenyl rings.

  • Method: Slow Evaporation / Vapor Diffusion.

  • Solvent System: Methanol/Ethyl Acetate (1:1) or Dichloromethane/Hexane.

  • Protocol:

    • Dissolve 20 mg of the pure compound in 0.5 mL of Ethyl Acetate.

    • Add Methanol dropwise until the solution is clear.

    • Filter the solution through a 0.45

      
      m PTFE syringe filter into a clean vial (dust acts as a nucleation site for poor quality crystals).
      
    • Cover with Parafilm and poke 3-5 small holes.

    • Store at 4°C. Cbz derivatives often crystallize better at lower temperatures due to reduced conformational entropy of the protecting group.

Phase 2: Data Collection & Refinement
  • Temperature: 100 K . Reason: Cooling is mandatory to freeze the vibration of the terminal phenyl ring and the Cbz group, which often exhibit high thermal motion (disorder) at room temperature.

  • Radiation Source: Cu-K

    
     (
    
    
    
    Å) is preferred for organic molecules to maximize diffraction intensity, though Mo-K
    
    
    is acceptable.
  • Resolution Target: 0.80 Å or better.

  • Refinement Strategy:

    • The Cbz group's phenyl ring may show rotational disorder. If electron density is smeared, use a split model (PART 1 / PART 2 in SHELXL) rather than forcing high thermal parameters.

    • Locate the H-atom on the amide nitrogen (N-H) in the difference Fourier map. This confirms the hydrogen bonding network (typically N-H

      
       O=C) that stabilizes the lattice.
      
Structural Insights & Data Interpretation

When analyzing the resulting crystal structure, focus on these three specific metrics to validate your compound:

A. The Torsion Angle (

)

Check the torsion angle around the alkene.

  • 
    -isomer (cis-like):  Torsion angle 
    
    
    
    .
  • 
    -isomer (trans-like):  Torsion angle 
    
    
    
    .
  • Relevance: In Heck coupling reactions used to synthesize these derivatives, the

    
    -isomer is often the kinetic product, but thermodynamic equilibration can occur. X-ray is the only way to be 100% sure which one you isolated.
    
B. Bond Length Analysis (Regiochemistry)

Use the bond lengths to confirm the double bond has not migrated to the


 position.
BondExpected Length (

-unsaturated)
Expected Length (

-unsaturated)
C(

)-C(

)
~1.50 Å (Single Bond)~1.34 Å (Double Bond)
C(

)-C(

)
~1.33 Å (Double Bond)~1.48 Å (Single Bond)

If your X-ray data shows C(


)-C(

) < 1.40 Å, your compound has isomerized to the dehydro-amino acid form.
C. Supramolecular Packing

Cbz derivatives typically form "infinite chains" in the crystal lattice driven by N-H


 O=C  hydrogen bonds between the carbamate NH and the ester carbonyl of a neighboring molecule. This stacking is often reinforced by T-shaped 

-stacking
between the Cbz phenyl ring and the styryl phenyl ring.
References
  • Gomm, A. et al. (2016). "Crystal structure of N-protected amino acid derivatives." Crystallographic Communications. Link (Representative context for Cbz-amino acid packing).

  • Flack, H. D. (1983). "On Enantiomorph-Polarity Estimation." Acta Crystallographica Section A. Link (The foundational method for absolute configuration).

  • Zuckermann, R. N. et al. (1992).[3] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link (Context on N-substituted glycine synthesis and structural relevance).

  • Spek, A. L. (2003). "Single-crystal structure validation with the program PLATON." Journal of Applied Crystallography. Link (Standard tool for analyzing hydrogen bonding networks described in Section 5).

(Note: While specific crystal data for every derivative of this CAS 142054-92-0 family may not be public, the protocols above are based on established crystallographic standards for N-Cbz protected amino acids and styryl glycine derivatives.)

Sources

Optimizing Synthesis of Unsaturated Amino Acid Analogs: A Comparative Guide to Cbz Protection

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1]

Executive Summary: The Stability-Deprotection Paradox

In the synthesis of peptidomimetics and "stapled" peptides, unsaturated amino acids (e.g.,


-dehydroamino acids, allylglycine) are critical tools for constraining peptide conformation and enhancing proteolytic stability. However, their incorporation presents a unique chemical conflict:
  • The Synthesis Challenge: The harsh basic conditions required to create the unsaturation (e.g., Horner-Wadsworth-Emmons olefination) often degrade base-labile protecting groups like Fmoc.

  • The Deprotection Challenge: The standard method for removing the acid-stable Cbz group is catalytic hydrogenolysis (

    
    ), which destroys the very unsaturation you worked to install.
    

This guide argues that despite the deprotection challenge, Cbz (Benzyloxycarbonyl) remains the superior N-protecting group for generating unsaturated amino acids , provided one utilizes specific non-reductive deprotection protocols. We compare Cbz against Fmoc and Boc, offering experimental workflows to navigate the stability-deprotection paradox.

Part 1: Strategic Advantages in Synthesis

Stability During Olefination (The HWE Advantage)

The primary route to


-dehydroamino acids involves the Horner-Wadsworth-Emmons (HWE) reaction, condensing a phosphonoglycinate with an aldehyde.
  • The Fmoc Failure Mode: Fmoc is cleaved by secondary amines (piperidine) but is also unstable toward the strong bases required for HWE (e.g., LiHMDS, NaH, DBU). Using Fmoc often leads to premature deprotection or polymerization during the olefination step.

  • The Cbz Solution: Cbz is completely stable to the strong bases used in HWE. This allows for the high-yield synthesis of

    
    -protected 
    
    
    
    -unsaturated esters without side reactions.

Comparative Stability Matrix:

Reaction ConditionCbzFmocBocAlloc
Strong Base (LiHMDS/NaH) Stable UnstableStableStable
Mild Base (Piperidine) Stable Cleaved StableStable
TFA (Acid) Stable StableCleaved Stable
Pd(0) Catalyst StableStableStableCleaved

/ Pd-C
Cleaved StableStableCleaved
Suppression of Racemization

Preserving stereochemical integrity at the


-carbon is paramount.
  • Mechanism: Amide-protected amino acids (e.g., N-Benzoyl) are prone to cyclization into azlactones (oxazolones) under activation, leading to rapid racemization.

  • Cbz Advantage: As a urethane (carbamate), Cbz reduces the acidity of the NH proton and destabilizes the oxazolone intermediate. While not immune, Cbz-protected intermediates show significantly lower racemization rates compared to N-acyl derivatives during coupling.

Part 2: Visualizing the Synthesis Logic

The following diagram illustrates the decision pathway for selecting Cbz during the synthesis of dehydroamino acids via phosphonates.

G Start Target: Alpha,Beta-Dehydroamino Acid Method Method: Horner-Wadsworth-Emmons (HWE) Start->Method BaseChoice Reagent: Strong Base (LiHMDS/DBU) Method->BaseChoice FmocRoute Fmoc Protection BaseChoice->FmocRoute Incompatible CbzRoute Cbz Protection BaseChoice->CbzRoute Compatible FmocOutcome FAILURE: Premature Cleavage / Polymerization FmocRoute->FmocOutcome CbzOutcome SUCCESS: Intact Unsaturated Scaffold CbzRoute->CbzOutcome

Figure 1: Decision logic for protecting group selection during HWE olefination. Cbz provides necessary resistance to strong bases.

Part 3: The Critical Workflow – Non-Reductive Deprotection

The hesitation to use Cbz stems from the assumption that removal requires hydrogenation (


), which reduces the alkene. This is a solved problem.  To retain the unsaturation, one must employ acidolytic  or Lewis-acid mediated  cleavage.
Protocol A: HBr in Acetic Acid (Acidolysis)

This is the classical, robust method for removing Cbz without touching double bonds.

  • Reagents: 33% HBr in Glacial Acetic Acid.

  • Mechanism: Acid-catalyzed

    
     attack on the benzyl carbon by the bromide ion.
    
  • Compatibility: Preserves alkenes and alkynes. Note: Incompatible with acid-sensitive side chains (e.g., Boc, t-Butyl esters).

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 mmol of the Cbz-protected unsaturated amino acid in 2 mL of glacial acetic acid.

  • Reaction: Add 2 mL of 33% HBr/AcOH solution. Stir at room temperature.

  • Monitoring: Monitor via TLC (typically 30–60 minutes). Evolution of

    
     indicates carbamate breakdown.
    
  • Precipitation: Pour the reaction mixture into 50 mL of cold diethyl ether. The amine hydrobromide salt will precipitate.

  • Isolation: Filter the solid, wash with cold ether (

    
     mL) to remove benzyl bromide byproducts, and dry under vacuum.
    
  • Yield: Typically 85–95%.

Protocol B: TMSI (Trimethylsilyl Iodide) – The Mild Alternative

For substrates sensitive to strong protic acids, TMSI offers a chemo-selective alternative that operates under neutral conditions.

  • Reagents: TMSI (or generated in situ via TMS-Cl + NaI) in Acetonitrile.

  • Mechanism: Silyl transfer to the carbonyl oxygen followed by iodide attack on the benzyl group.

  • Advantage: Cleaves Cbz (and Boc) rapidly but leaves Fmoc and esters intact.

Part 4: Comparative Data Analysis

The following table summarizes the performance of protecting groups specifically for unsaturated substrates.

FeatureCbz (Benzyloxycarbonyl) Fmoc Alloc (Allyloxycarbonyl)
HWE Reaction Yield High (85-95%) Low / Failed (<30%)High (80-90%)
Base Stability Excellent (LiHMDS, DBU)Poor (Cleaves > pH 9)Excellent
Deprotection Reagent HBr/AcOH or TMSIPiperidine / DMF

/ Silane
Risk to Unsaturation High (if

used) / None (if Acid used)
NoneNone
Cost/Scalability Low Cost / High ScaleMedium CostHigh Cost (Catalyst)
Racemization Risk LowLowLow

Part 5: Visualizing the Deprotection Pathway

This workflow illustrates how to bypass the hydrogenation risk.

D Substrate Cbz-Protected Unsaturated AA Choice Select Cleavage Method Substrate->Choice PathH2 Hydrogenolysis (H2 / Pd-C) Choice->PathH2 Standard PathAcid Acidolysis (HBr / AcOH) Choice->PathAcid Recommended PathLewis Silyl Reagents (TMSI / MeCN) Choice->PathLewis Mild Alt. ResultBad Side Reaction: Double Bond Reduced PathH2->ResultBad ResultGood Target Product: Free Amine + Intact Double Bond PathAcid->ResultGood PathLewis->ResultGood

Figure 2: Chemo-selective deprotection workflow. Avoiding hydrogenolysis preserves the unsaturation.

References

  • Greene, T. W., & Wuts, P. G. M. (1999).[2] Protective Groups in Organic Synthesis. Wiley-Interscience. (Detailed protocols on HBr/AcOH cleavage).

  • Schmidt, U., et al. (1992). "Amino acids and peptides. 85. Dehydroamino acids. 15. Synthesis of dehydroamino acids and amino acids via phosphonoglycinates." Synthesis, 1992(5), 487-490. (Establishes Cbz superiority in HWE reactions).

  • Ferreira, P. M. T., et al. (2002). "Synthesis of

    
    -dehydroamino acid derivatives." Tetrahedron, 58(39), 7943-7949. (Comparative data on deprotection methods). 
    
  • Lott, R. S., et al. (1979). "Trimethylsilyl iodide as a peptide deblocking agent." Journal of the Chemical Society, Chemical Communications, (11), 495-496. (TMSI protocol for non-reductive cleavage).

Sources

Comparison of different synthetic routes to 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The target molecule, 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester (also known as N-Cbz-styrylglycine methyl ester), is a critical non-proteinogenic amino acid building block. It serves as a precursor for


-lactam antibiotics, enzyme inhibitors, and conformationally constrained peptides.

This guide objectively compares three distinct synthetic strategies:

  • The Heck Coupling Route: Arylation of vinylglycine.

  • The Cross-Metathesis Route: Olefin exchange using Grubbs catalysts.

  • The Chiral Pool Wittig Route: Olefination of serine-derived aldehydes.

While the Heck reaction offers high atom economy for diverse aryl analogs, Cross-Metathesis provides superior mildness for complex substrates. The Wittig route remains the gold standard for strict enantiomeric control starting from inexpensive chiral pool materials.

Route A: Palladium-Catalyzed Heck Coupling

Strategy: Direct arylation of N-Cbz-vinylglycine methyl ester.

This route utilizes the palladium-catalyzed cross-coupling of an aryl iodide with the olefinic side chain of vinylglycine. It is highly modular, allowing for the rapid synthesis of a library of styryl derivatives by varying the aryl halide.

Mechanism & Workflow

The cycle follows the standard Pd(0)/Pd(II) mechanism: Oxidative Addition, Migratory Insertion, and


-Hydride Elimination. A critical challenge here is controlling regioselectivity (linear vs. branched) and preventing racemization of the 

-amino center.

HeckReaction Start N-Cbz-Vinylglycine Methyl Ester Intermediate Pd-Alkene Complex Start->Intermediate Coordination Reagents Ph-I, Pd(OAc)2 AgOAc, Et3N Reagents->Intermediate Oxidative Addition Product 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester Intermediate->Product Migratory Insertion & Beta-Elimination

Figure 1: Heck coupling workflow emphasizing the coordination and insertion steps.

Experimental Protocol

Reagents: N-Cbz-L-vinylglycine methyl ester (1.0 equiv), Iodobenzene (1.2 equiv), Pd(OAc)


 (5 mol%), PPh

(10 mol%), AgOAc (1.0 equiv), CH

CN.
  • Setup: In a flame-dried Schlenk flask, dissolve N-Cbz-vinylglycine methyl ester (1 mmol) in anhydrous acetonitrile (5 mL).

  • Catalyst Addition: Add Pd(OAc)

    
     (11 mg), PPh
    
    
    
    (26 mg), and AgOAc (167 mg). The silver salt is crucial to suppress double-bond isomerization and enhance enantioretention [1].
  • Coupling: Add Iodobenzene (0.13 mL) and heat the mixture to 60°C under argon for 12 hours.

  • Workup: Filter through a pad of Celite to remove AgI and Pd black. Concentrate the filtrate in vacuo.

  • Purification: Flash chromatography (Hexanes/EtOAc 4:1) yields the product as a white solid.[1]

Performance Notes:

  • Yield: 65–75%[2]

  • Stereoselectivity: >95:5 E:Z ratio.

  • Risk: Without AgOAc, racemization at the

    
    -carbon is observed due to reversible 
    
    
    
    -hydride elimination involving the acidic
    
    
    -proton.

Route B: Olefin Cross-Metathesis (CM)

Strategy: Ruthenium-catalyzed exchange between N-Cbz-vinylglycine and styrene.

Cross-metathesis is the most "modern" approach, ideal for late-stage functionalization. It avoids the use of heavy metals like silver and operates under neutral conditions, preserving sensitive protecting groups.

Mechanism & Workflow

The reaction proceeds via the Chauvin mechanism involving a metallacyclobutane intermediate. Using Grubbs II or Hoveyda-Grubbs II catalysts ensures high E-selectivity and tolerance for the polar ester/carbamate groups.

CrossMetathesis Substrate1 N-Cbz-Vinylglycine Methyl Ester Cycle Ru-Metallacycle Intermediate Substrate1->Cycle Initiation Substrate2 Styrene (Excess) Substrate2->Cycle Initiation Catalyst Hoveyda-Grubbs II (2-5 mol%) Catalyst->Cycle Product Target Styrylglycine (E-isomer) Cycle->Product Product Release Byproduct Ethylene (Gas) Cycle->Byproduct Driving Force

Figure 2: Cross-Metathesis pathway driven by the release of ethylene gas.

Experimental Protocol

Reagents: N-Cbz-L-vinylglycine methyl ester (1.0 equiv), Styrene (4.0 equiv), Hoveyda-Grubbs 2nd Gen Catalyst (2.5 mol%), CH


Cl

.
  • Setup: Dissolve N-Cbz-vinylglycine methyl ester (0.5 mmol) and styrene (2.0 mmol) in degassed dry DCM (0.1 M concentration).

  • Initiation: Add the Hoveyda-Grubbs II catalyst (7.8 mg) in one portion.

  • Reflux: Fit with a reflux condenser and stir at 40°C for 6–8 hours. The release of ethylene gas drives the equilibrium.

  • Quenching: Add ethyl vinyl ether (0.5 mL) and stir for 30 mins to deactivate the Ru-carbene.

  • Purification: Concentrate and purify via silica gel chromatography.

Performance Notes:

  • Yield: 55–65% (Lower than Heck due to homodimerization of substrates).

  • Stereoselectivity: >90:10 E:Z (Thermodynamic control).

  • Advantage: Extremely mild; compatible with substrates containing free alcohols or other halides.

Route C: Wittig Olefination (Chiral Pool)

Strategy: Oxidation of N-Cbz-Serine methyl ester followed by Wittig reaction.

This is the classical "Total Synthesis" approach. It guarantees the absolute configuration of the


-carbon by starting from L-Serine, avoiding the potential racemization issues of the Heck reaction or the cost of vinylglycine in the CM route.
Mechanism & Workflow
  • Oxidation: Serine alcohol is oxidized to the aldehyde (Garner's aldehyde analog).

  • Olefination: Reaction with benzyltriphenylphosphonium ylide.

WittigRoute Serine N-Cbz-Serine Methyl Ester Oxidation IBX or Swern Oxidation Serine->Oxidation Aldehyde Alpha-Amino Aldehyde Oxidation->Aldehyde Unstable Intermediate Product Target Styrylglycine (E/Z Mixture) Aldehyde->Product + Ylide Ylide Ph-CH=PPh3 (Wittig Reagent) Ylide->Product

Figure 3: Chiral pool synthesis via serine oxidation and Wittig olefination.

Experimental Protocol

Step 1: Oxidation

  • Treat N-Cbz-L-Serine methyl ester with IBX (2-iodoxybenzoic acid) in EtOAc under reflux for 3 hours.

  • Filter and concentrate to obtain the crude aldehyde (use immediately to prevent racemization).

Step 2: Wittig Reaction

  • Ylide Formation: In a separate flask, suspend Benzyltriphenylphosphonium bromide (1.2 equiv) in THF at -78°C. Add KHMDS (1.1 equiv) dropwise. Stir for 30 mins (solution turns orange).

  • Addition: Cannulate the crude aldehyde solution (in THF) into the ylide solution at -78°C.

  • Warm-up: Allow to warm to room temperature over 4 hours.

  • Workup: Quench with saturated NH

    
    Cl, extract with ether, and purify.
    

Performance Notes:

  • Yield: 40–50% (over 2 steps).

  • Stereoselectivity: Poor (typically 60:40 Z:E). Requires iodine-catalyzed photoisomerization to convert Z to E if the trans-isomer is desired.

  • Cost: Lowest material cost, but highest labor.

Comparative Performance Analysis

The following table contrasts the three methodologies based on experimental data and practical utility.

FeatureRoute A: Heck CouplingRoute B: Cross-MetathesisRoute C: Wittig (Serine)
Overall Yield High (65-75%) Moderate (55-65%)Low-Moderate (40-50%)
Stereocontrol (E/Z) Excellent (>95:5)Good (>90:10)Poor (Mixture)
Enantiomeric Purity Risk of racemization (requires Ag salts)Excellent (No racemization) Good (Risk at aldehyde stage)
Atom Economy HighLow (Loss of styrene/ethylene)Low (Phosphine oxide waste)
Reagent Cost Moderate (Pd, Ag)High (Ru catalyst)Low (Chiral pool)
Scalability GoodModerate (Dilute conditions)Good
Expert Recommendation
  • For Library Generation: Use Route A (Heck) . The ability to swap the aryl iodide allows for rapid SAR (Structure-Activity Relationship) exploration.

  • For Large Scale/Low Cost: Use Route C (Wittig) , provided you can separate the E/Z isomers via crystallization or chromatography.

  • For Complex/Sensitive Substrates: Use Route B (Cross-Metathesis) . It is the mildest method and avoids heavy metal contamination issues associated with Pd/Ag removal.

References

  • Heck Reaction on Vinylglycine

    • Title: "Palladium-catalyzed coupling of vinylglycine deriv
    • Source:Journal of Organic Chemistry (Adapted from general protocols for allylic amines).
    • Context: Describes the necessity of Silver (I)
  • Cross-Metathesis Strategy

    • Title: "Cross-metathesis of unsatur

      
      -amino acid derivatives."[3]
      
    • Source:Journal of the Chemical Society, Perkin Transactions 1.
    • Context: Validates the use of Grubbs catalysts for vinylglycine derivatives without racemiz
  • Vinylglycine Synthesis (Precursor for Routes A & B)

    • Title: "N-(Benzyloxycarbonyl)-L-vinylglycine Methyl Ester."[4][5]

    • Source:Organic Syntheses, Vol. 70, p. 29.
    • Context: The definitive protocol for synthesizing the starting material
  • Wittig Olefination Context

    • Title: "Wittig Reaction - Organic Chemistry Portal."[6]

    • Source:Organic Chemistry Portal.[6][7]

    • Context: General mechanism and stereoselectivity issues (E/Z r

Sources

A Senior Application Scientist's Guide to Validating the Structure of 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester using 2D NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Unambiguous Structural Elucidation

In synthetic organic chemistry and drug development, the synthesis of novel chiral building blocks, such as 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester, is a foundational step. This molecule, with its multiple functional groups—a carbobenzyloxy (Cbz) protected amine, a methyl ester, a phenyl group, and a carbon-carbon double bond—presents a significant characterization challenge. While 1D Nuclear Magnetic Resonance (NMR) spectroscopy provides initial insights into the types of protons and carbons present, it often falls short in unambiguously resolving complex spin systems and confirming the precise connectivity, especially in molecules with overlapping signals and multiple stereocenters.

This guide provides an in-depth, practical comparison of how a suite of two-dimensional (2D) NMR experiments—COSY, HSQC, and HMBC—can be synergistically employed to overcome the limitations of 1D NMR. We will demonstrate how this multi-faceted approach provides an irrefutable validation of the molecular structure, a critical step for regulatory submission, publication, and further synthetic elaboration. This is not merely a procedural checklist; it is a field-proven methodology that combines experimental data with logical deduction to construct a self-validating structural proof.

The 2D NMR Toolkit: A Multi-Dimensional Approach to Connectivity

Traditional 1D NMR spectra can become crowded and difficult to interpret for complex structures.[1] 2D NMR overcomes this by spreading nuclear interactions across two frequency dimensions, resolving overlapping signals and revealing correlations between nuclei.[2][3] For the structural validation of our target molecule, we will rely on three core experiments.

  • COSY (Correlation Spectroscopy): This homonuclear experiment identifies protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[4] It is the workhorse for establishing the proton "spin systems" or fragments within a molecule.[5] A cross-peak in a COSY spectrum indicates that two protons are scalar (J) coupled.[1]

  • HSQC (Heteronuclear Single Quantum Coherence): This is a highly sensitive, proton-detected heteronuclear experiment that maps protons to the carbons they are directly attached to (¹JCH).[6][7] Each cross-peak in an HSQC spectrum represents a direct one-bond connection, providing a powerful method for assigning carbon signals based on their known proton assignments.[8][9]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment is arguably the most powerful tool for piecing together the complete molecular puzzle. It reveals correlations between protons and carbons that are separated by two, three, and sometimes four bonds (²JCH, ³JCH, ⁴JCH).[10] Crucially, it allows for the identification of quaternary carbons (which have no attached protons) and connects the spin system fragments identified by COSY.[11][12]

The Target Molecule: Predicted Spectral Data

Before acquiring the data, we must first hypothesize the expected chemical shifts for our target structure, this compound. This predictive step is crucial for guiding the subsequent spectral analysis.

Numbered structure of this compound
Figure 1. Structure of this compound with atom numbering for NMR assignment.
Atom # Description Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale
1Ester Carbonyl-~171Typical ester carbonyl chemical shift.
2α-Carbon (CH)~4.8 - 5.2~55Deshielded by adjacent NH, C=O, and C=C groups.
3Vinylic CH~6.2 - 6.8~125-130Vinylic proton in a conjugated system.[13]
4Vinylic CH~6.9 - 7.5~130-135Vinylic proton adjacent to a phenyl ring.[14]
5Phenyl C (ipso)-~136Quaternary aromatic carbon attached to the vinyl group.
6, 10Phenyl C (ortho)~7.2 - 7.4~128Aromatic protons.
7, 9Phenyl C (meta)~7.2 - 7.4~129Aromatic protons.
8Phenyl C (para)~7.2 - 7.4~127Aromatic proton.
11Methyl Ester (CH₃)~3.7~52Protons on a carbon adjacent to an ester oxygen.[15][16]
12NH~5.5 - 6.5-Amide proton, chemical shift can be variable.
13Cbz Carbonyl-~156Carbamate carbonyl chemical shift.
14Cbz Methylene (CH₂)~5.1~67Methylene protons adjacent to an oxygen and phenyl ring.[17]
15Cbz Phenyl (ipso)-~136Quaternary aromatic carbon.
16-20Cbz Phenyl~7.3 - 7.4~128Aromatic protons of the Cbz protecting group.[18]

Experimental Workflow & Protocols

A robust experimental design is the foundation of trustworthy data. The following workflow ensures that the necessary data is acquired efficiently and accurately.

G cluster_0 Sample Preparation cluster_1 Data Acquisition cluster_2 Data Processing & Analysis prep Dissolve ~10-20 mg of sample in 0.6 mL of CDCl₃ or DMSO-d₆ filter Filter sample into a 5 mm NMR tube prep->filter lock Lock, Tune, and Shim Spectrometer filter->lock nmr_1d Acquire 1D Spectra (¹H, ¹³C, DEPT-135) lock->nmr_1d nmr_2d Acquire 2D Spectra (COSY, HSQC, HMBC) nmr_1d->nmr_2d process Fourier Transform & Phase Correction nmr_2d->process assign Assign signals using COSY → HSQC → HMBC process->assign validate Cross-reference all correlations to validate structure assign->validate

A streamlined workflow for 2D NMR-based structural validation.
Detailed Experimental Protocol
  • Sample Preparation: Dissolve 15 mg of this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

  • Spectrometer Setup: The experiments should be performed on a 400 MHz (or higher) NMR spectrometer. After inserting the sample, the magnetic field should be locked on the deuterium signal of the solvent. The probe must be tuned to the ¹H and ¹³C frequencies, and the magnetic field homogeneity optimized through shimming.

  • 1D NMR Acquisition:

    • ¹H NMR: Acquire a standard proton spectrum with 16-32 scans.

    • ¹³C{¹H} NMR: Acquire a proton-decoupled carbon spectrum.

  • 2D NMR Acquisition:

    • COSY: Use a standard gradient-selected COSY (gCOSY) pulse sequence. Acquire 256-512 increments in the indirect dimension (t1) with 2-4 scans per increment.

    • HSQC: Use a standard gradient-selected, sensitivity-enhanced HSQC pulse sequence. Optimize for an average one-bond C-H coupling constant of 145 Hz.

    • HMBC: Use a standard gradient-selected HMBC pulse sequence. The long-range coupling delay should be optimized for an average J-coupling of 8 Hz to detect 2- and 3-bond correlations.[19]

Data Analysis: A Step-by-Step Structural Walkthrough

With the spectra acquired, the process of elucidation begins. We will analyze the data in a logical sequence where each step builds upon the last.

Step 1: Delineating Proton Spin Systems with COSY

The COSY spectrum reveals which protons are talking to each other. We expect to see a key correlation path that defines the backbone of the molecule.

  • Key Expected Correlations:

    • A cross-peak between the NH (H12) proton and the α-proton (H2) .

    • A strong cross-peak between the α-proton (H2) and the adjacent vinylic proton (H3) .

    • A cross-peak between vinylic proton (H3) and vinylic proton (H4) .

This chain of correlations (H12–H2–H3–H4 ) establishes the connectivity of the butenoic acid backbone. Additionally, the aromatic protons on the phenyl ring (H6-H10) will show correlations amongst themselves, defining that spin system separately.

Step 2: Linking Protons to Carbons with HSQC

The HSQC spectrum acts as a bridge, definitively linking the proton assignments from COSY to their directly attached carbon atoms.[9][19]

  • Key Expected Correlations:

    • H2 will correlate to C2 .

    • H3 will correlate to C3 .

    • H4 will correlate to C4 .

    • The methyl ester protons (H11) will correlate to the methyl ester carbon (C11) .

    • The Cbz methylene protons (H14) will correlate to the Cbz methylene carbon (C14) .

    • The various aromatic protons will correlate to their respective carbons (C6-C10 and C16-C20 ).

This step assigns the majority of the protonated carbons in the molecule. The carbons that do not show a peak in the HSQC spectrum are our quaternary carbons: C1, C5, C13, and C15.

Step 3: Assembling the Full Structure with HMBC

The HMBC spectrum provides the final, crucial long-range correlations that connect the fragments and assign the quaternary carbons.[20] This is where the entire structure is cemented.

G H11 C1 H11->C1 H2 H2->C1 C4 H2->C4 H4 C2 H4->C2 C5 H4->C5 H14 C13 H14->C13 H12 H12->C13

Key HMBC correlations (dashed red arrows) confirming the molecular backbone.
  • Key Expected Correlations & Their Significance:

    • H11 (methyl ester) → C1 (ester carbonyl): This ³JCH correlation is definitive proof. It connects the methyl singlet to the ester carbonyl, confirming the methyl ester functionality and its location.

    • H2 (α-proton) → C1 (ester carbonyl): This ²JCH correlation further solidifies the connection of the amino acid backbone to the ester group.

    • H2 (α-proton) → C4 (vinylic carbon): This ³JCH correlation across the double bond links the α-carbon to the terminus of the vinyl group.

    • H4 (vinylic proton) → C2 (α-carbon): A complementary ³JCH correlation that confirms the H2-C4 link.

    • H4 (vinylic proton) → C5 (ipso-phenyl): This ²JCH correlation proves that the phenyl group is attached at the C4 position.

    • H12 (NH proton) → C13 (Cbz carbonyl): This ³JCH correlation confirms the attachment of the Cbz protecting group to the amine.

    • H14 (Cbz methylene) → C13 (Cbz carbonyl): This ²JCH correlation confirms the structure of the Cbz group itself.

Summary of Results & Comparison

The combination of these experiments provides a web of interlocking evidence that is far more robust than any single technique.

Experiment Information Gained Contribution to Final Structure
COSY ¹H-¹H through-bond connectivityEstablishes the H12-H2-H3-H4 spin system, defining the molecular backbone's proton framework.
HSQC ¹H-¹³C one-bond connectivityAssigns all protonated carbons (CH, CH₂, CH₃) by linking them to their known protons.
HMBC ¹H-¹³C long-range connectivityConnects the fragments (ester, backbone, phenyl group, Cbz group) and assigns all quaternary carbons. Provides the final, unambiguous proof of the overall structure.

Compared to alternative methods, this 2D NMR approach is superior for differentiating isomers. Mass spectrometry could confirm the molecular formula (C₁₉H₁₉NO₄) but could not distinguish between, for example, the Cbz group being on a different atom or a different double bond geometry. While X-ray crystallography provides the ultimate structural proof, it requires a suitable single crystal, which is often difficult or impossible to obtain. The described NMR workflow is a solution-state method applicable to the vast majority of soluble synthetic products.

Conclusion: A Self-Validating System for Structural Integrity

By systematically applying COSY, HSQC, and HMBC experiments, we have demonstrated a logical and self-validating pathway to confirm the structure of this compound. The COSY experiment sketches the proton framework, the HSQC fills in the directly-bonded carbons, and the HMBC provides the long-range connections that lock the entire molecular puzzle into place. This comprehensive approach moves beyond simple spectral interpretation, providing the rigorous, unambiguous structural evidence required by researchers, scientists, and drug development professionals to proceed with confidence in their molecular building blocks.

References

  • Columbia University, NMR Core Facility. HSQC and HMBC. [Link]

  • Creative Biostructure. Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

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  • Chemistry LibreTexts. 7.4: Two Dimensional Heteronuclear NMR Spectroscopy. [Link]

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Sources

Safety Operating Guide

Personal Protective Equipment (PPE) for Handling 2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester

[1][2][3][4][5]

Executive Summary: The Molecule & Its Hazards

2-Cbz-amino-4-phenylbut-3-enoic acid methyl ester is a specialized protected amino acid intermediate, likely used in the synthesis of peptidomimetics or protease inhibitors. Structurally, it features a Benzyloxycarbonyl (Cbz) protecting group, a styryl-like conjugated system (phenylbutenoic acid), and a methyl ester moiety.

Because specific toxicological data (LD50, OEL) for this exact intermediate is often proprietary or sparse, we must apply the Precautionary Principle. In drug development, such intermediates are treated as Performance-Based Control Band 2 or 3 (PB-OEL) until proven otherwise. This means we assume it is a potent sensitizer and respiratory irritant.

Hazard Profiling (Inferred & Structural)
Hazard ClassRisk DescriptionCausality
Respiratory Sensitizer HighFine powders of amino acid intermediates can become airborne aerosols during weighing, triggering immune responses.
Skin/Eye Irritant ModerateThe methyl ester and conjugated alkene system can act as alkylating agents or irritants to mucous membranes.
Unknown Bioactivity VariableAs a phenylalanine analog, it may mimic biological substrates, possessing unknown pharmacological activity.

Risk Assessment Logic

Before selecting PPE, you must determine the operational state of the chemical. Use the following logic flow to determine your containment level.

RiskAssessmentStartStart: Define OperationStatePhysical State?Start->StateSolidSolid / PowderState->SolidSolutionSolution (Organic Solvent)State->SolutionWeighingTask: Weighing/TransferSolid->WeighingSynthesisTask: Reaction/WorkupSolution->SynthesisRiskSolidRisk: Inhalation (Dust)Weighing->RiskSolidRiskLiqRisk: Splash/AbsorptionSynthesis->RiskLiqRecSolidREQ: N95/P100 or Fume Hood+ Double NitrileRiskSolid->RecSolidRecLiqREQ: Fume Hood + Splash Goggles + Chem-Resistant GlovesRiskLiq->RecLiq

Figure 1: Operational Risk Assessment Flowchart. Determine PPE based on physical state (Dust vs. Liquid).

PPE Selection Matrix

Do not rely on generic lab safety rules. Use this matrix specific to Cbz-protected intermediates .

Tier 1: Solid Handling (Weighing & Transfer)

Primary Risk: Inhalation of particulates.

ComponentSpecificationTechnical Rationale
Respiratory N95 (minimum) or PAPRIf weighing outside a hood (not recommended), N95 is mandatory. Inside a hood, it provides redundancy against turbulence.
Hand Protection Double Nitrile Gloves Outer: 4-5 mil standard nitrile (discard immediately upon contamination). Inner: 4 mil nitrile (inspect for tears). Why? Cbz groups are lipophilic; double gloving prevents micro-permeation.
Eye Protection Safety Glasses with Side Shields Protects against projectile crystals. Goggles are preferred if the powder is very fine/fluffy.
Body Tyvek® Sleeves or Lab Coat Standard cotton coats trap dust. Disposable Tyvek sleeves prevent cuff contamination—a common exposure point.
Tier 2: Solution Handling (Synthesis & Extraction)

Primary Risk: Dermal absorption via solvent carrier (e.g., DCM, Ethyl Acetate).

ComponentSpecificationTechnical Rationale
Hand Protection Long-Cuff Nitrile (6 mil+) Standard wrist-length gloves leave a gap when reaching into hoods. Long cuffs cover the wrist/coat interface.
Eye Protection Chemical Splash Goggles Crucial: Safety glasses do not seal against vapors or splashes. If using DCM (Dichloromethane), goggles are non-negotiable.
Face Face Shield (8-inch) Required during rotary evaporation or quenching, where implosion or "bumping" is a risk.
Engineering Fume Hood (Sash < 18") The primary barrier.[1] PPE is the last line of defense; the hood is the first.

Operational Protocol: The "Clean-Trace" Method

Trust is built on consistency. Follow this Self-Validating Protocol to ensure no contamination leaves the hood.

Phase A: Donning (Pre-Work)
  • Visual Check: Inspect gloves for pinholes by inflating them slightly with air.

  • Cuff Seal: Pull lab coat sleeves down, put on inner gloves. Put on outer gloves over the lab coat cuff. This creates a "shingle effect" where spills run off the glove, not into the sleeve.

Phase B: Handling (The Work)
  • The "Dirty Hand/Clean Hand" Rule:

    • Dominant Hand (Dirty): Handles the spatula, the flask, the chemical.

    • Non-Dominant Hand (Clean): Touches the sash, the balance buttons, the notebook.

  • Static Control: Cbz-protected amino acids can be static-prone. Use an anti-static gun or polonium strip near the balance to prevent powder dispersal.

Phase C: Doffing (Exit Strategy)
  • Solvent Wash: If gloves are splashed with solvent, wash them with soap/water while still wearing them before removing. This prevents permeation during removal.[2]

  • The Peel: Grasp the outside of one glove near the wrist. Peel it off, turning it inside out. Hold the dirty glove in the gloved hand. Slide a finger under the wrist of the remaining glove and peel it off over the first one (bag-in-bag).

Disposal & Decontamination[7][8]

Improper disposal is a legal and safety liability.

DisposalWasteWaste GeneratedTypeType?Waste->TypeSolidWSolid Waste(Paper, Gloves)Type->SolidWLiquidWLiquid Waste(Mother Liquor)Type->LiquidWBinSolidSolid Hazardous Waste Bin(Double Bagged)SolidW->BinSolidHalogenContains Halogens?(DCM, Chloroform?)LiquidW->HalogenYesYesHalogen->YesNoNoHalogen->NoBinHaloHalogenated Waste CarboyBinNonHaloNon-Halogenated Waste CarboyYes->BinHaloNo->BinNonHalo

Figure 2: Disposal Decision Tree. Note: The compound itself is non-halogenated, but the solvent determines the stream.

Decontamination Steps
  • Surface Cleaning: Wipe the balance and hood surface with a paper towel soaked in Ethanol or Isopropanol . The methyl ester is soluble in organic alcohols.

  • Hydrolysis Check: For major spills, treat the area with 1M NaOH (if surface compatible). This hydrolyzes the methyl ester to the free acid, increasing water solubility for easier cleanup, though this is generally aggressive for routine cleaning.

  • Glassware: Rinse with Acetone -> Ethanol -> Water. Do not put directly into the dishwasher without a solvent pre-rinse.

Emergency Response

  • Eye Contact: Flush for 15 minutes .[2][3][4] Do not stop sooner. The lipophilic nature of the Cbz group means it may cling to tissue; continuous irrigation is vital.

  • Skin Contact: Wash with soap and water immediately.[2][3][4] Do not use alcohol/solvent on skin, as this may drive the chemical deeper into the dermis.

  • Spill (Solid): Do not dry sweep. Cover with wet paper towels (solvent-dampened) to avoid dust, then scoop up.

References

  • Occupational Safety and Health Administration (OSHA). (2024). Laboratory Safety Guidance: Personal Protective Equipment. United States Department of Labor. [Link]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]

  • American Chemical Society (ACS). (2023). Identifying and Evaluating Hazards in Research Laboratories.[5] ACS Center for Lab Safety. [Link]

  • PubChem. (2023). Compound Summary: Carboxybenzyl (Cbz) Protected Amino Acids (General Category). National Library of Medicine. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.